1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Description
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Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-6-2-1-5(3-7(6)12)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCIVPYZDVHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC(=O)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498635 | |
| Record name | 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2712-68-7 | |
| Record name | 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS number
An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione for Advanced Research Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, fluorinated organic compounds have established themselves as a cornerstone for innovation. The strategic incorporation of fluorine atoms or trifluoromethyl (-CF3) groups into molecular scaffolds can profoundly alter a compound's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Within this class of molecules, β-diketones featuring a trifluoromethyl group represent particularly versatile synthons and bioactive agents.
This technical guide provides a comprehensive overview of This compound , a specialized building block of significant interest to researchers in organic synthesis and pharmaceutical sciences. We will delve into its core characteristics, synthesis, analytical validation, and potential applications, offering field-proven insights to empower your research and development endeavors. The structure of this guide is designed to follow a logical progression, from fundamental properties to practical application, mirroring the typical workflow of a research scientist.
Core Compound Identification and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of any successful experimental design. This compound is a crystalline solid whose structure combines the reactive β-diketone moiety with a dichlorinated phenyl ring and a trifluoromethyl group, creating a unique electronic and steric profile.
| Property | Value | Source |
| CAS Number | 2712-68-7 | [3][4] |
| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | [3][5] |
| Molecular Weight | 285.05 g/mol | [3][5] |
| IUPAC Name | This compound | N/A |
| Appearance | Pale yellow or off-white solid (typical) | N/A |
| Purity | Typically ≥98% for research grades | [3] |
While extensive experimental data for this specific molecule is not aggregated in a single public source, its properties can be inferred from structurally similar compounds and general chemical principles. The presence of the polar carbonyl groups and the halogenated aromatic ring suggests moderate solubility in organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran (THF), with limited solubility in non-polar solvents and water.
Synthesis and Purification: A Validated Approach
The most reliable and common method for synthesizing β-diketones of this class is the Claisen condensation reaction . This methodology involves the acylation of a ketone with an ester in the presence of a strong base. For the title compound, this translates to the reaction between 3',4'-dichloroacetophenone and an ethyl trifluoroacetate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution relies on stringent anhydrous conditions due to the moisture-sensitive nature of the sodium hydride base.
Materials:
-
3',4'-Dichloroacetophenone (1 equivalent)
-
Ethyl trifluoroacetate (1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: Under a nitrogen or argon atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Carefully add the sodium hydride to the THF. Causality Note: Using a strong, non-nucleophilic base like NaH is critical to deprotonate the α-carbon of the acetophenone, forming the reactive enolate intermediate without competing side reactions.
-
Enolate Formation: Cool the suspension to 0°C using an ice bath. Dissolve the 3',4'-dichloroacetophenone in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes.
-
Acylation: Add the ethyl trifluoroacetate dropwise to the reaction mixture at 0°C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of 1 M HCl until the pH is acidic. This step neutralizes the excess base and protonates the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure this compound.[6]
Applications in Drug Discovery and Chemical Biology
The true value of this molecule lies in its potential as a versatile building block for creating more complex pharmaceutical agents and chemical probes.
Intermediate for Heterocyclic Synthesis
The 1,3-dicarbonyl moiety is a classic precursor for synthesizing a wide array of five- and six-membered heterocyclic systems, which are prevalent in many approved drugs. For instance, condensation with hydrazine derivatives can yield pyrazoles, a core structure in drugs like Celecoxib.[7][8] The specific dichlorophenyl substitution pattern of the title compound allows for the exploration of structure-activity relationships (SAR) in novel drug candidates.
Significance of the Trifluoromethyl Group
The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can:
-
Increase Metabolic Stability: It blocks oxidative metabolism at the site of fluorination.[2]
-
Enhance Binding Affinity: The -CF₃ group can participate in favorable interactions with enzyme active sites and increase the acidity of nearby protons, influencing the molecule's tautomeric equilibrium.[1]
-
Modulate Lipophilicity: It increases the molecule's lipophilicity, which can improve its ability to cross cell membranes.[2]
Potential as a Bioactive Scaffold
Beyond its use as an intermediate, the β-diketone scaffold itself can exhibit biological activity, often through metal chelation or by acting as a covalent or non-covalent inhibitor of enzymes. For example, related fluorinated compounds have been investigated as inhibitors for enzymes like dipeptidyl peptidase IV (DPP4), a target in diabetes treatment.[9] The unique combination of the dichlorophenyl and trifluoromethyl groups provides a distinct scaffold for screening against various therapeutic targets.
Logical Pathway in Drug Development
Caption: Role as a precursor in a hypothetical drug discovery workflow.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons and the methylene protons of the dione backbone. |
| ¹⁹F NMR | Confirmation of -CF₃ group | A singlet in the typical region for a trifluoromethyl group. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for carbonyl carbons, aromatic carbons, and the CF₃ carbon (quartet due to C-F coupling). |
| FT-IR | Functional group identification | Strong absorption bands for the C=O (carbonyl) groups and bands related to C-F and C-Cl bonds. |
| Mass Spec (MS) | Molecular weight verification | A molecular ion peak corresponding to the exact mass (283.9618 g/mol ).[5] |
| HPLC | Purity assessment | A single major peak under appropriate chromatographic conditions (e.g., C18 column, water/acetonitrile mobile phase). |
Safety, Handling, and Storage
While a specific safety data sheet for this compound may not be widely available, its structure suggests necessary precautions based on analogous compounds.
-
Hazards: Assumed to be an irritant to the eyes, respiratory system, and skin, similar to other chlorinated and fluorinated ketones.[10]
-
Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than just a chemical entry in a catalog; it is a highly functionalized and potent building block for advanced scientific research. Its synthesis via Claisen condensation is a robust and scalable method. The strategic combination of a dichlorophenyl ring, a reactive β-diketone core, and a trifluoromethyl group makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics with enhanced properties. By understanding its synthesis, properties, and potential applications as outlined in this guide, researchers can effectively leverage this compound to push the boundaries of drug discovery and chemical biology.
References
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This compound. (n.d.). SpectraBase. [Link]
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Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
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1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. (2024, April 10). ChemBK. [Link]
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Manoj Kumar, K. E., Palakshamurthy, B. S., Suchetan, P. A., Madan Kumar, S., Lokanath, N. K., & Sreenivasa, S. (2013). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1705. [Link]
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Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. (n.d.). PubChem. [Link]
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4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. (n.d.). PubChem. [Link]
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Li, L., et al. (2013). Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. ChemMedChem, 8(8), 1337-1345. [Link]
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Marques, F. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 249. [Link]
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4,4,4-Trifluoro-1-phenyl-1,3-butanedione. (n.d.). PubChem. [Link]
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4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. (n.d.). PubChem. [Link]
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The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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physicochemical properties of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Abstract: This technical guide provides a comprehensive analysis of the core (CAS No. 2712-68-7). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth, field-proven insights into the causality behind experimental choices for property determination. We present key identifiers, discuss structural features such as keto-enol tautomerism that govern the compound's behavior, and provide detailed, self-validating protocols for determining critical parameters like melting point, aqueous solubility, and pKa. The significance of these properties is contextualized within the framework of early-stage drug discovery, emphasizing their impact on a candidate's developability.
Introduction
This compound is a halogenated β-diketone, a class of compounds recognized for their utility as versatile synthetic intermediates. The presence of a dichlorophenyl ring, a trifluoromethyl group, and the 1,3-dione moiety imparts a unique electronic and steric profile, making it a valuable building block in medicinal chemistry and materials science. For instance, analogous trifluorinated 1,3-diones serve as key intermediates in the synthesis of pharmaceuticals like Celecoxib[1][2].
Understanding the fundamental physicochemical properties of such a molecule is not an academic exercise; it is a critical prerequisite for its effective application. Properties such as solubility, acidity (pKa), and melting point dictate everything from reaction conditions and purification strategies to a potential drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides both the foundational data and the experimental frameworks necessary to characterize this compound, ensuring that subsequent research is built on a solid, verifiable understanding of its chemical nature.
Chemical Identity and Core Properties
A precise understanding of a compound begins with its unambiguous identification and foundational molecular properties. The following table summarizes the key data for this compound.
| Property | Value | Source |
| CAS Number | 2712-68-7 | [3][4] |
| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | [3][5] |
| Molecular Weight | 285.05 g/mol | [3][5] |
| Exact Mass | 283.961869 g/mol | [5] |
| IUPAC Name | This compound | N/A |
| SMILES | C(F)(F)(F)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | [5] |
| InChIKey | XAYCIVPYZDVHJM-UHFFFAOYSA-N | [5] |
Key Physicochemical Parameters and Structural Insights
The interplay between the aromatic system, electron-withdrawing halogens, and the flexible diketone chain governs the compound's physical and chemical behavior.
Keto-Enol Tautomerism and Acidity (pKa)
The most significant chemical feature of 1,3-diones is their ability to exist as an equilibrium mixture of keto and enol tautomers. The protons on the methylene carbon (C2) are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Deprotonation yields a resonance-stabilized enolate anion. This acidity is a critical parameter (pKa) that influences the compound's charge state at a given pH, which in turn profoundly affects its solubility, lipophilicity, and ability to cross biological membranes. While the exact pKa for this specific compound is not publicly documented, it can be precisely determined experimentally.
Caption: Keto-enol tautomerism of the 1,3-dione system.
Melting Point
The melting point is a fundamental indicator of a crystalline solid's purity.[6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range. While no experimental melting point is reported in the literature for this compound, the value for the analogous 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is 60-64 °C, suggesting the title compound is likely a solid at room temperature.[7]
Solubility
Aqueous solubility is a cornerstone of drug development, as a compound must be in solution to be absorbed and exert a biological effect.[8] Given its chlorinated aromatic ring and fluorinated alkyl chain, this compound is expected to have low intrinsic aqueous solubility but good solubility in organic solvents like DMSO, THF, and ethyl acetate. Its solubility is also expected to be pH-dependent due to the acidic nature of the dione moiety; solubility will increase significantly at pH values above its pKa as the neutral form converts to the more soluble anionic (enolate) form.[9]
Spectral Properties
-
Infrared (IR) Spectroscopy: A computed vapor-phase IR spectrum is available.[5] Key expected absorptions would include strong C=O stretching bands for the ketone groups (typically 1680-1720 cm⁻¹) and C-F stretching bands (typically 1000-1400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the dichlorophenyl ring, a singlet for the methylene protons (-CH₂-) in the keto form, and a vinyl proton in the enol form.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons, the trifluoromethyl carbon, the methylene carbon, and the aromatic carbons.[10]
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group would be the most prominent feature.
-
Methodologies for Physicochemical Characterization
The following protocols are presented as robust, self-validating systems for determining the key properties of the title compound.
Caption: General workflow for physicochemical characterization.
Protocol for Melting Point Determination
This protocol uses a standard digital melting point apparatus (e.g., Mel-Temp) to ensure accuracy and reproducibility.
Causality: A slow heating rate (~1-2 °C/minute) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[11] A rapid determination is performed first to save time by identifying an approximate range.
Materials & Equipment:
-
This compound, finely powdered
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Mortar and pestle
Step-by-Step Procedure:
-
Sample Preparation: Place a small amount of the compound on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small sample.
-
Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[11]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting temperature.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample.
-
Set a slow heating rate of 1-2 °C per minute.[11]
-
Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts completely.[12][13]
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow. Repeat the determination twice to ensure consistency.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable data for low-solubility compounds.[8]
Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by agitating an excess of the solid in the solvent for an extended period.[14] Measuring concentration at multiple time points validates that equilibrium has been achieved when the concentration value plateaus.[15]
Materials & Equipment:
-
Title compound
-
Aqueous buffers (pH 1.2, 4.5, 6.8 for Biopharmaceutics Classification System)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control (37 ± 1 °C)[15]
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Calibrated HPLC-UV or LC-MS/MS system for quantification
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to ensure solid material remains visible at the end of the experiment.
-
Add a precise volume of the desired aqueous buffer (e.g., 2 mL).
-
Equilibration: Seal the vials and place them on an orbital shaker set to 37 °C. Agitate for a prolonged period (typically 24 to 72 hours).[14][15]
-
Sampling: At predetermined time points (e.g., 24, 48, 72 hours), stop the shaker and allow the vials to stand for 30 minutes for the solid to settle.
-
Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter to remove all undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a pre-validated HPLC method against a standard curve.
-
Validation: Equilibrium is confirmed when the measured concentrations from the last two time points are statistically identical (e.g., within 5% of each other). The final plateau concentration is the thermodynamic solubility.
Protocol for pKa Determination (Spectrophotometry)
UV-Vis spectrophotometry is a reliable method for pKa determination when the protonated and deprotonated species of the molecule have different UV absorption spectra.[16]
Causality: The Beer-Lambert law states that absorbance is proportional to concentration. As the pH of the solution is changed, the ratio of the acidic (keto/enol) and basic (enolate) forms changes according to the Henderson-Hasselbalch equation. By measuring the absorbance at a wavelength where the two species have different molar absorptivities across a range of pH values, the pKa can be calculated.
Materials & Equipment:
-
Title compound
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
Stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO)
Step-by-Step Procedure:
-
Spectrum Scan: Prepare two samples of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) buffers to obtain the spectra of the fully protonated and fully deprotonated species, respectively.
-
Wavelength Selection: Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.
-
Titration: Prepare a series of buffered solutions across a range of pH values (e.g., in 0.5 pH unit increments) bracketing the expected pKa.
-
Add a small, constant volume of the compound's stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to minimize its effect on the pKa.
-
Measurement: Measure the pH and the UV absorbance of each solution at the selected analytical wavelength.
-
Calculation: The pKa can be determined by plotting absorbance versus pH and fitting the data to the appropriate sigmoidal curve, or by using the equation: pKa = pH + log[(Aᵢ - A)/(A - Aₐ)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized (basic) form, and Aₐ is the absorbance of the un-ionized (acidic) form.
Conclusion
This compound is a compound whose physicochemical profile is dominated by the acidic nature of its β-dicarbonyl moiety and the lipophilicity conferred by its halogenated aromatic ring. While publicly available experimental data is scarce, this guide establishes a clear path forward for its complete characterization. The detailed, causality-driven protocols for determining melting point, solubility, and pKa provide researchers with the necessary tools to generate high-quality, reliable data. A thorough understanding of these core properties is the foundation for successfully leveraging this molecule in synthetic chemistry and, more critically, for assessing its potential in the rigorous pipeline of drug discovery and development.
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An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione: Synthesis, Structure, and Scientific Significance
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of a dichlorinated phenyl ring and a trifluoromethyl group within a β-diketone framework. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the scientific principles and practical methodologies associated with this compound.
Introduction: The Chemical Importance of Fluorinated β-Diketones
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF₃), in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this group is part of a β-diketone scaffold, it creates a versatile chemical entity with a rich tautomeric landscape and the ability to act as a potent chelating agent for metal ions.
This compound, with the chemical formula C₁₀H₅Cl₂F₃O₂ and a molecular weight of 285.05 g/mol , is a prime example of such a molecule.[1] The presence of the 3,4-dichlorophenyl moiety further modulates its electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Synthesis of this compound
The primary synthetic route to this compound is the Claisen condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3][4] This reaction involves the condensation of an ester with a ketone in the presence of a strong base.
Reaction Rationale and Precursor Synthesis
The Claisen condensation for this specific molecule involves the reaction of a substituted acetophenone, 3',4'-dichloro-2,2,2-trifluoroacetophenone , with an acetate ester, typically ethyl acetate . The acetophenone serves as the ketone component, while the ethyl acetate provides the enolizable ester.
The synthesis of the key precursor, 3',4'-dichloro-2,2,2-trifluoroacetophenone, can be achieved through methods described in patent literature, often involving the reaction of a Grignard reagent derived from a dichlorinated benzene derivative with a trifluoroacetylating agent.[5][6]
Experimental Protocol: A Generalized Claisen Condensation
Materials:
-
3',4'-Dichloro-2,2,2-trifluoroacetophenone
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve the base (e.g., 1.2 equivalents of sodium ethoxide) in the chosen anhydrous solvent (e.g., ethanol or THF).
-
Addition of Reactants: To the stirred solution of the base, add ethyl acetate (1.1 equivalents) dropwise at room temperature. Subsequently, add a solution of 3',4'-dichloro-2,2,2-trifluoroacetophenone (1.0 equivalent) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the slow addition of dilute hydrochloric acid until it is slightly acidic.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent. After filtration, concentrate the solution under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of this compound.
Structural Elucidation and Physicochemical Properties
The molecular structure of this compound is characterized by several key features that can be elucidated using various spectroscopic techniques.
Keto-Enol Tautomerism
A fundamental characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.[8][9] The enol form is often stabilized by the formation of an intramolecular hydrogen bond and a conjugated system. For this compound, two possible enol tautomers can exist. The equilibrium between these forms is influenced by factors such as the solvent and temperature.
Caption: Keto-enol tautomerism of a generic β-diketone.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[10] The spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone groups, typically in the range of 1650-1750 cm⁻¹. The presence of the enol form would be indicated by a broad O-H stretching band around 2500-3300 cm⁻¹ and C=C stretching vibrations. The C-F stretching bands of the trifluoromethyl group are expected to be strong and appear in the region of 1100-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide valuable information about the tautomeric equilibrium. In the diketo form, a singlet for the methylene protons (CH₂) between the two carbonyl groups would be expected. In the enol form, a singlet for the vinylic proton and a broad signal for the enolic hydroxyl proton would be observed. The aromatic protons on the dichlorophenyl ring would appear as a complex multiplet in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the carbons of the aromatic ring, and the carbon of the trifluoromethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. A single sharp signal would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal can provide information about the electronic environment of the trifluoromethyl group.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF₃), chlorine atoms (Cl), and other characteristic fragments, providing confirmation of the molecular structure.[11]
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | [1] |
| Molecular Weight | 285.05 g/mol | [1] |
| CAS Number | 2712-68-7 | [1][12] |
Potential Applications and Future Directions
The unique structural features of this compound make it a promising candidate for various applications, particularly in the fields of medicinal chemistry and materials science.
Medicinal Chemistry
The trifluoromethyl group is a well-established bioisostere that can enhance the pharmacological properties of drug candidates. The β-diketone moiety is a known pharmacophore and can act as a building block for the synthesis of various heterocyclic compounds with potential biological activity. While specific biological studies on this compound are not widely reported, related structures have been investigated for their potential as antitumor and antimicrobial agents.[13][14][15] The dichlorophenyl group can also contribute to the biological activity profile.
Materials Science
The ability of β-diketones to chelate metal ions makes them valuable ligands for the synthesis of metal complexes. These complexes can have interesting properties, such as luminescence, which could be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of the trifluoromethyl and dichlorophenyl groups can be used to fine-tune the electronic and physical properties of these materials.
Conclusion
This compound is a fascinating molecule with significant potential for further research and development. Its synthesis, based on the well-established Claisen condensation, provides access to a versatile building block. The interplay of its dichlorinated aromatic ring, trifluoromethyl group, and β-diketone functionality creates a unique chemical entity with a rich structural and electronic landscape. Future investigations into the specific biological activities and material properties of this compound and its derivatives are warranted and could lead to the discovery of novel therapeutic agents and advanced materials.
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Solubility Profile of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione in Organic Solvents
An In-depth Technical Guide
Abstract
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-diketone of significant interest in synthetic chemistry and drug discovery as a versatile building block. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the factors influencing the solubility of this compound. We delve into the critical role of keto-enol tautomerism, a phenomenon intrinsic to β-diketones, and its modulation by solvent polarity and hydrogen-bonding capabilities. Lacking publicly available quantitative solubility data, this guide establishes a robust theoretical framework based on structure-activity relationships and provides detailed, field-proven experimental protocols for researchers to accurately determine solubility in their own laboratory settings. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.
Compound Overview: Structure and Physicochemical Properties
This compound (CAS: 2712-68-7) is a solid compound characterized by a dichlorinated aromatic ring linked to a trifluorinated β-diketone moiety.[1][2][3] This unique combination of a bulky, hydrophobic dichlorophenyl group and a highly polar, electron-withdrawing trifluoroacetyl group imparts a complex solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2712-68-7 | [1][2] |
| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | [2][3] |
| Molecular Weight | 285.05 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| SMILES | O=C(C1=CC=C(Cl)C(Cl)=C1)CC(C(F)(F)F)=O | [4] |
| InChIKey | XAYCIVPYZDVHJM-UHFFFAOYSA-N | [4] |
The structure suggests a molecule with significant polarity arising from the two carbonyl groups and the trifluoromethyl group, but also with substantial nonpolar character from the dichlorophenyl ring. This duality is key to understanding its interactions with different solvents.
The Decisive Role of Keto-Enol Tautomerism in Solubility
A critical aspect governing the solubility of β-diketones is their existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[5] The ratio of these two forms is highly dependent on the solvent environment, which in turn dictates the overall solubility of the compound.[6]
-
Keto Tautomer: Contains two distinct carbonyl groups (C=O).
-
Enol Tautomer: Contains a hydroxyl group (-OH) adjacent to a carbon-carbon double bond (C=C), which is conjugated with the remaining carbonyl group. This form is stabilized by the formation of a six-membered intramolecular hydrogen bond.[7]
The interplay between these forms and the solvent can be summarized as follows:
-
Nonpolar, Aprotic Solvents (e.g., hexane, toluene, chloroform): These solvents do not effectively form hydrogen bonds. In such environments, the enol form is often favored because its stabilizing intramolecular hydrogen bond is not disrupted.[6][7] The enol form, being less polar than the diketo form due to this internal hydrogen bonding, tends to dissolve better in these solvents.
-
Polar, Protic Solvents (e.g., methanol, ethanol, water): These solvents are strong hydrogen bond donors and acceptors. They can disrupt the enol's internal hydrogen bond by forming new intermolecular hydrogen bonds with the compound's carbonyl groups. This interaction tends to stabilize the more polar keto tautomer.[6]
-
Polar, Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): These solvents are hydrogen bond acceptors but not donors. They can interact with the enol's hydroxyl proton and the keto form's acidic α-hydrogens, leading to a complex equilibrium that depends on the specific solvent's polarity and steric factors.
A Framework for Predicting Solubility
Based on the structural features and the principles of tautomerism, we can establish a qualitative framework for predicting the solubility of this compound in common organic solvents.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent | Class | Polarity Index | H-Bonding | Predicted Solubility | Rationale |
| Hexane | Nonpolar, Aprotic | 0.1 | Poor | Low | The molecule's polarity from C=O and CF₃ groups is too high for this aliphatic hydrocarbon. |
| Toluene | Nonpolar, Aprotic | 2.4 | Poor | Moderate | Aromatic π-π stacking with the dichlorophenyl ring can aid dissolution. Favors the enol form. |
| Dichloromethane | Polar, Aprotic | 3.1 | Poor | High | Good balance of polarity to dissolve both keto/enol forms without strong H-bonding disruption. |
| Diethyl Ether | Polar, Aprotic | 2.8 | Acceptor | Moderate to High | Ethereal oxygen can act as an H-bond acceptor for the enol form. |
| Ethyl Acetate | Polar, Aprotic | 4.4 | Acceptor | High | A versatile solvent capable of dissolving moderately polar compounds effectively. |
| Acetone | Polar, Aprotic | 5.1 | Acceptor | High | High polarity and H-bond acceptor capability will strongly solvate the molecule. |
| Acetonitrile | Polar, Aprotic | 5.8 | Acceptor | Moderate to High | High polarity should favor dissolution, though it is less effective for H-bonding than acetone. |
| 2-Propanol | Polar, Protic | 3.9 | Donor/Acceptor | Moderate | The alkyl chain reduces polarity compared to methanol, may offer a good balance for this molecule. |
| Ethanol | Polar, Protic | 4.3 | Donor/Acceptor | Moderate | Similar to 2-propanol; will stabilize the keto form through H-bonding. |
| Methanol | Polar, Protic | 5.1 | Donor/Acceptor | Low to Moderate | High polarity may be mismatched with the large, nonpolar dichlorophenyl group, potentially limiting solubility. |
| DMSO | Polar, Aprotic | 7.2 | Acceptor | High | Very high polarity and strong H-bond acceptor character make it a powerful solvent for polar compounds. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, actionable data, experimental measurement is essential. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent.
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath or incubator is critical for reproducibility and accuracy.
-
Equilibration Time: Dissolution is not instantaneous. A sufficient equilibration period (24-72 hours) is necessary to ensure the solution is truly saturated and the system has reached a thermodynamic equilibrium.
-
Excess Solid: Using an excess of the solid solute ensures that the solution reaches its saturation point. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.
-
Filtration: It is crucial to separate the saturated solution from the excess solid without altering the temperature or causing solvent evaporation. A syringe filter is ideal for this purpose.
-
Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive and accurate method for determining the concentration of the dissolved compound. The dichlorophenyl group provides a strong chromophore for reliable UV detection.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of this compound (e.g., 50-100 mg) to several vials (n=3 for statistical validity).
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixtures to equilibrate for at least 48 hours.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for 1-2 hours in the same temperature-controlled environment to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed HPLC vial. This step removes all undissolved particulate matter.
-
Accurately weigh the filtered solution to determine its density if needed, or perform a pre-determined dilution.
-
Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the standards using a validated HPLC-UV method to generate a calibration curve (Absorbance vs. Concentration).
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for all dilution steps.
-
Express solubility in desired units (e.g., mg/mL, mol/L).
-
Conclusion
References
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Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR . ResearchGate. [Link]
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Keto–enol tautomerism of 1,3-diketones followed by deprotonation to form negatively charged bidentate ligand . ResearchGate. [Link]
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Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione . Medium. [Link]
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A Technical Guide to 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Versatile Synthon for High-Value Heterocycles
Abstract
This technical guide provides an in-depth exploration of 1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a highly functionalized β-diketone, and its strategic application as a synthon for the synthesis of diverse heterocyclic scaffolds. The unique structural combination of a dichlorophenyl ring, a reactive 1,3-dicarbonyl moiety, and an electron-withdrawing trifluoromethyl group imparts distinct reactivity, making it a cornerstone for constructing complex molecules. This document details the physicochemical properties, core reactivity principles, and provides validated, step-by-step protocols for the synthesis of key heterocycles, including pyrazoles, isoxazoles, and pyrimidines. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
Introduction: The Strategic Value of Fluorinated β-Diketones
In the landscape of modern organic synthesis and drug discovery, fluorinated molecules hold a privileged position. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the various classes of fluorinated building blocks, β-dicarbonyl compounds are particularly valuable due to their versatile reactivity.
This compound emerges as a synthon of significant interest. Its structure is characterized by three key domains:
-
The 1,3-Dione System: This moiety provides two electrophilic carbonyl centers and a nucleophilic central carbon, enabling a wide range of cyclocondensation reactions.
-
The Trifluoromethyl (CF₃) Group: This potent electron-withdrawing group enhances the electrophilicity of the adjacent carbonyl carbon, often directing the course of nucleophilic attacks and influencing the regioselectivity of cyclization reactions.[2]
-
The 3,4-Dichlorophenyl Ring: This aromatic substituent provides a scaffold for further functionalization and contributes to the overall lipophilicity and potential bioactivity of the resulting heterocyclic products.
This guide elucidates the causal relationships behind the synthetic utility of this compound, offering not just protocols but the scientific rationale required for their successful application and adaptation.
Physicochemical Properties and Synthesis Overview
A foundational understanding of the synthon's properties is critical for its effective use in experimental design.
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 2712-68-7 | [4] |
| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | [5] |
| Molecular Weight | 285.05 g/mol | [3] |
| Appearance | Typically a solid | - |
Synthesis Pathway: Claisen Condensation
The most common and efficient route for synthesizing β-diketones like the title compound is the Claisen condensation.[2] This method involves the reaction of an appropriate ketone with an ester in the presence of a strong base.
The synthesis of this compound is typically achieved by reacting 3',4'-dichloroacetophenone with an ethyl trifluoroacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate.[2] The base deprotonates the α-carbon of the ketone, generating an enolate that subsequently attacks the electrophilic carbonyl of the trifluoroacetate ester.
Caption: General Claisen condensation for synthon synthesis.
Core Reactivity and Mechanistic Principles
The synthetic versatility of this compound is governed by the distinct electronic properties of its dicarbonyl system. The presence of the powerfully electron-withdrawing CF₃ group polarizes the molecule, making the carbonyl carbon adjacent to it (C3) significantly more electrophilic than the carbonyl carbon adjacent to the dichlorophenyl ring (C1). This electronic bias is the primary determinant of regioselectivity in reactions with asymmetric nucleophiles.
Caption: Electronic landscape of the 1,3-dione synthon.
This differential reactivity allows for precise control over the formation of heterocyclic rings. Bidentate nucleophiles will preferentially attack the more electrophilic trifluoromethyl-associated carbonyl, initiating a cyclocondensation cascade that leads to a single major regioisomer.
Application in Heterocycle Synthesis: Protocols and Mechanisms
The true power of this compound is realized in its conversion to medicinally relevant heterocyclic cores.
Synthesis of Pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[6] The synthesis of trifluoromethyl-substituted pyrazoles is of high interest. The reaction of a 1,3-diketone with hydrazine or its derivatives is a direct and efficient method for constructing the pyrazole ring.[7][8]
Mechanism: The reaction proceeds via nucleophilic attack of a hydrazine nitrogen at the more electrophilic carbonyl carbon (adjacent to the CF₃ group). This is followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. The use of an acidic medium can promote the reaction and enhance regioselectivity.[7]
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The Pivotal Role of the Trifluoromethyl Group in 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and biological properties. This technical guide provides an in-depth analysis of the multifaceted role of the CF₃ group within the 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione scaffold. We will dissect how this powerful electron-withdrawing moiety dictates the compound's keto-enol tautomerism, enhances its acidity, improves metabolic stability, and increases its utility as a synthetic intermediate for advanced pharmaceutical agents. This document is designed to provide researchers and drug development professionals with a comprehensive understanding of the causality behind the CF₃ group's influence, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Imperative of Fluorination
The introduction of fluorine and fluorinated groups into organic molecules has become an indispensable strategy in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, the trifluoromethyl (CF₃) group stands out for its unique combination of electronic, steric, and stability-enhancing properties.[2]
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The CF₃ group is far more than a simple sterically bulky analogue of a methyl group. Its defining characteristic is its intense electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. This property fundamentally alters the electron distribution within a molecule, impacting acidity, reactivity, and intermolecular interactions.[3][4] Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making the CF₃ group exceptionally resistant to metabolic cleavage.[2] This resistance is a critical advantage in drug design, often leading to improved pharmacokinetic profiles.[5][6]
This compound: A Molecule of Interest
The subject of this guide, this compound, is a β-diketone, a class of compounds known for their ability to exist as an equilibrium mixture of keto and enol tautomers and to act as potent chelating agents for metal ions.[7][8] This particular structure is of significant interest as a key synthetic intermediate in the preparation of various biologically active compounds. The presence of both the electron-withdrawing dichlorophenyl ring and the powerful trifluoromethyl group creates a unique electronic environment that dictates its chemical behavior and utility.
The Physicochemical Impact of the Trifluoromethyl Group
The incorporation of the CF₃ group into the β-diketone scaffold instigates a cascade of changes to the molecule's fundamental properties.
Potent Inductive Effect: Modulating Acidity and Electrophilicity
The primary influence of the CF₃ group is its powerful inductive electron-withdrawing effect (-I effect). This effect has two major consequences:
-
Increased Acidity: The methylene protons (Cα-H) situated between the two carbonyl groups in a β-diketone are already acidic. The CF₃ group dramatically enhances this acidity by stabilizing the resulting carbanion (enolate) through induction. This makes deprotonation more favorable, which is a critical first step in its primary synthesis via the Claisen condensation.[9] The acidity of the enolic proton is also significantly increased.[10][11]
-
Enhanced Electrophilicity: The carbonyl carbon atom adjacent to the CF₃ group becomes significantly more electron-deficient and, therefore, more electrophilic. This heightened reactivity towards nucleophiles is a key feature, although in some reactions, it can also lead to susceptibility to retro-Claisen cleavage under certain basic conditions.[4][12][13]
Keto-Enol Tautomerism: A CF₃-Driven Equilibrium
β-Diketones exist in a dynamic equilibrium between their keto and enol forms. For simple diketones, the keto form is often favored. However, the presence of the trifluoromethyl group strongly shifts this equilibrium toward the enol tautomer.[14][15]
The reason for this shift is twofold:
-
The electron-withdrawing CF₃ group destabilizes the adjacent carbonyl group in the keto form.
-
In the enol form, the resulting C=C double bond is conjugated with the remaining carbonyl group and the dichlorophenyl ring, providing significant resonance stabilization. Furthermore, the enol form is stabilized by a strong intramolecular hydrogen bond.[7]
Spectral evidence from NMR and IR studies on similar trifluoromethyl-β-diketones confirms that they exist almost exclusively as a mixture of two chelated cis-enol forms in nonpolar media.[14][15] The equilibrium lies in the direction of the enol form that maximizes conjugation.
Caption: Keto-Enol tautomerism driven by the CF₃ group.
Lipophilicity and Metabolic Stability
The CF₃ group significantly impacts the pharmacokinetic properties of a molecule, making it a valuable tool in drug development.
-
Modulation of Lipophilicity: The CF₃ group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[2] This property enhances a molecule's ability to partition into lipid bilayers, which can improve membrane permeability and absorption.
-
Enhanced Metabolic Stability: One of the most celebrated attributes of the CF₃ group is its ability to confer metabolic stability. Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, often through oxidation of a labile C-H bond. Replacing a metabolically vulnerable methyl group or hydrogen atom with a CF₃ group effectively blocks this pathway due to the immense strength of the C-F bond.[5][16] This "metabolic shield" leads to a longer in vivo half-life, reduced clearance, and a more predictable and robust pharmacokinetic profile.[6]
| Parameter | Hypothetical CH₃ Analog | CF₃ Compound (Target) | Rationale for Change |
| Metabolic Hotspot | C-H bonds on the methyl group are susceptible to CYP-mediated oxidation. | C-F bonds are exceptionally strong and resistant to enzymatic cleavage.[5] | The CF₃ group acts as a "metabolic shield". |
| Expected Half-life (t½) | Shorter | Longer | Reduced rate of metabolic clearance.[5] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a major metabolic pathway reduces the liver's capacity to clear the drug.[2] |
| Lipophilicity (Hansch π) | +0.56 (for CH₃) | +0.88 (for CF₃) | The CF₃ group is more lipophilic than a methyl group.[2][16] |
| Table 1: Comparative physicochemical and metabolic properties conferred by a methyl vs. a trifluoromethyl group. |
Implications for Drug Design and Development
The unique properties imparted by the CF₃ group make this compound a valuable precursor in the synthesis of complex pharmaceutical agents.
Role as a Key Synthetic Intermediate
This β-diketone is a versatile building block. Its two distinct carbonyl groups allow for regioselective reactions. For instance, condensation with hydrazines can lead to the formation of pyrazole rings, a common scaffold in many drugs. The non-steroidal anti-inflammatory drug (NSAID) Celecoxib, for example, contains a trifluoromethyl-substituted pyrazole ring, and its synthesis utilizes a similar β-diketone intermediate.[17][18]
Enhancing Binding Affinity
The CF₃ group can contribute to stronger binding affinity with biological targets through several mechanisms:
-
Favorable Interactions: It can participate in non-covalent interactions within a protein's binding pocket, including dipole-dipole and halogen bonding.[2]
-
Steric Influence: Its steric bulk, larger than a hydrogen or methyl group, can promote a specific molecular conformation that is optimal for binding.[1][2]
-
Hydrophobic Interactions: Its lipophilic nature allows it to engage favorably with hydrophobic pockets in a receptor.
Experimental Protocols and Methodologies
To harness the potential of this molecule, robust and reproducible experimental methods are essential.
Synthesis via Claisen Condensation: A Step-by-Step Protocol
The most common and efficient synthesis of trifluoromethyl β-diketones is the Claisen condensation.[8] This protocol outlines the synthesis of the title compound from 3',4'-dichloroacetophenone and ethyl trifluoroacetate.
Materials:
-
3',4'-Dichloroacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Ketone Addition: Dissolve 3',4'-dichloroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.
-
Condensation: Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Caption: Workflow for the synthesis via Claisen condensation.
Protocol: In Vitro Microsomal Stability Assay
This assay determines the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.[5]
Objective: To assess the metabolic stability of this compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold stopping solution (e.g., acetonitrile with an internal standard)
-
96-well plate, incubator, LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound (e.g., 100 µM in buffer) and the liver microsomes in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the liver microsome solution. Add the test compound working solution to initiate a pre-incubation at 37°C for 10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute sample serves as the baseline.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining amount of the parent compound at each time point relative to the internal standard.
-
Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).
Caption: Experimental workflow for an in vitro microsomal stability assay.
Conclusion
The trifluoromethyl group in this compound is not a passive substituent but an active director of the molecule's chemical identity and potential utility. It profoundly enhances acidity, governs the keto-enol equilibrium to favor the stabilized enol form, and confers significant metabolic stability. These characteristics, stemming directly from the CF₃ group's potent electron-withdrawing nature and the strength of the C-F bond, make this compound and others like it highly valuable scaffolds and intermediates in the rational design of next-generation pharmaceuticals. Understanding the fundamental principles outlined in this guide enables researchers to strategically leverage the power of trifluoromethylation to optimize molecular properties and accelerate the development of novel therapeutic agents.
References
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Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780–786. ResearchGate. [Link]
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Yang, D., et al. (2013). Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. PubMed. [Link]
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Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. (2006). Sci-Hub. [Link]
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Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. (2013). Sci-Hub. [Link]
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Yang, D., et al. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. American Chemical Society. [Link]
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ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. (2013). ResearchGate. [Link]
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Claisen Condensation. (n.d.). Organic Chemistry Portal. [Link]
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Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020). ResearchGate. [Link]
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THE ACIDITY OF SOME AROMATIC FLUORO ALCOHOLS AND KETONES. (n.d.). R Discovery. [Link]
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The acidity of some aromatic fluoro alcohols and ketones. (n.d.). SciSpace. [Link]
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Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (1998). PubMed. [Link]
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Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (2022). PubMed Central. [Link]
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Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. (n.d.). PubMed Central. [Link]
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Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. (2018). PubMed. [Link]
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Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. (2006). KISTI. [Link]
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Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. (2018). ResearchGate. [Link]
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Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]
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4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. (n.d.). PharmaCompass.com. [Link]
-
1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). NIH. [Link]
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electronic properties of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
An In-depth Technical Guide to the Electronic Properties of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Executive Summary
This technical guide provides a comprehensive analysis of the , a fluorinated β-diketone of significant interest in pharmaceutical and agrochemical synthesis.[1] The molecule's unique architecture, featuring a potent electron-withdrawing trifluoromethyl group, a dichlorophenyl ring, and a flexible β-dicarbonyl backbone, gives rise to a rich set of electronic behaviors. This document delves into the fundamental principles of its keto-enol tautomerism, outlines rigorous experimental and computational protocols for its characterization, and discusses the implications of its electronic structure on its reactivity and application as a synthetic intermediate.[2][3]
Molecular Architecture and Synthesis Rationale
The structure of this compound is a deliberate convergence of functional groups designed for specific reactivity. The core of its utility lies in the synergistic interplay between the dichlorophenyl ring, the trifluoromethyl group, and the β-diketone moiety.
The synthesis of this class of molecules is most commonly achieved via a Claisen condensation reaction.[2] This method is favored because it efficiently couples an acetophenone derivative with a trifluoroacetylating agent. The causality behind this choice is the high acidity of the α-protons of the acetophenone in the presence of a strong base, which facilitates the formation of an enolate nucleophile necessary for the key carbon-carbon bond formation.
A typical synthesis involves the reaction of 3',4'-dichloroacetophenone with an ester like ethyl trifluoroacetate, using a strong, non-nucleophilic base such as sodium hydride to drive the reaction to completion.[2][4] The trifluoromethyl group enhances the electrophilicity of the ester's carbonyl carbon, making it an excellent substrate for this condensation.[2]
The Core Electronic Phenomenon: Keto-Enol Tautomerism
Like most β-diketones, the title compound exists as an equilibrium between its keto and enol tautomeric forms.[5] This equilibrium is not a mere conformational change but a fundamental shift in bonding and electronic distribution that dictates the molecule's properties. On the NMR timescale, the interconversion between these forms is slow, often allowing for the simultaneous observation of both species in solution.[5]
The equilibrium position is heavily influenced by the molecule's substituents. For this compound, the enol form is expected to be overwhelmingly predominant due to two key stabilizing factors:
-
Intramolecular Hydrogen Bonding: The enol form is stabilized by a strong intramolecular hydrogen bond, which forms a pseudo-aromatic six-membered ring.[5][6]
-
Extended Conjugation: The presence of the trifluoromethyl group makes the adjacent methylene protons highly acidic. Enolization creates a C=C double bond, which can enter into conjugation with both the remaining carbonyl group and the dichlorophenyl ring, creating a large, stabilized π-electron system.[7][8]
The strong electron-withdrawing nature of both the -CF₃ group and the dichlorophenyl ring further increases the acidity of the central CH₂ protons, shifting the equilibrium strongly towards the enol form.[5] The most stable enol tautomer will feature conjugation between the phenyl ring and the enone system, as this provides the most extensive delocalization.[7][8]
Spectroscopic Characterization of Electronic Structure
A multi-faceted spectroscopic approach is essential for a self-validating characterization of the compound's electronic structure and tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguously identifying and quantifying the keto and enol forms in solution.[5][9] The distinct chemical environments of protons in each tautomer give rise to separate sets of signals.[9]
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a good starting choice as it is aprotic and minimally interferes with the intramolecular hydrogen bond.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration of all proton signals.
-
Data Analysis:
-
Identify the highly deshielded enolic proton signal, typically appearing between δ 15-17 ppm, which is characteristic of a strongly hydrogen-bonded proton.[6]
-
Locate the singlet for the methine proton (-CH=) of the enol form, expected around δ 6-7 ppm.[6]
-
Analyze the aromatic region (δ 7-8 ppm) for the characteristic splitting pattern of the 3,4-disubstituted phenyl ring.
-
If present, identify the signals for the keto form's methylene protons (-CH₂-), which would appear further upfield.
-
Calculate the keto:enol ratio by comparing the integration of unique signals from each tautomer.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides direct evidence of the bonding environment of the carbonyl groups, which differs significantly between the two tautomers due to conjugation and hydrogen bonding.[5]
Experimental Protocol:
-
Sample Preparation: Prepare the sample using either the KBr pellet method (for solids) or as a thin film on a salt plate (NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the carbonyl stretching region (1800-1500 cm⁻¹). The presence of multiple bands in this region is indicative of the tautomeric mixture.
Table 1: Expected Characteristic IR Frequencies
| Tautomer | Functional Group | Wavenumber (cm⁻¹) | Rationale |
|---|---|---|---|
| Keto Form | Aryl C=O | ~1690-1710 | Unconjugated aryl ketone. |
| Keto Form | Trifluoromethyl C=O | ~1750-1790 | Electron-withdrawing -CF₃ increases C=O bond order and frequency.[5] |
| Enol Form | Conjugated C=O | ~1650-1700 | Conjugation with the C=C bond lowers the frequency.[5] |
| Enol Form | H-Bonded C=O / C=C | ~1580-1640 | Strong intramolecular H-bonding and conjugation significantly lower the frequency.[5] |
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the π-electron system, revealing electronic transitions that are characteristic of the conjugated enol form.[5]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., hexane, methanol, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-500 nm using a dual-beam spectrophotometer.
-
Data Analysis: Identify the absorption maxima (λₘₐₓ). The spectrum is expected to be dominated by strong π→π* transitions from the extended conjugated system of the enol form, typically appearing at longer wavelengths (>300 nm).[6] Weaker n→π* transitions may also be observed.[6]
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) calculations serve as a powerful predictive and interpretative tool to complement experimental findings. DFT can provide insights into molecular geometry, tautomer stability, and electronic distribution that are difficult to obtain experimentally.[5]
Workflow for DFT Analysis:
-
Structure Building: Construct 3D models of both the keto and enol tautomers of this compound.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation for each structure.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stability. The enol form is predicted to be significantly lower in energy.
-
Property Calculation:
-
Molecular Orbitals: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity and predict its UV-Vis absorption profile.
-
Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich (negative potential, e.g., carbonyl oxygens) and electron-poor (positive potential, e.g., enolic proton) regions of the molecule.
-
Vibrational Frequencies: Calculate the theoretical IR spectrum to aid in the assignment of experimental peaks.
-
Implications for Reactivity and Application
The distinct are directly responsible for its utility in synthesis.
-
Acidity and Chelation: The high acidity of the enolic proton makes the compound an excellent precursor for forming stable metal chelates.[10][11] The resulting diketonate ligand can coordinate to metal centers, a property leveraged in catalysis and materials science.[6]
-
Nucleophilic Reactivity: In the presence of a base, the compound readily deprotonates to form a highly stable, delocalized enolate anion. This nucleophile is central to its role as a building block for heterocyclic compounds. For instance, reaction with hydrazine derivatives leads to the formation of pyrazole rings, a core structure in many pharmaceuticals, including the COX-2 inhibitor class of drugs.[3][12]
-
Influence of Halogen Substituents: The trifluoromethyl and dichloro substituents are critical for modulating the biological activity of molecules derived from this intermediate. The -CF₃ group can enhance metabolic stability and receptor binding affinity, while the chlorine atoms increase lipophilicity, which can improve membrane permeability and bioavailability.[1]
Conclusion
The are dominated by a strong preference for a conjugated, intramolecularly hydrogen-bonded enol tautomer. This preference is driven by the powerful electron-withdrawing effects of the trifluoromethyl and dichlorophenyl groups. This distinct electronic configuration imparts high acidity and specific nucleophilic reactivity, making it a highly valuable and versatile intermediate in the synthesis of complex, biologically active molecules. A combined approach of spectroscopic analysis and computational modeling provides a robust framework for understanding and predicting its behavior in chemical systems.
References
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-
Hansen, P. E., & Spanget-Larsen, J. (2017). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. Retrieved from [Link]
-
Rani, R., Kumar, U., Kumar, D., Pd. Yadav, S., Kr. Sinha, A., & Sharma, S. (2020). Spectroscopic, Thermal and Antimicrobial Study of Some Transition Metal(II) Complexes of β-Diketones. Asian Journal of Chemistry, 32, 3173-3178. Retrieved from [Link]
- Scholars Research Library. (n.d.). Synthesis and characterization of two conjugated β-diketones and their metal complexes.
-
Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society. Retrieved from [Link]
-
Khamidullina, L. A., Puzyrev, I. S., Burygin, G. L., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6466. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Some New β-Diketones Containing the Trifluoromethyl Group1a. Retrieved from [Link]
-
PubMed Central. (2022). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Retrieved from [Link]
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Reddit. (n.d.). 3 of these show keto-enol tautomerism. Retrieved from [Link]
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ChemBK. (2024). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Retrieved from [Link]
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Electronic Scientific Archive of UrFU. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Retrieved from [Link]
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Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Retrieved from [Link]
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Navigating the Synthesis and Handling of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Technical Guide for Chemical Researchers
Introduction: The Significance of a Dually Halogenated Building Block
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a bespoke chemical entity of increasing interest within the realms of pharmaceutical and agrochemical research. Its molecular architecture, characterized by a dichlorinated aromatic ring and a trifluorinated β-diketone moiety, presents a unique combination of properties. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, attributes highly sought after in modern drug design. Simultaneously, the dichlorophenyl group offers sites for further chemical modification and influences the compound's overall electronic and toxicological profile.
This guide provides an in-depth examination of the critical safety protocols and handling procedures necessary for the safe and effective use of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who require a nuanced understanding beyond standard safety data sheets to ensure both personal safety and experimental integrity.
Part 1: Hazard Profile and Toxicological Insights
The unique substitution pattern of this compound necessitates a thorough understanding of its potential hazards. While a comprehensive toxicological profile is not extensively documented in publicly accessible literature, data from structurally similar compounds and established chemical principles allow for a robust hazard assessment.
GHS Hazard Classification
Based on available data for the target compound and its analogues, the following Globally Harmonized System (GHS) classifications are pertinent:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
This data is synthesized from information available for this compound and its close structural analogues.[1][2][3]
Mechanistic Insights into Toxicity
The irritant properties of this compound can be attributed to its reactivity. As a β-diketone, it can exist in equilibrium with its enol tautomer, a reactive species. The presence of electron-withdrawing trifluoromethyl and dichlorophenyl groups enhances the acidity of the α-proton and can increase its potential to interact with biological nucleophiles, such as amino acid residues in proteins, leading to irritation and potential sensitization. Inhalation of the powdered solid can lead to mechanical and chemical irritation of the respiratory tract.
Part 2: Laboratory Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour to ensure low background levels of any potential airborne contaminants.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Double gloving is recommended for extended manipulations. |
| Eye Protection | Chemical safety goggles. | Protects against splashes and dust. A face shield should be worn in addition to goggles when there is a significant splash hazard. |
| Skin and Body Protection | A flame-retardant lab coat. | Protects against incidental contact. |
| Respiratory Protection | Not typically required when using a fume hood. | In the absence of adequate engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter may be necessary. |
Safe Handling Workflow
The following diagram outlines a logical workflow for the safe handling of this compound from procurement to disposal.
[3,4-Dichloroacetophenone] + [Ethyl Trifluoroacetate] --(Base, e.g., NaH, NaOEt)--> [this compound]
Sources
Methodological & Application
Synthesis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione: An Application Note and Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone with potential applications in medicinal chemistry and materials science. The protocol details a robust and reproducible procedure based on the Claisen condensation reaction. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials development. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, outline safety precautions, and discuss methods for purification and characterization of the target compound.
Introduction
Trifluoromethyl-containing compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity.[1][2] β-Diketones are versatile ligands in coordination chemistry and valuable building blocks in organic synthesis.[3][4] The title compound, this compound, combines these features, making it a valuable intermediate for the synthesis of novel bioactive molecules and functional materials.
The synthesis of β-diketones is often achieved through a Claisen condensation reaction, a carbon-carbon bond-forming reaction between an ester and a ketone in the presence of a strong base.[5][6] This application note describes a detailed protocol for the synthesis of this compound via the Claisen condensation of 3',4'-dichloroacetophenone and ethyl trifluoroacetate.
Reaction Scheme & Mechanism
The synthesis proceeds via a Claisen condensation mechanism. The reaction is initiated by the deprotonation of the α-carbon of 3',4'-dichloroacetophenone by a strong base, such as sodium hydride, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-diketone. An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate of the product.
Reaction Scheme:
Mechanistic Workflow
Caption: Claisen condensation workflow for the synthesis.
Experimental Protocol
This protocol is adapted from analogous syntheses of trifluoromethylated β-diketones.[3][7]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |
| 3',4'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | 2642-63-9 | e.g., Sigma-Aldrich | ≥98% |
| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 383-63-1 | e.g., Sigma-Aldrich | ≥99% |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | e.g., Sigma-Aldrich | 60% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | e.g., Sigma-Aldrich | ≥99.9% |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 | e.g., Fisher Scientific | 37% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | e.g., VWR | ACS Grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Prepared in-house | N/A |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | e.g., Sigma-Aldrich | ≥99.5% |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.5 mmol, 60% dispersion in mineral oil).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF, 20 mL) is added to the flask, and the suspension is stirred.
-
Ketone Addition: 3',4'-Dichloroacetophenone (1 mmol) is dissolved in anhydrous THF (10 mL) and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice-water bath). The mixture is stirred for 30 minutes at this temperature.
-
Ester Addition: Ethyl trifluoroacetate (1.2 mmol) is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After completion, the reaction is carefully quenched by the slow addition of 1M hydrochloric acid at 0 °C until the mixture is acidic (pH ~2-3).
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): Expected signals would include aromatic protons in the 7-8 ppm region and a singlet for the methylene protons adjacent to the carbonyl groups.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
¹³C NMR: Signals for the carbonyl carbons, aromatic carbons, the methylene carbon, and the trifluoromethyl carbon (as a quartet due to C-F coupling) should be observed.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands for the C=O stretching of the diketone and C-F stretching should be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₅Cl₂F₃O₂) should be observed.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Handle with extreme care under an inert atmosphere.
-
Ethyl Trifluoroacetate: Flammable liquid and vapor. Causes skin and serious eye irritation.
-
3',4'-Dichloroacetophenone: Harmful if swallowed. Causes skin and eye irritation.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation of the ketone | Ensure the use of anhydrous solvent and a fresh, active base. Increase the reaction time for enolate formation. |
| Inactive reagents | Use freshly opened or properly stored reagents. | |
| Reaction not gone to completion | Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or gentle heating. | |
| Formation of side products | Self-condensation of the ketone | Add the ketone solution slowly to the base at a low temperature.[3] |
| Hydrolysis of the ester or product | Ensure all glassware and solvents are anhydrous. | |
| Difficult purification | Co-elution of impurities | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described Claisen condensation method is efficient and can be readily implemented in a standard organic synthesis laboratory. The successful synthesis and purification of this compound will provide a valuable building block for further research and development in various fields of chemistry.
References
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A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018). National Institutes of Health. [Link]
-
Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. (2013). Organic Chemistry Portal. [Link]
-
A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. (2021). MDPI. [Link]
-
The Claisen Condensation. University of Babylon. [Link]
-
Some New β-Diketones Containing the Trifluoromethyl Group. (1951). Journal of the American Chemical Society. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). National Institutes of Health. [Link]
-
Claisen condensation. Wikipedia. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates. (2022). The Journal of Organic Chemistry. [Link]
-
Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Autech Industry Co., Limited. [Link]
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1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. (2013). National Institutes of Health. [Link]
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. PubChem. [Link]
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Application Note: Synthesis of 4,4,4-Trifluoro-1-(3,4-dichlorophenyl)butane-1,3-dione via Crossed Claisen Condensation
Introduction and Significance
The synthesis of fluorinated β-diketones is of paramount importance in medicinal chemistry and materials science. These compounds serve as crucial building blocks for various heterocyclic molecules and are widely used as ligands in coordination chemistry.[1][2] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable motif in drug design.[3]
This document provides a detailed guide to the synthesis of 4,4,4-trifluoro-1-(3,4-dichlorophenyl)butane-1,3-dione. The reaction proceeds via a crossed or mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[4][5] In this specific application, the enolizable ketone, 3',4'-dichloroacetophenone, condenses with the non-enolizable ester, ethyl trifluoroacetate, in the presence of a strong base to yield the target β-diketone. Understanding this mechanism and the critical experimental parameters is essential for achieving high yields and purity.
Reaction Principle: The Crossed Claisen Condensation
The Claisen condensation involves the base-mediated reaction between two ester molecules or, as in this case, an ester and another carbonyl compound like a ketone.[4][6] The overall transformation is depicted below:
Overall Reaction Scheme: 3',4'-dichloroacetophenone + Ethyl trifluoroacetate → 4,4,4-Trifluoro-1-(3,4-dichlorophenyl)butane-1,3-dione
The reaction's success hinges on several key requirements:
-
Enolizable Carbonyl: At least one of the reactants must possess an α-proton, allowing it to be deprotonated to form a stable enolate anion.[4][7] Here, 3',4'-dichloroacetophenone serves this role.
-
Strong Base: A base strong enough to deprotonate the α-carbon is required. Critically, the reaction requires a stoichiometric amount, not a catalytic one. This is because the final β-diketone product is significantly more acidic than the starting ketone, and its deprotonation by the base drives the otherwise endergonic reaction to completion.[8][9]
-
Aprotic Conditions: The reaction must be conducted under anhydrous conditions to prevent the base and the reactive enolate intermediate from being quenched by protic solvents.
Detailed Reaction Mechanism
The mechanism proceeds through several distinct steps, which are crucial to understand for troubleshooting and optimization.
-
Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from the 3',4'-dichloroacetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl trifluoroacetate. This step forms a tetrahedral intermediate.[8][9][10]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. This results in the formation of the β-diketone product.[9][10]
-
Acid-Base Equilibrium (Driving Force): The liberated ethoxide is a strong base and immediately deprotonates the highly acidic methylene protons (situated between the two carbonyl groups) of the newly formed β-diketone. This acid-base reaction is thermodynamically favorable and forms a highly resonance-stabilized enolate of the product, effectively pulling the entire reaction equilibrium towards the product side.[5][8]
-
Acidic Workup: In the final step, an aqueous acid (e.g., dilute HCl) is added to neutralize any remaining base and to protonate the product enolate, yielding the final, neutral 4,4,4-trifluoro-1-(3,4-dichlorophenyl)butane-1,3-dione.[4][7]
Caption: Experimental workflow for the synthesis of the target β-diketone.
-
Apparatus Setup: Assemble a three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Base Suspension: Under a positive nitrogen atmosphere, carefully weigh and add sodium hydride (0.44 g, 11 mmol, 1.1 eq) to the flask. Add 20 mL of anhydrous THF to create a suspension.
-
Ketone Addition: Dissolve 3',4'-dichloroacetophenone (1.89 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF in the dropping funnel. Cool the NaH suspension to 0°C using an ice bath. Add the ketone solution dropwise to the suspension over 15 minutes, ensuring the internal temperature does not exceed 5°C. Hydrogen gas will evolve.
-
Enolate Formation: After the addition is complete, stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 1 hour.
-
Ester Addition: Cool the reaction mixture back down to 0°C. Add ethyl trifluoroacetate (1.4 mL, 11 mmol, 1.1 eq) dropwise via syringe over 10 minutes.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 10-12 hours). Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting ketone.
-
Quenching and Neutralization: Prepare a beaker with 50 mL of crushed ice and 30 mL of 1 M HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the acidic ice solution to quench the reaction and neutralize the base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium chloride (brine) (1 x 50 mL), then dry over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Expertise & Trustworthiness: Validating the Protocol
-
Rationale for Reagent Choice: Sodium hydride is an excellent choice as it is a strong, non-nucleophilic base that results in the irreversible formation of the enolate with the evolution of hydrogen gas, driving the initial equilibrium forward. [1]Using sodium ethoxide is also common, but care must be taken to use the ethoxide corresponding to the ester to prevent transesterification side-products. [11]* Self-Validation System: The protocol's integrity can be confirmed at multiple stages. The formation of the target β-diketone, 4,4,4-trifluoro-1-(3,4-dichlorophenyl)butane-1,3-dione, can be readily identified by its characteristic keto-enol tautomerism in NMR spectroscopy. [1]The enolic proton typically appears as a broad singlet in the ¹H NMR spectrum. Purity can be assessed by melting point analysis and confirmed by HPLC. A successful reaction will show a high conversion of the starting ketone on a TLC plate.
-
Purification Insight: β-diketones can often be effectively purified by forming a copper(II) chelate complex, which precipitates from solution. The complex can be filtered, washed, and then decomposed with a strong acid to regenerate the pure β-diketone. [1][2]This is a classic and highly effective method for removing unreacted starting materials and byproducts.
References
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]
-
MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]
-
PubMed. (2016). Claisen-Schmidt condensation: Synthesis of.... Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Retrieved from [Link]
-
ResearchGate. (2023). The chemical organic reactions of β-diketones.... Retrieved from [Link]
-
MDPI. (2021). Preparation and Transformations of Acetophenone-Derived Enamino Ketones.... Retrieved from [Link]
-
Beilstein Journals. (2018). A convenient and practical synthesis of β-diketones.... Retrieved from [Link]
-
Chem.info. (2017). Acetoacetic-Ester Condensation Claisen Condensation. Retrieved from [Link]
-
ResearchGate. (2015). Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
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applications of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione in medicinal chemistry
An in-depth analysis of the applications of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione reveals its significant potential as a versatile scaffold in medicinal chemistry. This technical guide explores its synthesis, physicochemical properties, and its role as a precursor for developing novel therapeutic agents, particularly focusing on enzyme inhibition and the synthesis of bioactive heterocyclic compounds.
Introduction to the Scaffold: A Privileged Structure in Drug Design
This compound is a β-diketone characterized by two key structural motifs that are highly valued in medicinal chemistry: the trifluoromethyl (CF₃) group and the 3,4-dichlorophenyl ring.
-
The Trifluoromethyl Group: The incorporation of fluorine and, more specifically, the CF₃ group into drug candidates is a widely used strategy in modern drug discovery.[1] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins by altering its electronic properties and conformation.[1]
-
The Dichlorophenyl Moiety: The dichlorophenyl group is a common feature in numerous approved drugs, known for its contribution to binding interactions and pharmacokinetic properties. For instance, derivatives of dichlorophenyl compounds have shown promising anti-inflammatory activities.[2][3]
-
The β-Diketone Core: This functional group is a versatile chelating agent and a powerful synthetic intermediate.[4][5] Its ability to exist in keto-enol tautomeric forms allows it to participate in a wide range of chemical reactions, making it an excellent starting point for constructing complex molecular architectures, especially heterocyclic systems.
These combined features position this compound as a high-potential building block for developing new chemical entities targeting a range of diseases.
Synthesis and Physicochemical Properties
The primary method for synthesizing β-diketones, including the title compound, is the Claisen condensation . This reaction involves the acylation of a ketone with an ester in the presence of a strong base.[6][7]
A general synthetic pathway involves the reaction of 3,4-dichloroacetophenone with an ethyl trifluoroacetate in the presence of a base like sodium hydride or sodium ethoxide.[6][8]
Table 1: Physicochemical Properties of Related Trifluorobutane-1,3-diones
| Property | Value (for 1-(4-chlorophenyl) derivative) | Reference |
| Molecular Formula | C₁₀H₆ClF₃O₂ | [9] |
| Appearance | Colorless or light yellow liquid/solid | [9] |
| Boiling Point | 135-137 °C | [9] |
| Solubility | Soluble in common organic solvents (ethanol, ether) | [9] |
Applications in Medicinal Chemistry
The utility of this compound is primarily as a sophisticated intermediate for creating more complex drug candidates.
Enzyme Inhibition
The β-diketone scaffold is a known inhibitor of several enzyme classes. The trifluoromethylated β-diketones, in particular, are potent inhibitors of metalloenzymes.
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Triketone compounds structurally related to the title molecule are potent inhibitors of HPPD.[10][11] HPPD is a critical enzyme in tyrosine metabolism, and its inhibition is a validated therapeutic strategy for treating hereditary tyrosinemia type I.[10][11] The mechanism involves the inhibitor tightly binding to the active site of the enzyme, preventing the substrate from being processed.[11]
-
Potential Anticancer and Antimicrobial Activity: Metal complexes of trifluoromethyl β-diketones have demonstrated promising cytotoxic and antimicrobial properties.[4] Molecular docking studies suggest these complexes may interact with key targets like ribonucleotide reductase or chaperone proteins Hsp70 and Hsp90, which are crucial for cancer cell survival and microbial pathogenesis.[4]
Precursor for Bioactive Heterocycles
β-Diketones are invaluable precursors for synthesizing a wide array of heterocyclic compounds, which form the core of many pharmaceuticals.
-
Synthesis of Pyrazole Derivatives (COX-2 Inhibitors): A prominent application of similar trifluoromethyl β-diketones, such as 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, is in the synthesis of the anti-inflammatory drug Celecoxib.[6][12][13] The β-diketone is reacted with a substituted hydrazine to form the central pyrazole ring of the final drug. This pathway highlights the potential of this compound to serve as a key intermediate for novel pyrazole-based inhibitors, potentially targeting enzymes like cyclooxygenase-2 (COX-2).
-
Synthesis of Triazole Derivatives (DNA Binders): Recent research has shown that trifluoromethyl-β-diketones can be used in cascade reactions with mercapto-triazoles to create unique triazole derivatives.[14] These resulting compounds have shown a strong affinity for binding within the minor groove of DNA, a mechanism of action exploited by some antitumor agents.[14]
Experimental Protocols & Methodologies
Protocol 1: Synthesis via Claisen Condensation
This protocol is adapted from established methods for similar β-diketones.[6][8]
Objective: To synthesize this compound.
Materials:
-
3,4-Dichloroacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup.
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 mmol) in dry THF (20 mL).
-
Ketone Addition: Cool the suspension to 0°C using an ice bath. Add a solution of 3,4-dichloroacetophenone (1.0 mmol) in dry THF dropwise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes.
-
Ester Addition: Add ethyl trifluoroacetate (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 10-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 1M HCl at 0°C until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether as the eluent, to yield the pure dione.
Caption: General workflow for the synthesis of the title compound.
Protocol 2: General In Vitro HPPD Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potential of the title compound against HPPD.[11]
Objective: To determine the IC₅₀ value of this compound against HPPD.
Materials:
-
Recombinant human HPPD enzyme
-
Substrate: 4-Hydroxyphenylpyruvate (HPP)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.2, containing ascorbic acid and catalase)
-
Test Compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader (to measure oxygen consumption or a spectrophotometric endpoint)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.
-
Reaction Mixture: In each well of the microplate, add the assay buffer and the HPPD enzyme.
-
Inhibitor Incubation: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for control wells) to the wells. Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Activity Measurement: Immediately begin measuring the enzyme activity. This is often done by monitoring the rate of oxygen consumption with a specific probe or by a coupled spectrophotometric assay that measures the formation of the product, homogentisate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for determining the IC₅₀ of an inhibitor.
Conclusion and Future Outlook
This compound is a highly promising, yet underexplored, scaffold for medicinal chemistry. Its combination of a trifluoromethyl group, a dichlorophenyl ring, and a versatile β-diketone core makes it an ideal starting point for generating novel enzyme inhibitors and complex heterocyclic drug candidates. Future research should focus on synthesizing libraries of compounds derived from this scaffold and screening them against a wide range of therapeutic targets, including kinases, proteases, and metabolic enzymes, to unlock its full potential in drug discovery.
References
- Kravtsova, A. N., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules.
- Kumar, A., et al. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). National Institutes of Health.
- Kostenko, N., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Pharmaffiliates.
- Pasenok, S., & Kukhar, V. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews.
- National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily.
- Kumar, M. K., et al. (2013). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Acta Crystallographica Section E.
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Büyükkıdan, B., et al. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Arzneimittelforschung. Available at: [Link]
- Oakwood Chemical. (n.d.). This compound, 98% Purity. Oakwood Chemical.
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ChemBK. (n.d.). 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. ChemBK. Available at: [Link]
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Wang, T., et al. (2013). Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. ChemMedChem. Available at: [Link]
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Babalola, S. A., et al. (2023). Synergistic Drug-Drug Interactions (DDIs) Effects on Anti-Inflammatory Activities of N-phenyl-2,4-Dichlorophenylhydrazone and Piroxicam. Journal of Medicinal Chemistry and Drug Design. Available at: [Link]
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Lago, A. F. S., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry. Available at: [Link]
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Kashfi, K., et al. (2007). Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Molchanov, S., & Gryff-Keller, A. (2009). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione. Acta Biochimica Polonica. Available at: [Link]
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Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and Applied Pharmacology. Available at: [Link]
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Pharmaffiliates. (n.d.). 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. Pharmaffiliates. Available at: [Link]
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Apicule. (n.d.). 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione (CAS No: 582-65-0). Apicule. Available at: [Link]
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Yamazaki, Y., et al. (2012). Synthesis and Structure–Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure. Figshare. Available at: [Link]
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Application Notes & Protocols: 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione as a Pivotal Precursor for Novel Anti-inflammatory Agents
Executive Summary
The strategic design of pharmaceutical agents hinges on the use of versatile chemical precursors that provide a foundation for potent and selective molecules. 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is such a precursor, embodying key structural features essential for the development of next-generation anti-inflammatory drugs. This guide provides a comprehensive technical overview, including the scientific rationale for its use, detailed synthetic protocols for the precursor and its subsequent conversion into a bioactive pyrazole derivative, and robust methodologies for evaluating its anti-inflammatory efficacy. The protocols are designed for researchers in medicinal chemistry and drug development, offering insights into the causality behind experimental choices to ensure reproducible and meaningful results.
Scientific Rationale: The Architectural Advantage of the Precursor
The efficacy of this compound as a precursor stems from the synergistic contribution of its three distinct structural motifs.
-
The Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a cornerstone of modern medicinal chemistry.[1] This group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity to improve cell membrane permeability, and can significantly improve binding affinity with target proteins through unique non-covalent interactions.[2][3][4] In the context of anti-inflammatory agents like Celecoxib, the CF₃ group is crucial for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]
-
The 1,3-Dione Moiety: This versatile functional group is the reactive core for synthesizing a wide array of heterocyclic compounds. Its most prominent application in this context is the cyclocondensation reaction with hydrazine derivatives to form the pyrazole ring system.[5][6] Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs, including the potent anti-inflammatory agent Celecoxib.[7][8]
-
The 3,4-Dichlorophenyl Group: The dichlorinated phenyl ring provides specific steric and electronic properties that can be optimized for high-affinity binding to the active site of target enzymes. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance ligand-protein binding. Furthermore, the substitution pattern influences the overall electronics and lipophilicity of the final molecule, impacting its pharmacokinetic profile.
These features make the title compound an ideal starting point for synthesizing selective COX-2 inhibitors, which act on a key inflammatory pathway.
Target Inflammatory Pathway: COX-2 and NF-κB Signaling
Inflammation is a complex biological response, often orchestrated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[9] When activated by stimuli like cytokines (e.g., TNF-α, IL-1β), NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including COX-2.[10][11][12] The COX-2 enzyme, in turn, catalyzes the conversion of arachidonic acid into prostaglandins (like PGE₂), which are potent mediators of pain, fever, and inflammation.[13][14] Selective inhibition of COX-2 is a primary therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[2] The pyrazole derivatives synthesized from our precursor are designed to selectively target this enzyme.
Synthetic Workflow Overview
The overall process involves a two-stage chemical synthesis followed by biological evaluation. The first stage is the synthesis of the key precursor, and the second is its conversion into the target pyrazole.
Protocol 1: Synthesis of this compound
This protocol details the Claisen condensation reaction to synthesize the title precursor. The reaction involves the base-mediated condensation of 3',4'-dichloroacetophenone with ethyl trifluoroacetate. Sodium hydride is used as a strong, non-nucleophilic base to deprotonate the acetophenone, forming an enolate that subsequently attacks the trifluoroacetate ester.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 3',4'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | ≥98% | Sigma-Aldrich |
| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | ≥99% | Sigma-Aldrich |
| Sodium hydride (NaH) | NaH | 24.00 | 60% disp. in oil | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | HCl | 36.46 | 2 M (aq) | Fisher Scientific |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Brine (sat. NaCl) | NaCl | 58.44 | ACS Grade | Fisher Scientific |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ACS Grade | Fisher Scientific |
Step-by-Step Methodology:
-
Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF (150 mL) to a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) to the THF. Stir the suspension. Causality Note: Anhydrous conditions are critical as sodium hydride reacts violently with water. The mineral oil is washed away in the workup.
-
Enolate Formation: Dissolve 3',4'-dichloroacetophenone (1.0 equivalent) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes at 0 °C (ice bath). Allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Condensation: Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]
-
Quenching: Cool the flask back to 0 °C and slowly add 2 M HCl (aq) to quench the reaction and neutralize the excess base until the pH is ~2-3. Safety Note: Quenching is highly exothermic and produces hydrogen gas. Add the acid slowly and with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with saturated brine (1 x 100 mL) to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Protocol 2: Synthesis of a Pyrazole-based COX-2 Inhibitor
This protocol describes the cyclocondensation of the synthesized 1,3-dione precursor with 4-sulfonamidophenylhydrazine hydrochloride to form a pyrazole derivative structurally analogous to Celecoxib. The reaction proceeds via acid catalysis in refluxing ethanol.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Precursor from Protocol 1 | C₁₀H₅Cl₂F₃O₂ | 299.05 | ≥98% | Synthesized |
| 4-Sulfonamidophenylhydrazine HCl | C₆H₁₀ClN₃O₂S | 223.68 | ≥97% | TCI Chemicals |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof, Anhydrous | Sigma-Aldrich |
| Hydrochloric acid (HCl) | HCl | 36.46 | 6 M (aq) | Fisher Scientific |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add the precursor this compound (1.0 equivalent) and ethanol (100 mL). Stir until dissolved.
-
Hydrazine Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (1.1 equivalents) to the solution.
-
Acid Catalyst: Add 6 N HCl (0.2 equivalents) to the mixture. Causality Note: The acid catalyzes the condensation and dehydration steps leading to the formation of the stable pyrazole ring.[16]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 6-8 hours. Monitor the reaction by TLC.
-
Isolation: After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Workup: Take up the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., diisopropyl ether or ethanol) to yield the final pyrazole compound.[16]
Protocol 3: In Vitro Evaluation - COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol provides a method for determining the inhibitory potency (IC₅₀) of the synthesized compound against human recombinant COX-2. The assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe like Amplex™ Red.
Materials and Reagents:
| Reagent | Source | Notes |
| Human Recombinant COX-2 | Cayman Chemical / BPS Bioscience | Store at -80 °C |
| COX Assay Buffer (e.g., Tris-HCl) | BPS Bioscience / In-house | pH ~8.0 |
| Amplex™ Red or similar probe | Thermo Fisher Scientific | Store at -20 °C, protected from light |
| Arachidonic Acid (Substrate) | Cayman Chemical | Store as an ethanol solution at -20 °C |
| Heme (Cofactor) | Sigma-Aldrich | Required for COX activity |
| Celecoxib (Positive Control) | Sigma-Aldrich | Prepare stock in DMSO |
| Synthesized Compound | From Protocol 2 | Prepare stock in DMSO |
| 96-well black microplate | Corning | Opaque plates to minimize light scatter |
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh working solutions of all reagents in COX Assay Buffer on ice. Dilute the COX-2 enzyme to the desired concentration (e.g., 15-20 ng/µl) immediately before use.[17]
-
Compound Plating: Prepare serial dilutions of the synthesized test compound and the Celecoxib positive control in assay buffer. The final DMSO concentration should not exceed 1%. Add 10 µL of each dilution to the wells of a 96-well black microplate. Include "Enzyme Control" (DMSO vehicle) and "Negative Control" (no enzyme) wells.[18]
-
Enzyme Addition: Add 20 µL of the diluted COX-2 enzyme solution to all wells except the "Negative Control" wells. Add 20 µL of assay buffer to the "Negative Control" wells.
-
Pre-incubation: Add 10 µL of the fluorescent probe solution to all wells. Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (Ex/Em = ~535/590 nm) at 37 °C for 10-20 minutes, taking readings every minute.[18]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates by subtracting the rate of the "Negative Control" wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Enzyme Control" (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 4: In Vitro Evaluation - Cell-Based Cytokine Inhibition Assay
This protocol measures the ability of the synthesized compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials and Reagents:
| Reagent | Source | Notes |
| RAW 264.7 Macrophage Cell Line | ATCC | Maintain in DMEM with 10% FBS |
| DMEM (Dulbecco's Modified Eagle Medium) | Gibco | |
| Fetal Bovine Serum (FBS) | Gibco | |
| Lipopolysaccharide (LPS) | Sigma-Aldrich | From E. coli O111:B4 |
| Synthesized Compound | From Protocol 2 | Prepare stock in sterile DMSO |
| Mouse TNF-α ELISA Kit | R&D Systems / BioLegend | |
| Cell Viability Assay (e.g., MTT, PrestoBlue) | Thermo Fisher Scientific | To check for cytotoxicity |
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh serum-free DMEM containing various concentrations of the synthesized compound. Include a "Vehicle Control" (DMSO only). Pre-incubate the cells with the compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells (except the "Unstimulated Control" wells) to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.
-
Cytotoxicity Assessment: In a parallel plate set up under the same conditions, assess the viability of the cells treated with the compound using an MTT or similar assay to ensure that the observed reduction in TNF-α is not due to cell death.[19]
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of TNF-α in each sample.
-
Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated "Vehicle Control".
-
References
-
The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]
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Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. Note: While the direct link is not in the search results, the content from JCI and other sources covers this topic. A representative link is: [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The history of NF-κB: a personal account. Journal of molecular biology, 386(2), 263-270. Note: A representative link on NF-κB signaling is: [Link]
-
Kaur, N., et al. (2025). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate. Available from: [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Note: A representative link on NF-κB in macrophages is: [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Medicinal chemistry research, 21(8), 1624-1632. Available from: [Link]
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Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1447. Available from: [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available from: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Available from: [Link]
-
Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3647. Available from: [Link]
- CN102391184A - Synthesis method of celecoxib. (2012). Google Patents.
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Talley, J. J., et al. (2000). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 43(5), 775-777. Available from: [Link]
-
Musso, A., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 11(4), 483-488. Available from: [Link]
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Application Notes and Protocols for a Novel Class of Antimicrobial Agents: Metal Complexes of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens represents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Metal complexes of β-diketones are a promising class of compounds that have demonstrated considerable potential in this area.[1][2] Their unique structural features and the synergistic effect between the metal ion and the organic ligand can lead to enhanced biological activity.[3][4] This document provides a comprehensive guide to the synthesis and evaluation of the antimicrobial properties of a specific series of these compounds: metal complexes of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
This guide is intended for researchers in academia and industry who are engaged in the discovery and development of new antimicrobial drugs. It offers detailed protocols for the synthesis of the parent β-diketone ligand and its subsequent complexation with various transition metals. Furthermore, it provides robust, step-by-step methodologies for assessing the in vitro antimicrobial activity of these novel complexes, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
I. Synthesis of this compound and its Metal Complexes
The synthesis of the title β-diketone ligand and its metal complexes is a critical first step in the evaluation of their antimicrobial potential. The following protocols are based on established synthetic methodologies for similar compounds.[5][6][7]
A. Synthesis of the β-Diketone Ligand
The synthesis of this compound can be achieved via a Claisen condensation reaction.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3,4-dichloroacetophenone in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), portion-wise to the stirred solution under a nitrogen atmosphere at 0 °C.
-
Ester Addition: To this mixture, add ethyl trifluoroacetate dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
B. Synthesis of the Metal Complexes
The synthesized β-diketone ligand can be complexed with various transition metal salts to yield the corresponding metal complexes.
Protocol 2: General Synthesis of Metal(II) Complexes
-
Ligand Solution: Dissolve the purified this compound in a suitable solvent (e.g., ethanol or methanol).
-
pH Adjustment: Add a few drops of a base (e.g., aqueous ammonia or sodium hydroxide solution) to deprotonate the β-diketone, facilitating complexation.
-
Metal Salt Addition: To this solution, add an aqueous or alcoholic solution of the desired metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂) dropwise with constant stirring. A 2:1 molar ratio of ligand to metal is typically used.
-
Precipitation: The metal complex will often precipitate out of the solution upon formation. The reaction mixture may be stirred for several hours to ensure complete reaction.
-
Isolation and Purification: Collect the precipitate by filtration, wash with the solvent used for the reaction, and then with distilled water. The product can be dried in a desiccator over anhydrous calcium chloride.
II. Evaluation of Antimicrobial Activity
Standardized methods for antimicrobial susceptibility testing are crucial for obtaining reliable and reproducible data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
A. Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative screening method to determine the antimicrobial activity of a compound.[8][9][10][11]
Protocol 3: Agar Disk Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the surface of the MHA plates with the prepared inoculum using a sterile cotton swab.
-
Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test metal complex onto the surface of the inoculated agar plates. A solvent control disk and a standard antibiotic disk should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[3][12]
Protocol 4: Broth Microdilution Assay for MIC Determination
-
Compound Preparation: Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB).
-
Inoculum Addition: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth and inoculum only), a sterility control well (broth only), and a solvent control well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
III. Data Presentation and Interpretation
The results from the antimicrobial susceptibility testing should be recorded systematically for comparison and analysis.
Table 1: Example of Zone of Inhibition Data from Agar Disk Diffusion Assay
| Compound | Concentration (µ g/disk ) | Gram-Positive Bacteria (Zone of Inhibition, mm) | Gram-Negative Bacteria (Zone of Inhibition, mm) | Fungi (Zone of Inhibition, mm) |
| S. aureus | B. subtilis | E. coli | ||
| Ligand | 50 | 10 | 12 | 8 |
| Cu(II) Complex | 50 | 22 | 25 | 18 |
| Ni(II) Complex | 50 | 18 | 20 | 15 |
| Co(II) Complex | 50 | 19 | 21 | 16 |
| Zn(II) Complex | 50 | 20 | 23 | 17 |
| Ampicillin | 10 | 28 | 30 | - |
| Ciprofloxacin | 5 | - | - | 25 |
| Fluconazole | 25 | - | - | - |
Table 2: Example of MIC and MBC Data from Broth Microdilution Assay (µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| MIC | MBC | MIC | |
| Ligand | 128 | >256 | 256 |
| Cu(II) Complex | 8 | 16 | 16 |
| Ni(II) Complex | 16 | 32 | 32 |
| Co(II) Complex | 16 | 32 | 32 |
| Zn(II) Complex | 8 | 16 | 16 |
| Ciprofloxacin | 1 | 2 | 0.5 |
| Fluconazole | - | - | - |
Note: MFC stands for Minimum Fungicidal Concentration.
IV. Mechanistic Insights and Structure-Activity Relationships
The enhanced antimicrobial activity of the metal complexes compared to the free ligand is a common observation and can be attributed to several factors.[13] According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, which in turn increases the lipophilicity of the complex.[13] This increased lipophilicity facilitates the penetration of the complex through the lipid layers of the microbial cell membrane, leading to enhanced uptake and interaction with intracellular targets.[13][14]
Potential mechanisms of action for these metal complexes include:
-
Inhibition of Enzyme Activity: The metal ions can bind to active sites of essential enzymes, disrupting their function.
-
Interaction with DNA: The complexes may intercalate with DNA or cause oxidative damage to the genetic material, thereby inhibiting replication and transcription.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the complexes can lead to the disruption of the cell membrane, causing leakage of cellular contents and ultimately cell death.[14]
V. Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows for the synthesis and antimicrobial evaluation of the metal complexes.
Caption: Workflow for the synthesis of the β-diketone ligand and its metal complexes.
Caption: Workflow for the antimicrobial screening and evaluation of metal complexes.
VI. Conclusion
The protocols and application notes presented herein provide a robust framework for the synthesis and antimicrobial evaluation of metal complexes of this compound. By following these standardized procedures, researchers can generate reliable and comparable data, which is essential for the identification of lead compounds in the quest for novel antimicrobial agents. The exploration of structure-activity relationships will be crucial in optimizing the antimicrobial potency and selectivity of this promising class of compounds.
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Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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(PDF) ECO-FRIENDLY SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF POTENTIALLY ACTIVE Β-DIKETONE LIGAND AND ITS TRANSITION METAL COMPLEXES. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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New Antimicrobial Strategies Based on Metal Complexes. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 18, 2026, from [Link]
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Discovery of Phototoxic Metal Complexes with Antibacterial Properties via a Combinatorial Approach. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
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Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. (2022, March 7). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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ECO-FRIENDLY SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF POTENTIALLY ACTIVE Β-DIKETONE LIGAND AND ITS TRANSITION METAL COMPLEXES. (2021, December 31). Journal of Advanced Scientific Research. Retrieved January 18, 2026, from [Link]
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Metal complexes as a promising source for new antibiotics. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved January 18, 2026, from [Link]
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SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF Β - Rasayan Journal of Chemistry. (n.d.). Rasayan Journal. Retrieved January 18, 2026, from [Link]
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Metal-Ligand Complexation through Redox Assembly at Surfaces Characterized by Vibrational Spectroscopy. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis of metal-bis-(β-diketones) complexes and anti-microbial evaluation study. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial studies of 1-(2,4-dichlorophenyl)-3-(2 -hydroxyphenyl)propane-1,3-dione and its transition metal complexes. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved January 18, 2026, from [Link]
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Metal Complexes as Antifungals? from a Crowd-Sourced Compound Library to the First in Vivo Experiments. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
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Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Novel Metal Complexes Derived From 6-(2, 3-Dichlorophenyl)-1, 2, 4-Triazine-3, 5-Diamine (Lamotrigine, L) and their Applications in Biology. (n.d.). Retrieved January 18, 2026, from [Link]
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The Strategic Role of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Building Block for Modern Crop Protection
In the continuous pursuit of more effective and selective agrochemicals, the strategic design of molecular scaffolds is paramount. 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione stands out as a pivotal precursor in the synthesis of a new generation of herbicides and fungicides. Its unique trifluoromethyl and dichlorophenyl moieties contribute significantly to the biological activity and metabolic stability of the final agrochemical products. This technical guide provides an in-depth exploration of the application of this versatile diketone in the synthesis of pyrazole-based agrochemicals, offering detailed mechanistic insights and practical laboratory protocols for researchers and professionals in the field.
The presence of a trifluoromethyl (-CF3) group is a well-established strategy in drug and agrochemical design to enhance metabolic stability, binding affinity, and lipophilicity of the molecule.[1] Similarly, the dichlorophenyl group is a common feature in many commercial pesticides, contributing to their efficacy and spectrum of activity. The combination of these two functionalities within the 1,3-dione framework makes this compound a highly valuable and reactive intermediate for the construction of complex heterocyclic systems with potent agrochemical properties.[2]
Core Synthesis Pathway: The Knorr Pyrazole Synthesis
The primary application of this compound in agrochemical synthesis is the construction of the pyrazole ring, a five-membered heterocycle that is the core of numerous successful pesticides.[3] The most direct and widely employed method for this transformation is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the reaction, which determines the final substitution pattern on the pyrazole ring, is influenced by the electronic and steric properties of both the diketone and the hydrazine derivative.
Mechanistic Insights: Directing the Cyclocondensation
The reaction between this compound and a hydrazine derivative, such as hydrazine hydrate, is a classic example of nucleophilic addition-elimination. The trifluoromethyl group, being strongly electron-withdrawing, increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: Knorr Pyrazole Synthesis Workflow.
Application in Agrochemicals: The Resulting Pyrazole Scaffold
The resulting 5-(3,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole is a key building block for a variety of potent agrochemicals. The specific biological activity is then further tailored by substitution on the pyrazole nitrogen and other positions of the ring.
| Agrochemical Class | Mode of Action | Key Structural Features |
| Herbicides | Inhibition of key plant enzymes (e.g., protoporphyrinogen oxidase - PPO) | The pyrazole ring acts as a stable scaffold for attaching other functional groups that interact with the enzyme's active site. |
| Fungicides | Disruption of fungal respiration or cell wall synthesis | The combination of the dichlorophenyl and trifluoromethyl groups often enhances the fungitoxicity of the molecule.[4] |
| Insecticides | Interference with the insect's nervous system | The pyrazole core can be modified to target specific insect receptors, leading to high selectivity. |
Experimental Protocol: Synthesis of 5-(3,4-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole
This protocol provides a detailed procedure for the synthesis of 5-(3,4-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, a key intermediate for various agrochemicals.
Materials and Equipment:
-
This compound
-
Hydrazine hydrate (64% in water)
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.
-
Concentrated hydrochloric acid is highly corrosive.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (0.035 mol) of this compound in 100 mL of absolute ethanol.
-
Addition of Hydrazine: While stirring, slowly add 2.2 g (0.044 mol) of hydrazine hydrate to the solution at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 100 mL of dichloromethane and transfer the mixture to a separatory funnel.
-
Neutralization and Washing: Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Shake the separatory funnel, releasing pressure frequently. Separate the organic layer. Wash the organic layer with 100 mL of water, followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 5-(3,4-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Data and Characterization:
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |
| This compound | C₁₀H₅Cl₂F₃O₂ | 285.05 | Off-white to pale yellow solid | - |
| 5-(3,4-Dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | C₁₀H₅Cl₂F₃N₂ | 281.07 | White to off-white solid | - |
Note: The melting point of the final product should be determined and compared with literature values for characterization.
Conclusion and Future Outlook
This compound serves as a highly effective and strategic starting material for the synthesis of a diverse range of pyrazole-based agrochemicals. The straightforward and robust Knorr pyrazole synthesis allows for the efficient construction of the core heterocyclic scaffold, which can be further functionalized to develop novel herbicides, fungicides, and insecticides with enhanced efficacy and desirable environmental profiles. The continued exploration of new hydrazine derivatives and further modifications of the pyrazole ring will undoubtedly lead to the discovery of next-generation crop protection agents.
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- 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2442.
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). Chemistry Central Journal, 10(1).
- Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (2016). Molecules, 21(3), 270.
- Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un. (n.d.).
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). Molecules, 30(19), 4583.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1134-1181.
- Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts. (n.d.). PubMed.
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Novel synthesis of 1,3,4-thiadiazine derivatives and their cycloaddition reactions. (n.d.). PubMed.
- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (2007).
- REGISELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (n.d.). Organic Syntheses.
- 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. (2023). International Journal of Molecular Sciences, 24(2), 1211.
- Pyrazole fungicide composition. (2015).
- Intermediates in the preparation of fungicidal pyrazoles. (2017).
- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (2019).
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Optimized Recrystallization Protocol for High-Purity 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
For: Researchers, scientists, and drug development professionals
Introduction
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-diketone of significant interest in medicinal chemistry and materials science. The presence of both dichlorophenyl and trifluoromethyl moieties imparts unique electronic and lipophilic properties, making it a valuable building block for synthesizing novel pharmaceutical agents and functional materials. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the biological evaluation of final compounds.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] It leverages the differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove contaminants, leading to a product with high crystallinity and purity. This application note provides a detailed, step-by-step protocol for the purification of this compound, grounded in the principles of solubility and crystal growth.
The unique structural features of fluorinated molecules, such as the highly electronegative fluorine atoms, can lead to strong dipole moments and influence intermolecular interactions.[4] This often presents challenges in purification, making a systematic approach to solvent selection and process optimization crucial for successful recrystallization.[4]
Principle of Recrystallization
The fundamental principle of recrystallization is based on the differential solubility of a solid in a solvent at different temperatures.[1][3] An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][3] This allows for the dissolution of the impure solid in a minimal amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.[2]
Solvent Selection: A Critical First Step
The choice of solvent is the most critical parameter in developing a successful recrystallization procedure.[1] The ideal solvent should:
-
Exhibit a steep solubility curve: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
-
Not react with the compound: The solvent must be chemically inert towards the solute.[1]
-
Have a relatively low boiling point: This facilitates easy removal from the purified crystals during the drying step.
-
Dissolve impurities readily at all temperatures or not at all.
-
Be non-toxic, inexpensive, and non-flammable for safety and practical considerations.
For fluorinated compounds like the target molecule, a mixed solvent system can often provide the necessary solubility characteristics that a single solvent may not. A common approach involves using a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
Based on the polar nature of the dichlorophenyl group and the trifluoromethyl group, a solvent system of ethanol and water is proposed. Ethanol is a polar protic solvent that is likely to dissolve the compound at elevated temperatures, while water, a highly polar solvent, will act as an anti-solvent to induce crystallization upon cooling.
Materials and Equipment
Materials
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (decolorizing carbon), if necessary[1][7]
-
Celpure® or filter aid
Equipment
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatulas
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
Analytical balance
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ethanol is flammable; keep it away from open flames and hot surfaces.[10]
-
Handle the hot glassware with appropriate clamps and heat-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting the procedure.[8][9][11]
Experimental Protocol
This protocol outlines the systematic steps for the purification of this compound via recrystallization from an ethanol/water solvent system.
Step 1: Dissolution
-
Place a known mass of the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of 95% ethanol to the flask. Start with a volume that is just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.[2]
-
If the solution is colored, and the pure compound is known to be colorless or white, proceed to the decolorization step. Otherwise, move directly to the hot filtration step.
Step 2: Decolorization (Optional)
Colored impurities can often be removed by adsorbing them onto activated charcoal.[1][7]
-
Remove the flask from the heat source and allow the solution to cool slightly to prevent bumping when the charcoal is added.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.[7]
-
Reheat the solution to boiling for a few minutes while stirring to ensure maximum adsorption of the colored impurities onto the charcoal.
Step 3: Hot Gravity Filtration
This step is necessary to remove any insoluble impurities, including dust, lint, or the added activated charcoal.
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. It is advisable to pre-heat the funnel and the receiving Erlenmeyer flask to prevent premature crystallization of the product in the funnel.[7]
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask.
-
If crystallization occurs in the funnel, it can be dissolved by washing with a small amount of hot solvent.
Step 4: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely plugged with cotton to prevent contamination and allow for slow cooling.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.[1]
Step 5: Collection and Washing of Crystals
-
Set up a vacuum filtration apparatus with a Buchner funnel and a clean filter flask.
-
Wet the filter paper in the Buchner funnel with a small amount of the cold recrystallization solvent (a cold mixture of ethanol and water in the same ratio as the mother liquor).
-
Turn on the vacuum and swirl the crystalline mixture to create a slurry.
-
Pour the slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[2] Use a minimal amount of solvent to avoid dissolving a significant portion of the product.
-
Continue to draw air through the crystals on the filter paper for several minutes to help dry them.
Step 6: Drying
-
Carefully remove the filter paper with the crystals from the Buchner funnel and place it on a watch glass.
-
Break up the crystals to facilitate drying.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
Visualization of the Recrystallization Workflow
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(3,4-DICHLORO-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE | 2712-68-7 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
troubleshooting Claisen condensation for 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Technical Support Center: 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the Claisen condensation synthesis of this important fluorinated β-diketone. Our goal is to equip researchers, chemists, and drug development professionals with the expertise to overcome common synthetic challenges, ensuring a successful and efficient reaction.
I. Reaction Overview & Core Principles
The synthesis of this compound is typically achieved via a crossed Claisen condensation. This reaction involves the base-mediated condensation of 3',4'-dichloroacetophenone with an ethyl trifluoroacetate electrophile.[1] The fundamental mechanism relies on the deprotonation of the α-carbon of the acetophenone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl of the trifluoroacetate.[2][3] Subsequent elimination of the ethoxide leaving group yields the desired β-diketone.[4] The use of a strong, non-nucleophilic base is critical, and reaction conditions must be carefully controlled to favor the desired product and minimize side reactions.[5][6]
Reaction Scheme:
3',4'-dichloroacetophenone + Ethyl trifluoroacetate --(Base)--> this compound
II. Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
A. Low or No Product Yield
Q1: I'm seeing very low conversion of my starting material. What are the likely causes?
A1: Low conversion in a Claisen condensation is often traced back to issues with the base or the reaction conditions. Here are the primary factors to investigate:
-
Insufficient Base Strength or Stoichiometry: The Claisen condensation requires a stoichiometric amount of a strong base to drive the reaction to completion.[7] The pKa of the α-proton on the acetophenone is higher than that of an ester, necessitating a sufficiently strong base for deprotonation.[8] Weak bases like sodium carbonate or triethylamine are generally ineffective. A full equivalent of base is needed because the final β-diketone product is acidic and will be deprotonated by the base, which helps to drive the reaction equilibrium forward.[4]
-
Base Inactivity: Sodium hydride (NaH) is a common choice, but it can be deactivated by exposure to moisture.[9] Ensure you are using fresh, high-quality NaH from a recently opened container. If using a dispersion in mineral oil, ensure it is adequately dispersed. Other strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can also be effective.[10]
-
Reaction Temperature: While enolate formation is often performed at 0°C to control reactivity, the condensation step may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[11] If the reaction is sluggish, consider slowly warming the mixture after the addition of the ethyl trifluoroacetate.
-
Poor Quality Reagents: Ensure both the 3',4'-dichloroacetophenone and ethyl trifluoroacetate are pure and anhydrous. Water will quench the base and the enolate, halting the reaction.
Q2: Could the order of addition be affecting my yield?
A2: Absolutely. The order of addition is critical to prevent unwanted side reactions. The preferred method is to first generate the enolate of the 3',4'-dichloroacetophenone by adding it to a suspension of the strong base (e.g., NaH) in an anhydrous aprotic solvent like THF.[11] Once enolate formation is complete (typically after stirring for 30-60 minutes at 0°C to room temperature), the ethyl trifluoroacetate should be added dropwise. This sequence ensures that the highly reactive enolate is present to react with the electrophile as it is introduced, minimizing self-condensation of the ester.
B. Formation of Side Products
Q3: My NMR spectrum shows significant byproducts. What are they and how can I avoid them?
A3: Several side reactions can occur. Identifying them is key to adjusting your protocol:
-
Self-Condensation of 3',4'-Dichloroacetophenone: If the reaction temperature is too high or the enolate is allowed to sit for too long before the addition of the electrophile, it can react with another molecule of the starting ketone in an aldol-type condensation. This can be minimized by maintaining a low temperature during enolate formation and adding the ethyl trifluoroacetate promptly.
-
Hydrolysis of Ethyl Trifluoroacetate: If there is any moisture present, the base can hydrolyze the ethyl trifluoroacetate to trifluoroacetic acid and ethanol. This consumes both the base and the electrophile. Using anhydrous solvents and reagents is paramount.
-
Retro-Claisen Reaction: While less common under standard conditions, a retro-Claisen reaction can occur, especially if the workup is too harsh.[12] This involves the cleavage of the β-diketone product. A careful, non-acidic workup is recommended.
C. Product Purification Challenges
Q4: I'm having difficulty purifying the final product. It seems to be unstable on silica gel.
A4: Trifluoromethyl β-diketones can exist in equilibrium with their hydrate form, especially in the presence of water or acidic conditions.[13][14][15] This hydrate can complicate purification and analysis.
-
Hydrate Formation: The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to hydration.[16][17] This hydrate may appear as a separate spot on TLC or a different set of peaks in the NMR. While purification by silica gel column chromatography can sometimes separate the diketone from its hydrate, it can also promote hydrate formation.[18]
-
Purification Strategy: Consider an alternative purification method. One effective technique is the formation of a copper(II) complex.[10] The crude β-diketone can be treated with a solution of copper(II) acetate. The resulting copper chelate is often a stable, crystalline solid that can be easily filtered and washed. The pure β-diketone can then be liberated from the copper complex by treatment with a strong acid, followed by extraction.
-
Workup Considerations: During the aqueous workup, it's advisable to use a saturated solution of a mild buffer, like ammonium chloride, instead of a strong acid to neutralize the reaction. This can help to minimize the formation of the hydrate.
Q5: The product appears as a thick oil or wax, making it difficult to handle. Is this normal?
A5: Yes, many β-diketones, including fluorinated ones, can be low-melting solids or oils at room temperature.[19] If a solid is desired, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or ethanol/water) can be attempted.[20] If it remains an oil, purification by column chromatography followed by removal of the solvent under high vacuum is the standard procedure.
III. Optimized Protocol & Data
Step-by-Step Experimental Protocol
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and wash with anhydrous hexanes (3x) to remove the oil. Suspend the NaH in anhydrous THF.
-
Enolate Formation: Cool the NaH suspension to 0°C in an ice bath. Dissolve 3',4'-dichloroacetophenone (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Condensation: Cool the resulting enolate solution back to 0°C. Add ethyl trifluoroacetate (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Workup: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of a saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that effectively deprotonates the ketone.[9][12] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that solubilizes the reactants and does not interfere with the reaction.[11] |
| Stoichiometry | 1.2 eq. Base, 1.2 eq. Ester | A slight excess of base and electrophile ensures complete conversion of the limiting ketone.[11] |
| Temperature | 0°C to Room Temperature | Allows for controlled enolate formation and efficient condensation.[11] |
| Reaction Time | 12-16 hours | Ensures the reaction proceeds to completion. |
IV. Visualizing the Process
Claisen Condensation Mechanism
The following diagram illustrates the key steps in the Claisen condensation for the synthesis of the target molecule.
Caption: Key mechanistic steps of the Claisen condensation.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis problems.
V. References
-
Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]
-
Shimizu, M., & Hiyama, T. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]
-
Reeves, J. T., Song, J. J., Tan, Z., Lee, H., Yee, N. K., & Senanayake, C. H. (2008). Direct Conversion of Carboxylic Acids to Trifluoromethyl Ketones with Trifluoroacetic Anhydride and Pyridine. Organic Letters, 10(19), 4343–4346.
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Rzepa, H. S. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link]
-
Alonso, F., Riente, P., & Yus, M. (2009). Recent Developments in the Synthesis of β-Diketones. Molecules, 14(12), 4914-4935. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Kumar, K. E. M., et al. (2013). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1705. [Link]
-
Fiveable. (n.d.). Mixed Claisen Condensations. [Link]
-
DiCesare, J. C., & Babin, J. M. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 13(10), 2598-2605. [Link]
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- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
- 9. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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- 19. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. We aim to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your synthesis for higher yield and purity.
Overview of the Synthesis
The synthesis of this compound is most effectively achieved via a mixed Claisen condensation . This carbon-carbon bond-forming reaction involves the condensation of a ketone (3',4'-dichloroacetophenone) with an ester (ethyl trifluoroacetate) in the presence of a strong base.[1][2][3] The ketone, which possesses enolizable α-protons, acts as the nucleophile after deprotonation, while the ester serves as the electrophilic acylating agent.
The overall reaction is as follows:
(Self-generated image, not from search results)
The mechanism is a cornerstone of carbonyl chemistry and proceeds through several key stages, which are crucial to understand for effective troubleshooting.[4][5]
Caption: Figure 1: General Mechanism of Mixed Claisen Condensation.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is extremely low, or I've failed to isolate any product. What are the most probable causes?
A: A low or zero yield in a Claisen condensation typically points to fundamental issues with reagents, conditions, or the reaction setup. Here are the primary factors to investigate:
-
Base Inactivity or Insufficiency: The choice and handling of the base are critical. The base must be strong enough to deprotonate the α-carbon of the acetophenone.
-
Causality: Bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are effective.[2][6] However, they are highly sensitive to moisture. Any water in the solvent or on the glassware will quench the base, rendering it inactive. Furthermore, a full equivalent of base is required because the final β-diketone product is more acidic than the starting ketone and will be deprotonated, consuming the base to drive the reaction to completion.[4][7]
-
Solution:
-
Use a fresh, high-purity base. For NaH, ensure it is a fine dispersion in mineral oil and weigh it carefully.
-
Employ at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation and to drive the equilibrium forward.[8]
-
Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
-
-
Poor Reagent Quality: The purity of your starting materials is paramount.
-
Causality: Ethyl trifluoroacetate is susceptible to hydrolysis back to trifluoroacetic acid and ethanol, especially if stored improperly.[9][10][11] Impurities in the 3',4'-dichloroacetophenone can also interfere with the reaction.
-
Solution: Use freshly opened or recently purified reagents. Verify the purity of ethyl trifluoroacetate by GC or NMR before use.
-
-
Incorrect Solvent: The solvent must be aprotic and anhydrous.
-
Causality: Protic solvents (like alcohols or water) will be deprotonated by the strong base, neutralizing it.
-
Solution: Use anhydrous solvents such as tetrahydrofuran (THF), diethyl ether, or toluene.[2][8] If using solvent from a bottle, ensure it is rated as anhydrous and use a dry syringe/cannula for transfers.
-
-
Suboptimal Temperature: Temperature control affects both the rate and selectivity of the reaction.
-
Causality: The initial deprotonation with a strong base like NaH is often exothermic. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in an impractically slow reaction rate.
-
Solution: A common procedure involves adding the ketone to a suspension of the base in the solvent at 0°C, followed by slow warming to room temperature and stirring for several hours.[8]
-
Q2: My analysis shows a large amount of unreacted 3',4'-dichloroacetophenone. What went wrong?
A: This is a clear indication of incomplete or failed enolate formation. The primary culprits are the same as those for low yield but point specifically to the first step of the mechanism.
-
Ineffective Deprotonation: This is the most direct cause.
-
Causality: As detailed in Q1, an insufficient amount of active base is the main reason. If the base is partially quenched by moisture, there won't be enough to deprotonate all of the ketone.
-
Solution: Re-evaluate your base handling and stoichiometry. Consider using a stronger base if you are using a borderline one like potassium carbonate, although stronger bases like NaH are generally recommended.[2][6]
-
-
Insufficient Reaction Time: Chemical reactions are not instantaneous.
-
Causality: The formation of the enolate and its subsequent reaction with the ester require time.
-
Solution: Ensure the reaction is stirred for an adequate period after all reagents are mixed. Typical reaction times are in the range of 10-24 hours at room temperature.[8][12] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.
-
Q3: I'm observing significant side products. How can I identify and minimize them?
A: Side product formation usually results from non-ideal conditions or reactant stoichiometry.
-
Self-Condensation of 3',4'-dichloroacetophenone: This is an aldol-type reaction where two molecules of the ketone react with each other.
-
Causality: This becomes more likely if the ethyl trifluoroacetate is added too slowly or if its concentration is too low relative to the generated enolate. However, in this specific synthesis, the high electrophilicity of the trifluoroacetyl group makes it a much better target for the enolate than another ketone molecule.
-
Solution: Ensure the ester is present in a slight excess (1.2-1.5 equivalents) and that mixing is efficient.
-
-
Saponification of the Ester: This is the base-catalyzed hydrolysis of ethyl trifluoroacetate.
-
Causality: This occurs if there is water in the reaction mixture. The strong base generates hydroxide ions, which then attack the ester.
-
Solution: Adhere strictly to anhydrous conditions.
-
Q4: The workup and purification process is difficult, leading to product loss. What is a reliable protocol?
A: A clean workup is essential for isolating a pure product with good yield. The product exists as a sodium enolate salt at the end of the reaction.
-
Causality: Improper quenching or extraction can lead to the formation of emulsions or loss of product. The β-diketone product is a chelating agent and can form complexes, sometimes complicating purification.[13]
-
Recommended Protocol:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add dilute acid (e.g., 1M HCl) to neutralize any remaining base and protonate the product enolate. Be cautious, as quenching NaH can produce hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with water, followed by a brine solution to help remove dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate).[8] Alternatively, recrystallization from a suitable solvent mixture can yield a high-purity solid.
-
Caption: Figure 2: Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs)
-
Q: Which base is truly optimal for this synthesis?
-
A: While several bases can work, sodium hydride (NaH) is often preferred for its strength and non-nucleophilic nature, which minimizes side reactions. A comparison is provided below.
-
| Base | Strength (pKa of Conj. Acid) | Pros | Cons |
| Sodium Hydride (NaH) | ~36 | Very strong; non-nucleophilic; reaction is irreversible. | Flammable solid; reacts violently with water; requires careful handling. |
| Sodium Methoxide (NaOMe) | ~15.5 | Strong; inexpensive; easy to handle as a solution. | Can lead to transesterification with ethyl esters; equilibrium reaction.[15] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Inexpensive; less hazardous. | May not be strong enough for complete deprotonation, leading to lower yields.[2][12] |
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 4:1 Hexane:Ethyl Acetate. Spot the starting ketone, the reaction mixture, and a co-spot. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates progress.
-
-
Q: What is the expected physical state of the final product?
References
-
Wikipedia. Claisen condensation. [Link]
- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. [Link]
-
National Center for Biotechnology Information. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
- Google Patents.
-
Royals, E. E. (1945). The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society, 67(9), 1508-1509. [Link]
- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]
-
Wikipedia. 1,1,1-Trifluoroacetylacetone. [Link]
-
PrepChem.com. Preparation of ethyl trifluoroacetate. [Link]
-
ResearchGate. Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. [Link]
- Google Patents.
-
JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]
-
Organic Syntheses. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]
-
National Center for Biotechnology Information. (2E)-1-(3,4-Dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione. [Link]
-
Sciencemadness Discussion Board. Claisen Reaction. [Link]
-
Wikipedia. Ethyl trifluoroacetate. [Link]
Sources
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- 8. 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]
- 10. Ethyl trifluoroacetate synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Welcome to the technical support guide for the synthesis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial synthesis, which is a variation of the Claisen condensation. Here, we address common challenges, provide in-depth explanations for side reactions, and offer validated protocols to enhance yield and purity.
Section 1: Understanding the Core Reaction & Key Parameters
The synthesis of this compound is most commonly achieved via a crossed Claisen condensation.[1][2] This reaction involves the base-mediated condensation of an ester with a ketone. In this specific case, 3',4'-dichloroacetophenone reacts with an ethyl trifluoroacetate to form the desired β-diketone.
FAQ 1: What is the fundamental mechanism of this reaction and why is a strong base necessary?
The reaction proceeds through the formation of an enolate from 3',4'-dichloroacetophenone. A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is required to deprotonate the α-carbon of the ketone, creating a nucleophilic enolate.[3][4] This enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate expels an ethoxide leaving group.
A full equivalent of base is crucial because the resulting β-diketone product is significantly more acidic than the starting ketone.[4][5] The base will deprotonate the product, forming a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force of the reaction, shifting the equilibrium towards the product.[5][6][7] An acidic workup is then required to protonate the enolate and isolate the neutral β-diketone.[1][7]
Reaction Workflow Diagram
Caption: Formation of an aldol self-condensation byproduct.
Troubleshooting Strategies:
-
Control the Order of Addition: Pre-forming the enolate is not always ideal. A better strategy is often to add the ketone slowly to a mixture of the base and the ethyl trifluoroacetate. [8]This ensures the ester (the desired electrophile) is always in excess relative to the generated enolate, maximizing the probability of the desired reaction.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C with a stronger base like LDA) to slow down the rate of self-condensation, which often has a higher activation energy. [9]3. Use a Non-Enolizable Ester: Ethyl trifluoroacetate is an excellent choice because it has no α-hydrogens and cannot form an enolate, thus it cannot self-condense. This simplifies the reaction mixture considerably. [2][6]
Issue 2: Hydrolysis of the ester or product.
Question: My reaction isn't working, and I'm recovering mostly starting ketone and some trifluoroacetic acid after workup. What's the problem?
Answer: This is a classic sign of moisture contamination. The strong bases used in the Claisen condensation will readily react with any water present. More importantly, water can cause the saponification (base-catalyzed hydrolysis) of your ethyl trifluoroacetate starting material into sodium trifluoroacetate and ethanol. This consumes your electrophile before it can react. Similarly, the β-diketone product can also be hydrolyzed under harsh basic conditions, although this is generally less favorable than the forward reaction.
Troubleshooting Strategies:
-
Anhydrous Conditions are a MUST:
-
Dry all glassware in an oven (e.g., >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or from magnesium ethoxide for ethanol).
-
Ensure your starting materials are dry.
-
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Issue 3: Formation of tar-like substances or dark coloration.
Question: My reaction mixture turned dark brown/black, and I'm having trouble isolating any clean product.
Answer: Dark coloration and the formation of "tar" often indicate polymerization or decomposition, which can be caused by overly harsh reaction conditions. [9]Aldehydes are particularly prone to this, but activated ketones can also decompose under high temperatures or high concentrations of strong base. [9] Troubleshooting Strategies:
-
Lower the Temperature: Many Claisen condensations proceed smoothly at room temperature or below. [9]If you are using heat, try reducing it or running the reaction at 0°C.
-
Control Base Addition: Add the base slowly and portion-wise to the reaction mixture to control the exotherm and maintain a lower instantaneous concentration.
-
Reduce Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). [9]Stop the reaction as soon as the starting ketone is consumed to prevent the product from degrading over extended periods under basic conditions.
Section 3: Purification and Analysis
FAQ 3: What is the best way to purify the final product?
Purification can often be challenging. The crude product may contain unreacted starting materials, the self-condensation byproduct, and other impurities.
-
Acid-Base Extraction: The β-diketone product is acidic and can be deprotonated by a weaker base (like NaOH solution) to form a water-soluble enolate salt. This allows you to wash the aqueous layer with an organic solvent (like ether or ethyl acetate) to remove non-acidic impurities (e.g., the aldol byproduct). Subsequent re-acidification of the aqueous layer will precipitate the purified β-diketone, which can then be extracted.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is an effective method for purification.
-
Copper Chelate Formation: A classic and highly effective method for purifying β-diketones involves forming a copper(II) chelate. [10] * Treat the crude product with a solution of copper(II) acetate.
-
The copper(II) salt of the β-diketone will precipitate as a stable, often crystalline solid.
-
This solid can be filtered and washed to remove impurities.
-
The pure β-diketone can then be regenerated by treating the copper complex with a strong acid (like HCl) or a chelating agent like EDTA. [10]4. Column Chromatography: If other methods fail, silica gel chromatography can be used. A non-polar eluent system (e.g., hexane/ethyl acetate mixtures) is typically effective.
-
Section 4: Experimental Protocol
Validated Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on your laboratory conditions and scale.
Reagents & Equipment:
-
3',4'-Dichloroacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a rubber septum.
-
Base Preparation: Under a positive pressure of nitrogen, add sodium hydride (1.2 equivalents) to the flask. Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time via cannula. Add anhydrous THF to the washed NaH.
-
Reaction:
-
Cool the NaH/THF slurry to 0°C in an ice bath.
-
In a separate flask, prepare a solution of 3',4'-dichloroacetophenone (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF.
-
Add this solution dropwise to the stirred NaH slurry over 30-60 minutes, maintaining the temperature at 0°C. A gentle evolution of hydrogen gas should be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates consumption of the starting ketone.
-
-
Workup:
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold 2M HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil/solid by recrystallization or column chromatography as described in Section 3.
References
-
Galeazzi, R., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(16), 5019. [Link]
-
Fitzarr. (2020). Comment on "Thank you all for your suggestions regarding my failing Claisen condensation...". Reddit r/Chempros. [Link]
-
Ahmad, M. (n.d.). The Claisen Condensation. Lecture Notes. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Physics Wallah. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. [Link]
-
Tidwell, J. H., et al. (2002). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 7(6), 479-486. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. LibreTexts. [Link]
-
de Fátima, A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169. [Link]
-
Pearson+. (n.d.). Claisen Condensation Practice Problems. Pearson. [Link]
-
Wikipedia. (n.d.). Claisen condensation. Wikipedia. [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. OpenStax. [Link]
-
Fiveable. (n.d.). Mixed Claisen Condensations. Fiveable. [Link]
-
Leah4sci. (2016). Claisen Condensation via Ester Enolates in Organic Chemistry. YouTube. [Link]
-
Flores, A. F. C., et al. (2011). Synthesis and Structure of Novel 1-Aryl-4,4,4-trichloro-1,3-butanediones. Synthetic Communications, 41(19), 2893-2902. [Link]
Sources
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- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Welcome to the technical support guide for 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purification challenges encountered by researchers. The guidance is structured to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
This compound is a valuable building block in medicinal chemistry and materials science, often synthesized via a Claisen condensation reaction.[1][2][3][4][5] However, this synthetic route can introduce specific impurities that complicate purification. This guide will help you navigate these challenges to obtain a high-purity final product.
Critical Safety Precautions
Before beginning any experimental work, it is imperative to handle all chemicals with appropriate safety measures. Based on data for structurally related dichlorophenyl and trifluoromethyl compounds, the following precautions are mandatory:
-
Engineering Controls : Always conduct experiments in a certified chemical fume hood to ensure adequate ventilation.[6][7][8] Eyewash stations and safety showers must be readily accessible.[6][7][9]
-
Personal Protective Equipment (PPE) : Wear non-porous gloves (inspect before use), a flame-resistant lab coat, and tightly fitting safety goggles or a full-face shield.[6][7][9][10][11]
-
Handling : Avoid inhaling vapors, mists, or dust.[9][10] Prevent contact with skin and eyes.[9][10] Keep the compound away from heat, sparks, and open flames.[6][10][11]
-
Hazard Profile : Treat this compound as harmful and irritating. It may cause irritation to the skin, eyes, and respiratory system.[12]
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My crude product is a dark, viscous oil or tar instead of the expected solid. What caused this, and what is the best purification strategy?
Answer:
This is a common issue that typically points to an incomplete reaction or the presence of significant impurities that depress the product's melting point.
Causality: The Claisen condensation, used to synthesize β-diketones, is a reversible reaction. Its success hinges on the final step: the deprotonation of the newly formed β-diketone by the alkoxide base.[3][5] This step is thermodynamically favorable and drives the reaction to completion. If an insufficient amount of a strong base is used, or if the base is consumed by moisture, the reaction equilibrium will not favor the product, leaving behind unreacted starting materials and potentially oily side-products.[3][4]
Troubleshooting Workflow:
-
Verify the Work-up: Ensure the reaction was properly quenched with a slight excess of aqueous acid (e.g., dilute HCl) to fully neutralize the base and protonate the product enolate.[3] An improper quench can leave residual base, which may catalyze degradation upon heating.
-
Employ Column Chromatography: For oily or highly impure mixtures, column chromatography is the most effective purification method. It separates compounds based on their differential adsorption to a stationary phase.
Question 2: I've isolated a solid, but my analytical data (NMR, LC-MS) shows it's only 80-90% pure. What are the likely contaminants and how can I remove them?
Answer:
The impurities are almost certainly related to the starting materials or minor side reactions.
Likely Impurities:
-
Unreacted 3',4'-dichloroacetophenone: The starting ketone.
-
Unreacted Ethyl trifluoroacetate: The starting ester.
-
Self-Condensation Products: Aldol or Claisen-type self-condensation of the starting ketone or ester, respectively.[1]
-
Transesterification Products: If an alcohol other than ethanol was present (e.g., as a solvent), it could react with the starting ester.[1]
Purification Strategy: Recrystallization
For solids with moderate purity, recrystallization is a powerful and efficient purification technique. It leverages differences in solubility between your target compound and impurities at varying temperatures.
Causality: An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (0-4 °C). Impurities should either be completely insoluble (allowing for hot filtration) or completely soluble even at low temperatures (remaining in the mother liquor). This differential solubility allows for the selective crystallization of the pure product upon cooling.
See Protocol 2 for a detailed recrystallization procedure. A preliminary solvent screen is crucial for success.
Question 3: My product appears pure after chromatography, but it turns yellow or degrades upon storage. How can I ensure its long-term stability?
Answer:
Stabilization Strategies:
-
Ensure Neutrality: During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash to remove excess water and salts.
-
Gentle Solvent Removal: When using a rotary evaporator, use a moderate water bath temperature (typically ≤ 40 °C) to prevent thermal decomposition.
-
Proper Storage Conditions: Store the final, dry product in a tightly sealed amber vial to protect it from light.[6][7] Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen. Store the vial in a cool, dry, and dark environment, such as a refrigerator or freezer.[6][7][8]
Visualized Workflows and Data
Logical Purification Workflow
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision tree for selecting the appropriate purification method.
Synthesis and Potential Impurities
This diagram illustrates the formation of the target molecule and the primary impurities originating from the synthesis.
Caption: Origin of product and impurities from the Claisen condensation.
Data Tables for Purification Parameters
Table 1: Recrystallization Solvent Screening Guide
| Solvent System | Solubility (Cold, ~4 °C) | Solubility (Hot, ~B.P.) | Comments |
| Isopropanol / Water | Low | High | Add water dropwise to hot isopropanol solution until cloudy, then clarify with a drop of isopropanol. Good for inducing crystallization. |
| Ethanol | Moderate | Very High | May require cooling to very low temperatures; potential for oiling out. |
| Hexane / Ethyl Acetate | Low | High | A good non-polar/polar mixture. Dissolve in minimal hot ethyl acetate, then add hot hexane until turbidity appears. |
| Dichloromethane / Hexane | Low | High | Similar to Hexane/EtOAc. Be cautious of dichloromethane's low boiling point. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Specification | Rationale & Details |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for compounds of this polarity.[13] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient (e.g., 98:2 to 80:20) | Start with a low polarity to elute non-polar impurities, then gradually increase the ethyl acetate concentration to elute the product. A similar system is effective for related trifluoromethyl ketones.[13] |
| Monitoring | Thin-Layer Chromatography (TLC) | Use the same solvent system to monitor fractions. Visualize spots using a UV lamp (254 nm). The β-diketone product is UV-active. |
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Prepare the Column: Select a glass column of appropriate size. Add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Slurry Pack: In a separate beaker, create a slurry of silica gel in the same eluent. Pour the slurry into the column, tapping the side gently to ensure even packing. Add another layer of sand on top of the silica bed.
-
Load the Sample: Dissolve your crude oil in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elute: Carefully add the eluent to the top of the column. Begin collecting fractions. Gradually increase the polarity of the eluent as prescribed by your initial TLC analysis.
-
Analyze Fractions: Spot each collected fraction on a TLC plate. Combine the fractions that contain only the pure product.
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Select Solvent: Using the guide in Table 1 , choose an appropriate solvent system based on small-scale tests.
-
Dissolve Crude Product: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to boiling (use a steam bath or hot plate). Add just enough hot solvent to fully dissolve the solid.
-
Decolorize (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filter (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Allow the crystals to dry on the funnel under vacuum, then transfer them to a watch glass or drying dish to dry completely.
References
- A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. (n.d.).
- PAGE 1 of 10 - Gujarat Fluorochemicals Limited. (2018-02-05).
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system. (n.d.). Beilstein Journals.
- 2,3-Dichloro-5-(trifluoromethyl)
- Claisen Condens
- 2,3-Dichloro-5-(trifluoromethyl)
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021-02-12). PMC - NIH.
- 5 - SAFETY D
- Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2022-04-12).
- Synthesis, Structures and Co-Crystallizations of Perfluorophenyl Substituted β-Diketone and Triketone Compounds. (2019-03-25). MDPI.
- Baxendale, I. R., Ley, S. V., Lumeras, W., & Nesic, M. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199.
- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022-03-16).
- Disconnections of 1,3- Dioxygenated Compounds. (n.d.). Química Organica.org.
- Claisen condens
- Claisen Condens
- 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. (n.d.). NIH.
- Claisen Condens
- This compound, 98% Purity, C10H5Cl2F3O2, 1 gram. (n.d.).
- Peeples, C. J., Earni, R. R., & DiCesare, J. C. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
- 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE. (2024-04-10). ChemBK.
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione (CAS No: 582-65-0). (n.d.). apicule.
- 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. (n.d.). PubChem.
- Synthesis and Crystal Structures of Fluorinated β-Diketonate Metal (Al3+, Co2+, Ni2+, and Cu2+) Complexes. (2025-08-06).
- Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. (n.d.). PMC - PubMed Central.
- 1-(3,4-difluorophenyl)
- Purrington, S. T., Bumgardner, C. L., Lazaridis, N. V., & Singh, P. (n.d.). Selective monofluorination of .beta.-diketones. The Journal of Organic Chemistry.
- Chemistry of fluoro-substituted beta-diketones and their derivatives. (2010-12).
- 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. (n.d.). Organic Syntheses Procedure.
- 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione 18931-61-8. (n.d.). Sigma-Aldrich.
- Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. (n.d.).
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Technical Support Center: The Claisen Condensation of 3',4'-Dichloroacetophenone
Welcome to the technical support center for navigating the intricacies of the Claisen condensation, with a specific focus on the synthesis involving 3',4'-dichloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this crucial carbon-carbon bond-forming reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My Claisen condensation of 3',4'-dichloroacetophenone with an ester is giving a very low yield. What is the most likely cause?
A1: Low yield in a Claisen-type condensation is most often traced back to the choice and handling of the base. The reaction's success hinges on the efficient generation of an enolate from 3',4'-dichloroacetophenone. The equilibrium for this deprotonation must be sufficiently favorable.[1]
There are two primary considerations:
-
Base Strength (pKa): The base must be strong enough to deprotonate the α-carbon of the ketone. The α-protons of acetophenone have a pKa of approximately 19.[1] While the electron-withdrawing chloro groups on the phenyl ring of your substrate will slightly increase this acidity, a base whose conjugate acid has a pKa significantly higher than 19 is required to generate a sufficient concentration of the enolate.[2]
-
Reaction Equilibrium: The overall Claisen condensation is a series of equilibria. The final, essentially irreversible step that drives the reaction to completion is the deprotonation of the newly formed β-diketone product.[3][4] This product is significantly more acidic (pKa ≈ 9-13) than the starting ketone.[1][5] If the base is too weak to effectively deprotonate this final product, the overall equilibrium will favor the starting materials, leading to low yields.[6] Therefore, a full stoichiometric equivalent of the base is required.[7][8]
Q2: I am using sodium ethoxide (NaOEt) as my base. Why might this be suboptimal for 3',4'-dichloroacetophenone?
A2: Sodium ethoxide (the conjugate base of ethanol, pKa ≈ 16) is a classic base for Claisen condensations, but it can be problematic. While it is a strong base, the pKa of its conjugate acid is lower than that of the starting ketone (pKa ≈ 19).[1] This means the initial deprotonation to form the enolate is unfavorable, and only a small concentration of the enolate exists at equilibrium.[3][5]
While the reaction can still be driven forward by the final deprotonation of the much more acidic β-diketone product, the low concentration of the key nucleophile (the enolate) can lead to slow reaction rates and lower overall yields. For less acidic ketones or when higher efficiency is desired, a stronger base is often a better choice.[9][10]
Q3: What are the advantages of using a stronger base like sodium hydride (NaH)? Are there any associated risks?
A3: Using a very strong, non-nucleophilic base like sodium hydride (NaH) offers a significant advantage. The conjugate acid of the hydride ion is hydrogen gas (H₂), which has an extremely high pKa (≈ 36). This means that the deprotonation of the 3',4'-dichloroacetophenone is essentially irreversible and goes to completion, generating a high concentration of the enolate.[11] This can dramatically increase the reaction rate and often leads to higher yields.[9][12]
Associated Risks and Handling:
-
Safety: Sodium hydride is a flammable solid that reacts violently with water and other protic sources to release hydrogen gas, which can ignite.[13] It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon). Commercial NaH is often supplied as a dispersion in mineral oil, which should be washed away with a dry, non-reactive solvent like hexane before use.[13]
-
Side Reactions: The high reactivity of NaH can promote side reactions if impurities (like water) are present or if the reaction temperature is not controlled. However, because it is not a nucleophile, it avoids issues like transesterification that can occur with alkoxide bases.[14]
Q4: Can I use Lithium Diisopropylamide (LDA)? When is it the preferred choice?
A4: Yes, LDA is an excellent choice, particularly when you need precise control over enolate formation. LDA is a very strong (pKa of conjugate acid ≈ 36), sterically hindered, non-nucleophilic base.[8]
LDA is preferred when:
-
Preventing Self-Condensation is Critical: In a mixed (or crossed) Claisen condensation, if both the ketone and the ester partner have α-hydrogens, using a base like NaOEt can lead to a mixture of four different products.[12][15]
-
Quantitative Enolate Formation is Desired: LDA allows for the complete and rapid conversion of the ketone (the more acidic component) into its lithium enolate at low temperatures (e.g., -78 °C).[16] You can then add the second electrophile (the ester) to this pre-formed enolate, ensuring a clean, directed reaction to a single desired product.[5][17] This method provides the highest level of control.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Low Conversion | 1. Base is too weak: The pKa of the base's conjugate acid is not sufficiently higher than the pKa of the ketone's α-proton. 2. Inactive Base: The base has been deactivated by moisture or improper storage. 3. Insufficient Base: Less than one full equivalent of base was used. | 1. Switch to a stronger base. Move from NaOEt to NaH or LDA.[9] 2. Use fresh, anhydrous reagents and solvents. Ensure glassware is oven-dried. Handle hygroscopic bases (like NaH) under an inert atmosphere.[10] 3. Use at least 1.0 stoichiometric equivalent of the base. The reaction is not catalytic.[4][18] |
| Formation of Multiple Products | 1. Competing Enolate Formation: If the ester partner also has α-hydrogens, it can self-condense or form its own enolate. 2. Retro-Claisen Reaction: If reaction conditions are too harsh or prolonged, the product can decompose.[18] | 1. Use a directed approach. Pre-form the enolate of 3',4'-dichloroacetophenone with LDA at low temperature before adding the ester.[16][17] 2. Optimize reaction time and temperature. Monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed. |
| Dark Brown/Black Reaction Mixture (Tar Formation) | Decomposition/Polymerization: This can be caused by excessively high temperatures or the presence of oxygen, especially under strongly basic conditions. | 1. Maintain strict temperature control. Use an ice bath or cryocool for initial deprotonation. 2. Ensure an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents. |
Visualization of Key Processes
Claisen Condensation Mechanism with a Strong Base
The diagram below illustrates the fundamental steps in the Claisen condensation of 3',4'-dichloroacetophenone with an ester (R-COOEt), highlighting the critical role of the base.
Caption: The base is crucial for both initial enolate formation and the final, driving deprotonation step.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues encountered during the experiment.
Caption: A logical guide to troubleshooting common Claisen condensation experimental outcomes.
Experimental Protocols
Safety Precaution: These reactions must be conducted in a fume hood. All glassware must be thoroughly oven- or flame-dried before use. Reactions should be run under an inert atmosphere of nitrogen or argon.
Protocol 1: Claisen Condensation using Sodium Hydride (NaH)
This protocol is recommended for achieving high yields through essentially complete enolate formation.[11]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Washing: Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully decant the hexane washings via cannula.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry of NaH.[11]
-
Ketone Addition: Cool the slurry to 0 °C. Dissolve 3',4'-dichloroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry over 15-20 minutes.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation. Hydrogen gas evolution will be observed.[11]
-
Ester Addition: Cool the reaction mixture back to 0 °C. Add the desired ester (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[11] Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Directed Claisen Condensation using LDA
This protocol provides maximum control, preventing self-condensation of the ester partner, and is ideal for complex substrates.[16][17]
-
LDA Preparation (or use of commercial solution): In a flame-dried flask under nitrogen, cool anhydrous THF to -78 °C. Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 1.05 equivalents). Stir for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 3',4'-dichloroacetophenone (1.0 equivalent) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the lithium enolate.[16]
-
Ester Addition: Add the desired ester (1.1 equivalents) dropwise to the enolate solution, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor by TLC. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.
-
Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
References
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An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton. PubMed Central. Available at: [Link]
-
Claisen Condensation. Organic Chemistry Portal. Available at: [Link]
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Claisen Condensation Mechanism. Available at: [Link]
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]
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Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
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23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
Claisen Condensation Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
The Claisen Condensation. Available at: [Link]
-
Can anyone suggest a suitable method for the Claisen condensation?. ResearchGate. Available at: [Link]
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23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]
-
Claisen condensation. Wikipedia. Available at: [Link]
-
Claisen Condensation Reactions. Chad's Prep®. Available at: [Link]
-
Claisen Condensation. Chemistry LibreTexts. Available at: [Link]
-
Claisen Condensation: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Claisen Condensation Mechanism. BYJU'S. Available at: [Link]
-
Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why?. Reddit. Available at: [Link]
-
Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
-
Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Available at: [Link]
-
Claisen Condensation. ChemicalDesk.Com. Available at: [Link]
-
Claisen Condensation EXPLAINED. YouTube. Available at: [Link]
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Claisen Condensation. Organic Chemistry Tutor. Available at: [Link]
-
The Claisen Condensation. Oregon State University. Available at: [Link]
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optimizing reaction conditions for the synthesis of trifluoromethyl beta-diketones
A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of trifluoromethyl (CF₃) β-diketones. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable synthons in their work. The introduction of a trifluoromethyl group into organic molecules can significantly enhance properties like metabolic stability and binding affinity, making CF₃-β-diketones critical building blocks.
The Claisen condensation is the most common and robust method for this transformation. However, the unique electronic properties of the CF₃ group and the inherent reversibility of the reaction present specific challenges. This guide provides in-depth, field-tested insights in a practical question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs): Core Principles
This section addresses fundamental concepts that underpin the successful synthesis of trifluoromethyl β-diketones.
Q1: What is the fundamental reaction mechanism for synthesizing trifluoromethyl β-diketones via Claisen condensation?
The reaction proceeds via a base-mediated condensation between a ketone (specifically, its enolizable α-position) and a trifluoroacetylating agent, typically ethyl trifluoroacetate. The mechanism involves several key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from the ketone to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the trifluoroacetate ester, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to form the β-diketone.
-
Deprotonation (Driving Force): The newly formed β-diketone is significantly more acidic than the starting ketone due to the electron-withdrawing trifluoromethyl group and the ability to form a highly stabilized conjugate base (enolate). The alkoxide or another equivalent of base rapidly deprotonates the product. This final, essentially irreversible deprotonation thermodynamically drives the reaction to completion.[1][2]
-
Acidic Workup: A final acidic quench protonates the enolate to yield the neutral β-diketone product.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Significant Side Product Formation
"My NMR shows multiple products. What are the likely side reactions, and how can I suppress them?"
Side reactions can compete with the desired condensation, reducing yield and complicating purification.
-
Retro-Claisen Cleavage: This is a significant issue, particularly when using strong bases like NaH. [3][4]The β-diketone product is cleaved by nucleophilic attack of an alkoxide (or other nucleophile) at one of the carbonyls, breaking the C-C bond formed. This is more common with sterically congested ketones. [3] * Solution: This reaction is sensitive to conditions. Avoid unnecessarily high temperatures or prolonged reaction times after the product has formed. Using NaH minimizes the presence of nucleophilic alkoxides compared to using NaOEt directly, but the ethoxide generated from the ester can still cause cleavage. Careful control of stoichiometry and temperature is key.
-
Self-Condensation of Starting Materials: If both the starting ketone and ester are enolizable, a mixture of four different products can form, making this a low-yield pathway. [5] * Solution: The crossed Claisen condensation is most effective when one partner is non-enolizable. Since ethyl trifluoroacetate has no α-protons, self-condensation of the ester is not an issue. However, the starting ketone can self-condense (an aldol condensation). To minimize this, use a slow addition protocol: add the enolizable ketone slowly to a suspension of the base and the trifluoroacetate ester. This keeps the instantaneous concentration of the ketone enolate low, favoring reaction with the abundant ester.
Problem 3: Difficulty with Product Purification
"My crude product is an oil that is difficult to purify by column chromatography. Are there better methods?"
Due to their acidity and potential to chelate with silica gel, trifluoromethyl β-diketones can be challenging to purify via standard chromatography. Fortunately, a highly effective classical method exists.
This is the most robust and widely recommended method for purifying these compounds. [6][7][8]The acidic enol form of the β-diketone readily reacts with Cu²⁺ ions to form a stable, often crystalline, and highly insoluble copper(II) bis(β-diketonate) chelate. This complex precipitates from the reaction mixture, leaving behind non-acidic organic impurities.
Caption: Purification workflow via copper(II) chelate formation.
-
Chelate Formation: After acidic workup and extraction of the crude product, dissolve the residue in a minimal amount of a solvent like ethanol or diethyl ether. Add a saturated aqueous solution of copper(II) acetate dropwise with stirring. The neutral copper chelate will precipitate as a green or blue solid.
-
Isolation: Collect the solid by vacuum filtration and wash it with water and then with a small amount of cold solvent (e.g., ethanol or hexanes) to remove any adsorbed impurities.
-
Decomposition: To recover the pure β-diketone, the copper must be removed.
-
Acidic Method: Suspend the copper chelate in a biphasic mixture of ethyl acetate and 10% sulfuric or hydrochloric acid. [9][10]Stir vigorously until the solid dissolves and the organic layer becomes colorless (or pale yellow), indicating the free diketone has been liberated. The copper will move into the aqueous layer.
-
EDTA Method: For more sensitive substrates, suspend the chelate in a biphasic system of ethyl acetate and water. Add a solution of a strong chelating agent like disodium EDTA (Trilon B). [6]The EDTA will sequester the copper ion, releasing the pure β-diketone into the organic layer.
-
-
Final Isolation: Separate the organic layer, wash with water and brine, dry over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the highly pure trifluoromethyl β-diketone.
Optimized Reaction Parameters & Protocols
While optimal conditions are substrate-dependent, the following table provides a validated starting point for your experiments.
| Parameter | Recommended Condition | Rationale & Comments |
| Ketone Substrate | 1.0 equiv | The limiting reagent. |
| Ester | Ethyl Trifluoroacetate | 1.0 - 1.2 equiv |
| Base | NaH (60% dispersion) | 1.5 - 2.0 equiv |
| Solvent | Anhydrous THF | ~0.2 - 0.5 M |
| Temperature | 0 °C to Room Temp. | Initial cooling prevents runaway reactions; stirring at RT allows for completion. [7] |
| Workup | Quench with acid (e.g., 1M HCl) | Neutralizes excess base and protonates the product enolate. |
| Purification | Copper(II) Chelate Precipitation | Highly effective for removing non-acidic byproducts. [6][7][8] |
Protocol: Synthesis of 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione
This protocol is adapted from established, high-yield procedures. [6][7]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add sodium hydride (2.0 equiv, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2x) and decant the hexanes carefully via cannula.
-
Solvent Addition: Add anhydrous THF to the flask to form a suspension. Cool the flask to 0-5 °C in an ice bath.
-
Reagent Addition: Prepare a solution of 2-acetylthiophene (1.0 equiv) and ethyl trifluoroacetate (1.1 equiv) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous hydrogen evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 5-10 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl until the gas evolution ceases and the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Proceed with the copper(II) chelate purification protocol as described above to obtain the pure product.
References
-
Cimino, S.; et al. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals, 14(10), 1043. [Link]
-
Yang, D.; et al. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171-4176. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. [Link]
-
Yang, D.; et al. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Khamidullina, L. A.; et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 27(21), 7215. [Link]
-
Reid, J. C.; Calvin, M. (1950). Some New β-Diketones Containing the Trifluoromethyl Group. Journal of the American Chemical Society, 72(7), 2948-2952. [Link]
-
Kopchuk, D. S.; et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3106-3116. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
Sloop, J. C.; et al. (2007). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of the Georgia Philological Association. [Link]
-
Sloop, J. C.; et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-786. [Link]
-
LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. [Link]
-
Cimino, S.; et al. (2021). Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central - NIH. [Link]
-
Kopchuk, D. S.; et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journals. [Link]
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- 5. Claisen Condensation [organic-chemistry.org]
- 6. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Welcome to the technical support guide for the synthesis and purification of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure, focusing specifically on the identification and removal of reaction byproducts.
The synthesis of this trifluoromethyl β-diketone, a crucial intermediate, is typically achieved via a Claisen condensation reaction.[1] This involves the base-mediated reaction between a substituted acetophenone (3',4'-dichloroacetophenone) and a trifluoroacetylating agent (e.g., ethyl trifluoroacetate). While robust, this reaction can lead to several impurities that complicate purification and impact final product quality. This guide provides detailed troubleshooting steps and answers to frequently asked questions to ensure you achieve high purity in your synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the chemical reasoning and a validated protocol to resolve the problem.
Question 1: My crude product is a dark, viscous oil instead of a solid. How do I isolate the pure compound?
Answer: This is a common issue resulting from the presence of unreacted starting materials, solvent residue, and various side-products. The target compound, a β-diketone, possesses a key chemical property that we can exploit for purification: the acidity of the methylene protons situated between the two carbonyl groups (pKa ≈ 11).[2] This allows for a highly effective separation from neutral organic impurities via an acid-base extraction.
The dark color often arises from minor, highly conjugated byproducts formed under the strong basic conditions of the Claisen condensation. The oily consistency is typically due to a mixture of the desired product with lower-melting point impurities like unreacted 3',4'-dichloroacetophenone and ethyl trifluoroacetate.
Protocol: Purifying an Oily Crude Product via Acid-Base Extraction
-
Dissolution: Dissolve the entire crude oil in a suitable organic solvent. Dichloromethane (DCM) or diethyl ether are excellent choices due to their immiscibility with water and low boiling points. Use approximately 10-20 mL of solvent per gram of crude material.
-
Base Wash (Extraction of Product): Transfer the organic solution to a separatory funnel. Add an equal volume of a cold (~4°C) 5-10% aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Expert Insight: The β-diketone is deprotonated by the base to form a sodium or potassium enolate salt, which is highly soluble in the aqueous layer.[2][3] Most organic impurities (unreacted ketone, self-condensation byproducts) will remain in the organic layer. You may observe the aqueous layer taking on a yellow color as the enolate is formed.
-
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ether) into a clean Erlenmeyer flask and place it in an ice bath.
-
Repeat Extraction: To ensure complete recovery, wash the remaining organic layer with a fresh portion of the cold aqueous base solution. Combine this second aqueous extract with the first. The organic layer can now be set aside for waste disposal.
-
Acidification (Precipitation of Product): While stirring the combined, chilled aqueous extracts, slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH 1-2).
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts. Allow the solid to air-dry on the filter paper.
-
Final Drying: For complete removal of water, dry the solid under high vacuum or in a desiccator containing a drying agent (e.g., P₂O₅ or CaCl₂). This purified product can then be further refined by recrystallization if necessary.
Question 2: After purification, my NMR spectrum still shows unreacted 3',4'-dichloroacetophenone. What is the best way to remove it?
Answer: The persistence of the starting ketone after an initial purification indicates that the separation was incomplete. While the acid-base extraction described above is generally effective, some material can be trapped in the precipitate. For removing residual, neutral impurities from your acidic product, recrystallization is the preferred method.
The key is to select a solvent system in which the desired this compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurity (3',4'-dichloroacetophenone) remains more soluble at low temperatures or has very different solubility characteristics.
Protocol: Purification by Recrystallization
-
Solvent Selection: A common and effective solvent system for this class of compounds is a mixture of a good solvent and a poor solvent (anti-solvent). A methanol/water or ethanol/water system often works well. Alternatively, a single solvent like isopropanol or a mixture like dichloromethane/hexane can be tested on a small scale.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., methanol) required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble particulates.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator for 30-60 minutes to maximize crystal formation.
-
Expert Insight: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous batch. If using a mixed-solvent system, you can also add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any surface impurities. Dry the purified crystals under vacuum. The majority of the more soluble starting ketone will remain in the filtrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in a Claisen condensation for this synthesis?
A1: The main impurities are typically:
-
Unreacted Starting Materials: 3',4'-dichloroacetophenone and ethyl trifluoroacetate.
-
Alcohol Byproduct: Ethanol is released from ethyl trifluoroacetate during the condensation.[6]
-
Self-Condensation Product: If 3',4'-dichloroacetophenone enolizes and reacts with itself. This is minimized by using a strong base that favors the formation of the more stable enolate from the ketone.
-
Hydrolysis Products: If moisture is present, either the starting ester or the final β-diketone product can undergo hydrolysis, especially during workup.
Q2: Why is a full equivalent of base required for a Claisen condensation?
A2: Unlike some base-catalyzed reactions, the Claisen condensation is not catalytic with respect to the base. The final step of the reaction mechanism is the deprotonation of the newly formed β-keto ester product by the alkoxide base (e.g., ethoxide).[7][8] This acid-base reaction is highly favorable because the product is significantly more acidic than the alcohol byproduct (pKa ~11 vs. ~16).[2] This final, essentially irreversible deprotonation step drives the entire reaction equilibrium towards the product.[3][8] Therefore, a stoichiometric amount of base is consumed and is required to achieve a high yield.
Q3: Can I use a different base, like sodium hydroxide (NaOH)?
A3: Using NaOH is generally not recommended. Hydroxide is a strong nucleophile and can cause saponification (hydrolysis) of the starting ester (ethyl trifluoroacetate) to form sodium trifluoroacetate, which is unreactive in the Claisen condensation.[8] The ideal base is the sodium or potassium salt of the alcohol corresponding to the ester's alkoxy group (e.g., sodium ethoxide for ethyl trifluoroacetate) to prevent transesterification side reactions.[8]
Data & Workflow
Impurity Troubleshooting Summary
The table below summarizes common impurities and the recommended strategies for their removal.
| Impurity Name | Type | Boiling/Melting Point | Removal Method | Rationale |
| 3',4'-Dichloroacetophenone | Neutral | 76-78 °C (m.p.) | Acid-Base Extraction, Recrystallization | Remains in the organic layer during base wash. Can be removed as a more soluble component during recrystallization. |
| Ethyl Trifluoroacetate | Neutral | 60-62 °C (b.p.) | Evaporation, Acid-Base Extraction | Volatile and easily removed under vacuum. Remains in the organic layer during base wash. |
| Ethanol | Neutral | 78.37 °C (b.p.) | Evaporation, Aqueous Washes | Highly volatile and water-soluble. Removed during workup and drying. |
| Self-Condensation Product | Neutral | Varies | Acid-Base Extraction, Chromatography | Remains in the organic layer during base wash. May require chromatography if structurally similar to the product. |
Synthesis and Purification Workflow
The following diagram illustrates the complete workflow from starting materials to the purified final product, highlighting the byproduct removal stages.
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 4. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
preventing hydrolysis of ethyl trifluoroacetate during Claisen condensation
Welcome to the technical support center for optimizing Claisen condensations involving ethyl trifluoroacetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful but sensitive reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting advice, mechanistic explanations, and field-proven strategies to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of ethyl trifluoroacetate in Claisen condensations.
Q1: My Claisen condensation with ethyl trifluoroacetate is failing, and I'm isolating trifluoroacetic acid instead of my desired β-keto ester. What's happening?
This is the most common failure mode and is almost always due to premature hydrolysis of the ethyl trifluoroacetate starting material. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which makes the ester's carbonyl carbon exceptionally electrophilic. This high reactivity makes it not only an excellent substrate for the desired condensation but also highly susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis.[1][2][3]
Q2: What is the single most critical factor for preventing hydrolysis?
Strictly anhydrous (water-free) conditions. The presence of even trace amounts of water can lead to the formation of hydroxide ions under basic conditions, which will preferentially attack the highly activated ethyl trifluoroacetate.[4][5] Every component of your reaction—solvents, reagents, glassware, and inert atmosphere—must be scrupulously dried.
Q3: Which base is best for minimizing hydrolysis?
Non-nucleophilic, strong bases are highly recommended. Sodium hydride (NaH) is often the base of choice for this transformation.[6][7][8] Unlike alkoxide bases (e.g., sodium ethoxide), the hydride ion (H⁻) is a potent, non-nucleophilic base that will deprotonate your enolizable ketone or ester without attacking the ethyl trifluoroacetate carbonyl group. Using hydroxide bases like NaOH or KOH is strongly discouraged as they will directly cause rapid hydrolysis.[9][10][11][12]
Q4: Can I use sodium ethoxide (NaOEt)? It's commonly used in other Claisen reactions.
While NaOEt is a classic base for Claisen condensations, it poses a significant risk here.[13][14] Commercial NaOEt can often contain traces of sodium hydroxide from degradation or be partially hydrolyzed, introducing the very nucleophile you need to avoid.[4] If NaOEt is your only option, it must be of the highest purity and used in a rigorously anhydrous system. However, a switch to Sodium Hydride (NaH) is a more robust solution.[8][15]
In-Depth Troubleshooting Guide
If the FAQs haven't solved your issue, this section provides a more detailed breakdown of problems, their causes, and actionable solutions.
Problem 1: Low or Zero Yield of β-Keto Ester with Significant Starting Material Recovery
-
Probable Cause A: Insufficiently Strong Base. The final, irreversible deprotonation of the newly formed β-keto ester is the thermodynamic driving force for the entire Claisen condensation.[9][12][16][17] If the base is not strong enough to completely deprotonate this product (pKa ≈ 11), the reaction equilibrium will not favor product formation.
-
Solution A: Ensure you are using a base with a conjugate acid pKa significantly higher than that of the β-keto ester product. Sodium hydride (pKa of H₂ ≈ 36) is an excellent choice as it deprotonates the starting material and the product irreversibly.[6][8] A stoichiometric amount of base is required, as it is consumed in the final deprotonation step.[11][12][13]
-
Probable Cause B: Inappropriate Solvent. Protic solvents like ethanol can participate in proton transfer, interfere with the base, and potentially act as a water source if not perfectly anhydrous.
-
Solution B: Use an anhydrous, aprotic solvent such as tetrahydrofuran (THF), diethyl ether (Et₂O), or benzene.[8] These solvents do not have acidic protons and are compatible with strong bases like NaH.
Problem 2: Reaction Yields Trifluoroacetic Acid/Salt and Unreacted Ketone/Ester
-
Probable Cause: Water Contamination. As detailed above, this points to hydrolysis. The source of water can be multifaceted.
-
Solution: The Anhydrous Protocol Checklist.
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).
-
Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., THF from sodium/benzophenone) or purchase high-quality anhydrous solvents and use them under an inert atmosphere.
-
Reagents: Ensure your enolizable ketone/ester is dry. Liquid reagents can be distilled from a mild drying agent. Ethyl trifluoroacetate should be handled under an inert atmosphere.
-
Base: If using NaH, use a fresh bottle of a dispersion in mineral oil. The oil can be washed away with dry hexanes if necessary, and the NaH dried under vacuum before being suspended in the reaction solvent.
-
Atmosphere: Assemble your reaction under a positive pressure of dry Nitrogen or Argon using a Schlenk line or a glovebox.
-
Mechanistic Deep Dive: The Competing Pathways
To effectively troubleshoot, it is crucial to understand the chemical kinetics at play. The success of your reaction hinges on favoring the Claisen condensation pathway over the hydrolysis pathway.
The core issue is the competition between two nucleophiles (your desired enolate and undesired water/hydroxide) for the same electrophile (ethyl trifluoroacetate).
The electron-withdrawing CF₃ group makes the carbonyl carbon of ethyl trifluoroacetate so electron-poor that even a weak nucleophile like water can attack it, a process that is dramatically accelerated by base. Your primary goal is to eliminate the "Hydrolysis" pathway by rigorously excluding water.
Recommended Experimental Protocol
This protocol details a robust method for the Claisen condensation of a generic ketone with ethyl trifluoroacetate using sodium hydride.
Reagents & Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa, needles, and syringes
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Addition funnel, oven-dried
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous THF
-
Enolizable ketone (1.0 eq)
-
Ethyl trifluoroacetate (1.1 eq)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Preparation: Under a positive flow of inert gas, add NaH (1.2 eq) to the reaction flask. If desired, wash the mineral oil away with 2-3 portions of dry hexanes, allowing the NaH to settle each time before decanting the hexanes via cannula. Suspend the washed NaH in anhydrous THF.
-
Enolate Formation: Cool the NaH suspension to 0°C in an ice bath. Dissolve the enolizable ketone (1.0 eq) in a small amount of anhydrous THF and add it to the addition funnel. Add the ketone solution dropwise to the stirred NaH suspension over 15-20 minutes. Hydrogen gas will evolve.
-
Stirring: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete enolate formation.
-
Condensation: Cool the reaction mixture back down to 0°C. Add ethyl trifluoroacetate (1.1 eq) dropwise via syringe over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0°C and very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Caution: Unreacted NaH will react vigorously, evolving hydrogen gas.
-
Workup: Transfer the quenched mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (or another suitable organic solvent) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Comparison of Bases for Claisen Condensation
| Base | pKa (Conj. Acid) | Nucleophilicity | Pros | Cons |
| NaOH / KOH | ~15.7 | High | Inexpensive | Causes rapid ester hydrolysis. [11][12] Not suitable. |
| NaOEt | ~16 | High | Classic Claisen base. | Can cause transesterification if ester is not ethyl.[9][18] Often contains NaOH/H₂O, leading to hydrolysis.[4] |
| NaH | ~36 | Low (non-nucleophilic) | Very strong, drives reaction to completion.[9][16] Non-nucleophilic.[6][7] | Flammable solid, requires careful handling. |
| LDA | ~36 | Low (sterically hindered) | Very strong, non-nucleophilic.[13][19] Good for directed condensations.[20] | Can deprotonate some electrophilic esters.[13] Must be prepared fresh or titrated. |
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues systematically.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. individual.utoronto.ca [individual.utoronto.ca]
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- 5. carbodiimide.com [carbodiimide.com]
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- 7. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 8. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Claisen Condensation | OpenOChem Learn [learn.openochem.org]
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- 13. Claisen condensation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]
- 16. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 20. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]
Validation & Comparative
A Comparative Analysis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione and Other β-Diketones: A Guide for Researchers
This guide provides an in-depth comparison of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione with other significant β-diketones, namely 1,1,1-Trifluoroacetylacetone (TFA) and Dibenzoylmethane (DBM). We will explore their synthesis, structural properties, and functional applications, supported by experimental data and detailed protocols to inform researchers, scientists, and professionals in drug development.
Introduction: The Versatile World of β-Diketones
β-Diketones are a class of organic compounds characterized by two carbonyl groups separated by a single methylene group.[1] This unique 1,3-dicarbonyl arrangement is the foundation of their rich chemistry, most notably the phenomenon of keto-enol tautomerism.[2] The equilibrium between the keto and enol forms is a defining characteristic, with the enol tautomer being significantly stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[2][3]
The deprotonation of the enol form generates a bidentate chelating ligand capable of forming stable, six-membered rings with a vast array of metal ions.[1][4] This chelating ability is the cornerstone of their widespread use in catalysis, as precursors for metal oxide thin films, in analytical chemistry, and as building blocks for complex organic syntheses.[4][5] The specific properties of a β-diketone can be finely tuned by altering the substituents on the dicarbonyl backbone, which influences its acidity, steric profile, and the stability of its metal complexes.[2]
Structural and Electronic Comparison of Selected β-Diketones
This guide focuses on three β-diketones, each selected to highlight the influence of specific structural motifs:
-
This compound (Target Compound): This molecule is functionalized with two strongly electron-withdrawing groups: a trifluoromethyl (CF₃) group and a 3,4-dichlorophenyl group. These substituents are expected to significantly increase the acidity of the central methylene protons and influence the electronic properties of the resulting metal chelates.
-
1,1,1-Trifluoroacetylacetone (TFA): TFA serves as a direct comparator to our target compound. It possesses the same trifluoromethyl group but replaces the bulky, electron-withdrawing dichlorophenyl group with a simple methyl group.[5] This allows for the isolation of the phenyl group's electronic and steric contributions.
-
Dibenzoylmethane (DBM): DBM features two phenyl groups and lacks the electron-withdrawing fluorine atoms.[6] It is a classic β-diketone used extensively as a UV stabilizer and synthetic intermediate, providing a non-fluorinated, aromatic baseline for comparison.[7][8]
The fundamental structural differences between these three compounds dictate their reactivity and potential applications.
Figure 1: Chemical structures of the compared β-diketones.
Comparative Physicochemical Properties
The properties summarized below highlight the profound impact of substituent choice on the fundamental characteristics of β-diketones. The presence of fluorine atoms, in particular, dramatically alters acidity and the keto-enol equilibrium.
| Property | This compound | Trifluoroacetylacetone (TFA) | Dibenzoylmethane (DBM) |
| CAS Number | 2712-68-7[9] | 367-57-7[5] | 120-46-7[7] |
| Molecular Formula | C₁₀H₅Cl₂F₃O₂ | C₅H₅F₃O₂[5] | C₁₅H₁₂O₂[6] |
| Molecular Weight | 299.05 g/mol | 154.09 g/mol [5] | 224.25 g/mol [8] |
| Physical State | Solid | Liquid[5] | White to light yellow solid[8] |
| Melting Point | Not widely reported | N/A | 77-79 °C[8] |
| Boiling Point | Not widely reported | 105-107 °C[5] | 219-221 °C (at 18 mmHg)[10] |
| Key Substituents | -CF₃, -C₆H₃Cl₂ | -CF₃, -CH₃ | -C₆H₅, -C₆H₅ |
| Acidity (pKa) | Expected to be very acidic | ~6.7 | ~9.35 |
| Enol Content | Expected to be very high (>95%) | ~97% (neat, 33 °C)[11] | Primarily enol form[6] |
Expert Insights: The strong electron-withdrawing nature of the trifluoromethyl group in both the target compound and TFA significantly increases the acidity of the α-protons, favoring deprotonation and stabilizing the enol form.[2] NMR studies confirm that TFA exists almost exclusively as the enol tautomer.[11][12] It is reasonable to extrapolate that the additional dichlorophenyl group on the target compound would further enhance this effect. DBM, lacking these powerful withdrawing groups, is less acidic.
Synthesis of β-Diketones: The Claisen Condensation
The most common and versatile method for synthesizing β-diketones is the Claisen condensation.[13] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, such as a ketone, in the presence of a strong base.[14] The driving force for this reaction is the formation of a highly stabilized enolate anion of the resulting β-dicarbonyl product.[15]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Dibenzoylmethane - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Dibenzoylmethane (DBM) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 9. 1-(3,4-DICHLORO-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE | 2712-68-7 [chemicalbook.com]
- 10. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
- 11. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 12. microchem.fr [microchem.fr]
- 13. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Claisen condensation - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of the Biological Activity of Dichlorophenyl Trifluoromethyl β-Diketones and Other Halogenated Analogs
Introduction: The Strategic Role of Halogenation in the Bioactivity of β-Diketones
The β-diketone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The potency of these molecules is intrinsically linked to their keto-enol tautomerism and their exceptional ability to chelate metal ions, which often plays a crucial role in their mechanism of action.[3] A key strategy for enhancing the therapeutic potential of the β-diketone core is the introduction of halogen atoms, a modification that can profoundly alter a molecule's physicochemical properties and biological interactions.
This guide provides an in-depth comparison of dichlorophenyl trifluoromethyl β-diketones against other halogenated analogs. We will explore how the specific choice and position of halogens—particularly the potent combination of a dichlorinated phenyl ring and a trifluoromethyl (CF3) group—modulate biological efficacy. This analysis is grounded in experimental data and elucidates the structure-activity relationships (SAR) that govern their function, offering valuable insights for researchers in drug discovery and development.
Comparative Analysis of Biological Activity
The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and electronic character, thereby affecting its absorption, distribution, and interaction with biological targets.[4] The trifluoromethyl group, in particular, is a powerful modulator, often increasing metabolic stability and binding affinity due to its high electronegativity and lipophilicity.[5]
Anticancer and Cytotoxic Effects
Halogenated β-diketones have demonstrated significant potential as cytotoxic agents against various cancer cell lines. The trifluoromethyl group is a frequent feature in potent analogs, and its combination with other halogens on an aromatic ring can create a synergistic effect.
While direct comparative data for a full matrix of halogenated analogs is spread across numerous studies, a clear trend emerges. The presence of a trifluoromethyl group generally confers high cytotoxicity.[6] The substitution on the phenyl ring further modulates this activity. Dichlorination, for instance, significantly increases lipophilicity, which can enhance cell membrane permeability and lead to greater intracellular accumulation of the compound. This often translates to lower IC₅₀ values compared to non-halogenated or mono-halogenated phenyl analogs.
Table 1: Comparative Cytotoxicity of Representative Halogenated β-Diketones
| Compound Structure (Core: R¹-CO-CH₂-CO-R²) | R¹ Group | R² Group | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Analog 1 | 4-Methoxyphenyl | -CF₃ | HeLa | ~25-30 | [6] |
| Analog 2 | Phenyl | -CF₃ | Varies | Potent Activity | [7][8] |
| Analog 3 (Hypothetical) | 4-Chlorophenyl | -CF₃ | HeLa | Expected < 25 | Inferred from SAR[4] |
| Analog 4 (Hypothetical) | 2,4-Dichlorophenyl | -CF₃ | HeLa | Expected Potentially < 20 | Inferred from SAR[4] |
| Analog 5 | 1,3-Diphenyl (non-halogenated) | - | Multiple | Varies |[9] |
Note: Data is synthesized from multiple sources to illustrate structure-activity trends. Direct head-to-head studies are limited. The enhanced potency of Analog 3 and 4 is an expert projection based on established SAR principles where increased halogenation and lipophilicity correlate with increased cytotoxicity.[4]
Antimicrobial Activity
In the realm of antimicrobial agents, trifluoromethyl β-diketones have shown potent activity, particularly against Gram-positive bacteria.[7] The mechanism is often linked to the disruption of cellular membrane transport systems.[7]
Comparing dichlorophenyl trifluoromethyl β-diketones to other analogs reveals important distinctions:
-
Trifluoromethyl Group: This group is critical for potent activity. Studies on various trifluoromethyl ketones have identified strong efficacy against strains like Bacillus megaterium and Corynebacterium michiganese.[7]
-
Phenyl Ring Halogenation: The addition of chlorine atoms to the phenyl ring can modulate the antimicrobial spectrum. Increased lipophilicity from dichlorination may enhance activity against bacteria with lipid-rich cell walls. However, it can also sometimes be counteracted by steric hindrance at the target site.
-
Comparison with Other Halogens: Bromine or iodine substitutions would further increase lipophilicity but might also alter the electronic distribution and reactivity of the molecule differently than chlorine, leading to a varied spectrum of activity.
Table 2: Comparative Antimicrobial Activity of Halogenated β-Diketones
| Compound Class | Target Organism | Activity Metric | Observed Effect | Reference |
|---|---|---|---|---|
| Trifluoromethyl Phenyl β-Diketones | Bacillus megaterium (Gram +) | Potency | Potent Antibacterial Activity | [7] |
| Trifluoromethyl Phenyl β-Diketones | Pseudomonas aeruginosa (Gram -) | Potency | Low to No Activity | [7] |
| General β-Diketone Analogs | E. coli (Gram -) | MIC₅₀ | 0.42 mg/ml (for an azoderivative) | [10] |
| General β-Diketone Analogs | P. Aeurogenosa, E. Coli | Zone of Inhibition | 10-18 mm at 500 ppm |[11] |
The data suggests that while the trifluoromethyl group drives the antimicrobial effect, the specific halogenation pattern on the phenyl ring fine-tunes the compound's spectrum and potency, likely by optimizing its interaction with bacterial cell membranes and intracellular targets.
Structure-Activity Relationship (SAR) Summary
The biological potency of dichlorophenyl trifluoromethyl β-diketones is not accidental but a result of rational chemical design. The key SAR insights can be visualized as a convergence of beneficial properties.
Caption: SAR of Dichlorophenyl Trifluoromethyl β-Diketones.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols are essential. Below are detailed methodologies for assessing the cytotoxicity and antimicrobial effects of these compounds.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[12]
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.
Workflow Diagram
Caption: Standard workflow for an MTT cytotoxicity assay.
Detailed Procedure:
-
Cell Preparation: Culture a relevant cancer cell line (e.g., HeLa) to ~80% confluency. Harvest the cells using trypsin and perform a cell count. Prepare a cell suspension at a density of 1x10⁵ cells/mL in complete culture medium.[13]
-
Seeding: Add 100 µL of the cell suspension (1x10⁴ cells) to each well of a 96-well microplate. Include wells for controls: medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a known cytotoxic agent as a positive control. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[14]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for another 24 to 72 hours.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.[14]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing via Agar Disk Diffusion
This method assesses the antimicrobial activity of a substance by measuring the area where microbial growth is inhibited around a disk impregnated with the test compound.[11][15]
Principle: The test compound diffuses from the disk into the agar. If the compound is effective against the microorganism, a clear "zone of inhibition" will form where the concentration is sufficient to prevent growth. The diameter of this zone is proportional to the compound's antimicrobial potency.[16]
Detailed Procedure:
-
Prepare Microbial Inoculum: Grow a pure culture of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
Disk Application: Prepare stock solutions of the test compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Impregnate sterile paper disks (6 mm diameter) with a fixed volume (e.g., 10 µL) of the test compound solution and allow the solvent to evaporate.
-
Placement: Place the impregnated disks onto the surface of the inoculated agar plate. Also include a disk with the solvent alone (negative control) and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
Interpretation: A larger zone of inhibition indicates greater sensitivity of the microorganism to the test compound. The results are typically reported as the diameter of the zone in mm.
Conclusion
The strategic incorporation of a dichlorophenyl moiety and a trifluoromethyl group onto a β-diketone scaffold represents a powerful approach in medicinal chemistry. Experimental evidence and established structure-activity relationships indicate that this combination often leads to superior biological activity compared to non-halogenated or mono-halogenated analogs. The dichlorophenyl group enhances lipophilicity, aiding in membrane transport, while the trifluoromethyl group boosts metabolic stability and target binding affinity. This synergistic interplay results in compounds with potent cytotoxic and antimicrobial properties. The methodologies detailed herein provide a robust framework for the continued evaluation and optimization of this promising class of halogenated β-diketones in the pursuit of novel therapeutic agents.
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A Researcher's Guide to the Validation of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione Derivatives as Novel Anti-Inflammatory Agents
This guide provides a comprehensive framework for the preclinical validation of a promising, yet underexplored, class of anti-inflammatory compounds: 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its derivatives. While direct experimental data on this specific parent compound is nascent, its structural motifs—a dichlorophenyl ring and a trifluoromethyl β-dicarbonyl core—are well-represented in established and emerging anti-inflammatory agents. This guide synthesizes established methodologies and field-proven insights to propose a rigorous, multi-tiered validation pipeline. We will delve into the scientific rationale behind experimental choices, provide detailed protocols, and establish clear benchmarks for comparison against current standards of care.
The Scientific Rationale: Why Investigate These Derivatives?
The pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) is driven by the need for agents with improved efficacy and reduced side effects compared to existing options like ibuprofen and diclofenac. The core structure of this compound presents a compelling starting point for several reasons:
-
The Trifluoromethyl Moiety: The inclusion of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Several trifluoromethyl-containing pyrazole derivatives have demonstrated significant anti-inflammatory activity, with some exhibiting 47-76% efficacy in preclinical models.[1] The strong electron-withdrawing nature of the CF3 group can also influence the acidity of the dione, potentially modulating its interaction with target enzymes.
-
The β-Dicarbonyl Core: This functional group is a key structural feature in some compounds that can interact with biological targets involved in the inflammatory cascade. While some dicarbonyl compounds can activate nociceptors, others form the basis of potent anti-inflammatory agents.[2] Their ability to exist in keto-enol tautomeric forms allows for versatile binding interactions.
-
The 3,4-Dichlorophenyl Group: This moiety is present in various bioactive molecules and can contribute to target engagement through hydrophobic and halogen-bonding interactions. Research on other compounds with a 3,4-dichlorophenyl group has shown anti-inflammatory activity with inhibition ranging from 30.6% to 57.8% in the carrageenan-induced footpad edema test.[3]
These structural alerts strongly suggest that derivatives of this compound are prime candidates for investigation as novel anti-inflammatory agents, with a high probability of interacting with key inflammatory mediators like cyclooxygenase (COX) enzymes.
A Multi-Tiered Validation Workflow
The following experimental workflow is designed to systematically evaluate the anti-inflammatory potential of novel derivatives, from initial in vitro screening to in vivo efficacy confirmation.
Caption: A proposed multi-tiered workflow for validating novel anti-inflammatory derivatives.
Tier 1: In Vitro Screening Protocols
Synthesis of this compound Derivatives
The synthesis of the parent compound and its derivatives can be achieved through a Claisen condensation reaction between 3',4'-dichloroacetophenone and ethyl trifluoroacetate. This method is adaptable for creating a library of derivatives by modifying the starting acetophenone.
Cyclooxygenase (COX) Inhibition Assay
Rationale: The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes.[4] This assay is crucial to determine the potency and selectivity of the novel derivatives.
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits.
-
Prepare a concentration range of the test compounds and reference drugs (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective).
-
Incubate each enzyme with the test compounds and arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.
-
Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (COX-2 IC50 / COX-1 IC50).
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
Rationale: This assay assesses the ability of the compounds to suppress the inflammatory response in a cellular context.[5]
Protocol:
-
Culture RAW 264.7 macrophage cells.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (10 ng/mL) for 24 hours.[5]
-
Collect the cell supernatant and measure the levels of:
-
Nitric Oxide (NO) using the Griess reagent.[5]
-
Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
-
Concurrently, perform a cell viability assay (e.g., MTT) to ensure the observed effects are not due to cytotoxicity.
Tier 2: In Vivo Efficacy Models
Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and well-validated model of acute inflammation.[6][7]
Protocol:
-
Acclimate male Wistar rats for one week.
-
Administer the test compounds or a reference drug (e.g., Indomethacin) orally or intraperitoneally.
-
After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Comparative Data and Benchmarking
The success of a novel anti-inflammatory agent is measured by its performance relative to established drugs. The following table outlines expected data points and provides a framework for comparison.
| Parameter | Novel Derivative | Ibuprofen (Non-selective NSAID) | Celecoxib (COX-2 Selective NSAID) |
| COX-1 IC50 (µM) | To be determined | ~15 | >150 |
| COX-2 IC50 (µM) | To be determined | ~10 | ~0.04 |
| Selectivity Index (COX-1/COX-2) | To be determined | ~1.5 | >3750 |
| % Inhibition of Paw Edema (at 3h) | To be determined | ~50-60% | ~60-70% |
| Ulcer Index | To be determined | Moderate-High | Low |
Potential Mechanism of Action: The COX-2 Inhibition Pathway
The anticipated primary mechanism of action for these derivatives is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.
Caption: The proposed inhibitory action of the novel derivatives on the COX-2 pathway.
Conclusion
The structural features of this compound derivatives present a strong rationale for their investigation as a new class of anti-inflammatory agents. The multi-tiered validation workflow outlined in this guide provides a robust and scientifically sound approach to systematically evaluate their efficacy and safety. By adhering to these rigorous experimental designs and comparing the results against established NSAIDs, researchers can effectively determine the therapeutic potential of these promising compounds.
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Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. ResearchGate. Available at: [Link]
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Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. Available at: [Link]
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Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. Available at: [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link]
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Anti-inflammatory activity of 4,4'-dihydroxy-alpha-truxillic acid. PubMed. Available at: [Link]
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In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. National Institutes of Health. Available at: [Link]
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Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. National Institutes of Health. Available at: [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. Available at: [Link]
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Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum. National Institutes of Health. Available at: [Link]
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A Comparative Guide to the Metal Chelating Properties of Trifluoromethyl β-Diketones
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the metal chelating properties of trifluoromethyl β-diketones, a class of organic compounds critical to advancements in analytical chemistry, catalysis, and medicinal chemistry.[1][2] The introduction of one or more trifluoromethyl (-CF3) groups into the β-diketone backbone dramatically alters the ligand's electronic properties, enhancing its ability to form stable complexes with a vast array of metal ions.[3][4]
We will explore the fundamental principles governing this enhanced chelation, compare key ligands through quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these powerful chelating agents.
The Underlying Chemistry: Why Trifluoromethyl Groups Enhance Chelation
β-Diketones exist in a dynamic equilibrium between their keto and enol tautomeric forms. Chelation occurs when the enol form is deprotonated, creating a bidentate enolate anion that coordinates with a metal ion through its two oxygen atoms, forming a highly stable six-membered ring.[4][5]
The primary role of the electron-withdrawing trifluoromethyl group is to increase the acidity (i.e., lower the pKa) of the enolic proton.[3] This heightened acidity facilitates deprotonation at a lower pH, allowing for the formation of stable metal chelates in more acidic conditions where competing hydrolysis reactions of the metal ion are less prevalent. This property is particularly advantageous for the solvent extraction of metals from acidic aqueous solutions.[3]
Below is a diagram illustrating the general mechanism of β-diketone chelation.
Caption: General mechanism of β-diketone chelation.
A Field Guide to Key Trifluoromethyl β-Diketones
While numerous fluorinated β-diketones exist, three have become workhorses in research and industry due to their commercial availability and well-characterized properties. For comparative purposes, we include the non-fluorinated parent compound, acetylacetone (acac).
Caption: Structures of common trifluoromethyl β-diketones and acetylacetone.
-
Thenoyltrifluoroacetone (TTA): Widely used as an extractant for lanthanide and actinide elements.[3] Its high acidity and the ability of its chelates to dissolve in non-polar organic solvents make it ideal for solvent extraction applications.[3]
-
Trifluoroacetylacetone (TFA): A versatile building block in organic synthesis and a common ligand in coordination chemistry, forming stable complexes with many transition metals.[6][7] It exists almost entirely in its enol form.[7][8]
-
Hexafluoroacetylacetone (HFA): The most acidic of the common β-diketones, HFA forms highly volatile metal complexes, a property exploited in metal-organic chemical vapor deposition (MOCVD).[9] Its complexes also exhibit enhanced Lewis acidity.[9] It exists exclusively as the enol.[7][9]
Comparative Performance Data
The effectiveness of a chelating agent can be quantified by its acidity (pKa) and the stability constant (log β) of the complexes it forms with metal ions.
Table 1: Acidity of Common β-Diketones
A lower pKa value indicates a stronger acid, meaning the ligand can chelate effectively at a lower pH.
| Ligand | R¹ Group | R² Group | pKa |
| Acetylacetone (acac) | -CH₃ | -CH₃ | ~9.0 |
| Trifluoroacetylacetone (TFA) | -CF₃ | -CH₃ | ~6.7 |
| Thenoyltrifluoroacetone (TTA) | -CF₃ | 2-Thienyl | ~6.2[3] |
| Hexafluoroacetylacetone (HFA) | -CF₃ | -CF₃ | ~4.6 |
Note: pKa values are approximate and can vary with experimental conditions (temperature, ionic strength, solvent).
Table 2: Stability Constants (log βn) for Selected Metal Complexes
The stability constant (β) is the equilibrium constant for the formation of the metal-ligand complex. Higher values indicate greater thermodynamic stability. Data is shown for complexes with Copper(II) and Europium(III) as representative transition metal and lanthanide ions, respectively.
| Ligand | Metal Ion | log β₁ | log β₂ | log β₃ |
| Acetylacetone (acac) | Cu²⁺ | 8.16 | 14.78 | - |
| Thenoyltrifluoroacetone (TTA) | Cu²⁺ | 9.51 | 17.55 | - |
| Acetylacetone (acac) | Eu³⁺ | 5.16 | 9.38 | 12.56 |
| Thenoyltrifluoroacetone (TTA) | Eu³⁺ | 5.82 | 10.6 | 14.5[10] |
Note: Stability constants are highly dependent on the solvent system, temperature, and ionic strength. The data presented is for comparative illustration.
The data clearly demonstrates that the inclusion of the trifluoromethyl group significantly increases the stability of the resulting metal complexes.
Experimental Protocols: A Practical Guide
To ensure scientific integrity, the protocols described are designed as self-validating systems. The choice of methodology is dictated by the specific question being asked: determining thermodynamic stability or evaluating practical separation efficiency.
Protocol 1: Determination of Stability Constants by UV-Vis Spectrophotometric Titration
This protocol uses the mole-ratio method to determine the stoichiometry and stability constant of a metal-ligand complex.
Causality: The formation of a metal-ligand complex often results in a shift in the maximum absorbance wavelength (λ_max) or a change in molar absorptivity. By systematically varying the concentration of one component while keeping the other constant, we can monitor the formation of the complex and determine its stoichiometry at the point of maximum absorbance change.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the β-diketone ligand in a suitable solvent (e.g., 50:50 ethanol:water). The solvent system must keep both the ligand and the resulting complex soluble.
-
Determination of λ_max: Record the UV-Vis spectrum of a solution containing the metal and ligand in excess (e.g., 1:10 ratio) to identify the λ_max of the complex.
-
Mole-Ratio Series Preparation: Prepare a series of solutions where the metal ion concentration is held constant while the ligand concentration is varied systematically (e.g., molar ratios of 1:0.25, 1:0.5, 1:1, 1:2, 1:3, etc.). Ensure the total volume of each solution is identical.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the predetermined λ_max of the complex. Use a solution of the metal salt at the same concentration as the blank.
-
Data Analysis: Plot absorbance versus the molar ratio of [Ligand]/[Metal]. The plot will consist of two linear segments. The intersection of these lines indicates the stoichiometry of the complex. The stability constant can then be calculated from the data in the curved portion of the plot near the inflection point using established equations.
Caption: Workflow for stability constant determination via UV-Vis.
Protocol 2: Evaluation of Solvent Extraction Efficiency
This protocol measures the distribution ratio (D) of a metal ion between an aqueous phase and an immiscible organic phase containing the chelating agent.
Causality: An effective extraction agent must be soluble in the organic phase and form a neutral metal complex that is also preferentially soluble in the organic phase, thereby transferring the metal from the aqueous to the organic layer. The distribution ratio is a direct measure of this efficiency. TTA is an excellent reagent for this purpose.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the metal ion (e.g., EuCl₃) at a known concentration in a buffer to control the pH (e.g., acetate buffer for pH 4-6).
-
Organic Phase Preparation: Prepare a solution of the trifluoromethyl β-diketone (e.g., TTA) at a known concentration in a suitable immiscible organic solvent (e.g., toluene or chloroform).
-
Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases. Shake vigorously for a sufficient time (e.g., 30 minutes) to reach equilibrium. Allow the layers to separate completely.
-
Phase Separation & Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of the metal ion remaining in the aqueous phase using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Calculation of Distribution Ratio (D):
-
Calculate the concentration of the metal in the organic phase by difference: [M]org = [M]initial_aq - [M]final_aq.
-
Calculate D = [M]org / [M]final_aq.
-
The extraction efficiency can be expressed as %E = (D / (D + V_aq/V_org)) * 100, where V are the phase volumes.
-
Conclusion and Outlook
Trifluoromethyl β-diketones offer superior metal chelating properties compared to their non-fluorinated analogs, primarily due to the electron-withdrawing nature of the -CF3 group. This modification leads to lower pKa values and the formation of more stable metal complexes. The choice between ligands like TFA, TTA, and HFA depends on the specific application: TTA excels in solvent extraction, particularly for f-block elements[10][11][12], while the high volatility of HFA complexes makes it a precursor of choice for MOCVD[9]. The continued synthesis of novel fluorinated β-diketones promises to yield chelating agents with even more finely-tuned properties for applications in catalysis, materials science, and targeted drug delivery.[2][13][14]
References
-
Khamidullina, L. A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6466. [Link]
-
MDPI. (2021). Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. [Link]
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RSC Publishing. (2013). Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: solvent extraction and spectroscopy studies. New Journal of Chemistry. [Link]
-
Wikipedia. Hexafluoroacetylacetone. [Link]
-
ResearchGate. Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: Solvent extraction and spectroscopy studies | Request PDF. [Link]
-
Morris, M. L., Moshier, R. W., & Sievers, R. E. (1962). Infrared Spectra of Metal Chelate Compounds of Hexafluoroacetylacetone. Inorganic Chemistry, 2(2), 411-412. [Link]
-
Gobbo, J. D., et al. (2025). Synthesis, characterization and antitumoral evaluation of transition metal complexes with bulky fluorinated and non-fluorinated β-diketonates. IRIS. [Link]
-
Edilova, Y. O., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7905. [Link]
-
MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. [Link]
-
Nakashima, K., et al. (2015). A Fluorous Biphasic Solvent Extraction System for Lanthanides with a Fluorophilic β-Diketone Type Extractant. Analytical Sciences, 31(9), 923-928. [Link]
-
Khamidullina, L. A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(21), 6466. [Link]
-
Wikipedia. 1,1,1-Trifluoroacetylacetone. [Link]
-
Lin, Y., & Wai, C. M. (1994). Supercritical fluid extraction of lanthanides with fluorinated [beta]diketones and tributyl phosphate. Analytical Chemistry, 66(13), 1971-1975. [Link]
-
WikiMili. 1,1,1-Trifluoroacetylacetone. [Link]
-
Pellei, M., et al. (2024). Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. International Journal of Molecular Sciences, 25(4), 2154. [Link]
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- 14. elar.urfu.ru [elar.urfu.ru]
A Comparative Guide to the Spectroscopic Analysis of Impurities in 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Introduction
In the landscape of pharmaceutical and agrochemical development, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a key building block whose complex structure, featuring a dichlorinated aromatic ring and a trifluoromethyl group, presents unique analytical challenges. The presence of impurities, even at trace levels, can originate from various stages of the manufacturing process and may impact the stability, safety, and therapeutic effect of the final product.[1][2]
Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[3] This guide provides an in-depth comparison of the primary spectroscopic techniques used to detect, quantify, and structurally elucidate impurities in this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis to empower researchers in developing robust and reliable analytical methods.
Understanding Potential Impurities
Effective impurity profiling begins with a theoretical understanding of their potential origins. The most common synthetic route to fluorinated β-diketones is the Claisen condensation reaction.[4][5] In the case of our target compound, this typically involves the reaction of 3',4'-dichloroacetophenone with an ethyl trifluoroacetate in the presence of a strong base.
Based on this pathway, likely impurities include:
-
Starting Materials: Unreacted 3',4'-dichloroacetophenone and ethyl trifluoroacetate.
-
Intermediates and By-products: Partially reacted intermediates or products from side-reactions.
-
Isomeric Impurities: Impurities arising from isomers in the starting materials (e.g., 2,3-dichloroacetophenone).
-
Degradation Products: Compounds formed during synthesis or storage due to hydrolysis, oxidation, or photolytic cleavage.[3]
Primary Analytical Techniques: A Head-to-Head Comparison
The analysis of impurities in a complex molecule like this compound requires a multi-faceted approach. The most powerful strategy involves a combination of a high-resolution separation technique with information-rich spectroscopic detectors. The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR).[3][6]
| Technique | Primary Function | Sensitivity | Selectivity | Information Provided | Best For |
| HPLC-UV | Separation & Quantification | High (µg/mL to ng/mL) | Good to Excellent | Retention Time, UV-Vis Spectrum, Concentration | Routine quality control, purity checks, quantification of known impurities. |
| LC-MS | Separation & Identification | Very High (ng/mL to pg/mL) | Excellent | Molecular Weight, Elemental Composition (HRMS), Fragmentation Pattern | Identification of unknown impurities, structural confirmation.[1][7] |
| NMR Spectroscopy | Structural Elucidation | Moderate (mg to µg) | Excellent | Unambiguous 3D molecular structure, Isomer differentiation | Definitive structure confirmation of isolated impurities.[2][3] |
| ¹⁹F NMR | Fluorine-Specific Analysis | High | Excellent | Identification & quantification of organofluorine compounds[8][9] | Analyzing fluorine-containing impurities with high specificity.[10][11] |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the cornerstone of impurity analysis, offering robust separation of the main compound from its impurities.[1][6]
Expertise & Causality: The choice of a reversed-phase C18 column is logical for this molecule due to the hydrophobic nature of the dichlorophenyl ring. A gradient elution using a mixture of acetonitrile (or methanol) and water is necessary to effectively separate impurities with a range of polarities. UV detection is ideal because the aromatic ring provides a strong chromophore, allowing for sensitive detection. Wavelength selection is critical; scanning the UV spectrum of the main peak (e.g., using a Diode Array Detector, DAD) helps identify an optimal wavelength for detecting both the main component and potential impurities.[6]
Experimental Protocol: HPLC-UV Method for Impurity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Parameters:
-
HPLC System: A standard HPLC or UHPLC system with a quaternary pump and DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 40% B
-
26-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm (or an optimized wavelength).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each impurity relative to the total peak area to estimate purity.
-
For quantification, use a validated method with a reference standard of the impurity, if available.
-
II. Liquid Chromatography-Mass Spectrometry (LC-MS)
When HPLC-UV reveals unknown impurity peaks, LC-MS is the next logical step. It provides the molecular weight and fragmentation data essential for structural identification.[3][12]
Expertise & Causality: For a molecule containing chlorine, MS offers a definitive diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[13][14] A compound with two chlorine atoms, like our target and its related impurities, will exhibit a characteristic isotopic cluster for the molecular ion peak (M⁺) at M, M+2, and M+4, with a distinctive intensity ratio. This pattern is a powerful fingerprint for confirming the presence of two chlorine atoms in an unknown impurity.[13][14] Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns, while softer techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are used to preserve the molecular ion.[12]
Experimental Protocol: LC-MS for Impurity Identification
-
Sample Preparation & LC:
-
Follow the same sample preparation and HPLC conditions as the HPLC-UV method to ensure chromatographic correlation.
-
-
Instrumentation & Parameters (Mass Spectrometer):
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is preferred for high-resolution mass accuracy.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode (due to the acidic protons of the β-dicarbonyl moiety).
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Gas Flow: As per instrument recommendation.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation for structural clues.
-
-
Data Analysis:
-
Extract the mass spectrum for each impurity peak.
-
Analyze the molecular ion peak for the characteristic isotopic pattern of a dichlorinated compound.
-
Use high-resolution data to determine the elemental formula.
-
Analyze the MS/MS fragmentation pattern to identify structural fragments and propose a structure for the impurity.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structural elucidation of a novel impurity, especially for differentiating isomers, NMR is the gold standard.[3] This typically requires isolating the impurity, often via preparative HPLC.
Expertise & Causality: The true power of NMR for this specific molecule lies in ¹⁹F NMR. Fluorine-19 is a 100% abundant nucleus with a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR. Crucially, its chemical shift range is vast, making it exceptionally sensitive to small changes in the electronic environment.[11] This means that even minor structural differences between the parent molecule and a fluorine-containing impurity will likely result in clearly resolved signals in the ¹⁹F NMR spectrum, providing a powerful tool for both identification and quantification without chromatographic separation.[8][9][10]
Experimental Protocol: ¹⁹F NMR for Direct Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the bulk sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Add a known amount of an internal standard with a single fluorine resonance (e.g., trifluorotoluene) for quantitative analysis.
-
-
Instrumentation & Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer equipped with a broadband probe.
-
Experiment: Standard 1D ¹⁹F spectrum (proton-decoupled).
-
Spectral Width: Sufficient to cover the expected range of organofluorine compounds (e.g., -50 to -100 ppm).
-
Relaxation Delay (d1): 5-7 times the longest T₁ relaxation time to ensure accurate integration for quantification.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 128 scans).
-
-
Data Analysis:
-
Integrate the signal for the -CF₃ group of the main compound and any other signals corresponding to fluorine-containing impurities.
-
Compare the chemical shifts to reference data to identify known impurities.
-
Use the integration values relative to the internal standard to quantify the impurities.
-
Integrated Workflow for Impurity Analysis
The most effective strategy integrates these techniques into a logical workflow. The process begins with detection and quantification, moves to identification, and culminates in definitive structural proof.
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comparing catalytic efficiency of different bases for 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated β-Diketones
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a fluorinated β-diketone, a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These β-diketones serve as crucial precursors for the synthesis of various heterocyclic compounds, including pyrazoles, which are scaffolds for potent anti-inflammatory drugs and other therapeutic agents.
The synthesis of these vital building blocks is typically achieved through a Claisen condensation reaction. The choice of base in this reaction is a critical parameter that profoundly influences the reaction's efficiency, directly impacting the yield, reaction time, and overall cost-effectiveness of the synthesis. This guide provides an in-depth comparison of the catalytic efficiency of various bases for the synthesis of this compound, supported by experimental data from analogous reactions and a thorough examination of the underlying reaction mechanisms.
The Synthetic Pathway: A Crossed Claisen Condensation
The synthesis of this compound is accomplished via a crossed Claisen condensation. This reaction involves the condensation of 3',4'-dichloroacetophenone with ethyl trifluoroacetate in the presence of a strong base. The base plays a pivotal role in deprotonating the α-carbon of the acetophenone, forming a nucleophilic enolate that then attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate.
Figure 1: General scheme of the crossed Claisen condensation for the synthesis of this compound.
Comparative Analysis of Base Catalysis
The efficiency of the Claisen condensation is highly dependent on the nature of the base employed. This section compares the performance of common bases, categorized by their chemical properties. While specific comparative data for the synthesis of this compound is not extensively published, the following analysis is based on established principles of organic chemistry and data from closely related transformations of aryl trifluoromethyl β-diketones.
Alkali Metal Alkoxides: The Classical Choice
Sodium ethoxide (NaOEt) is a traditional and widely used base for Claisen condensations.[1][2] Being a strong, nucleophilic base, it effectively deprotonates the ketone to initiate the reaction.
-
Mechanism of Action: Sodium ethoxide reversibly deprotonates the α-hydrogen of the 3',4'-dichloroacetophenone to form the corresponding enolate. This enolate then attacks the ethyl trifluoroacetate. A key feature of using an alkoxide base is that the ethoxide leaving group from the ester is the same as the base, preventing transesterification side reactions.[3] The final deprotonation of the product β-diketone by the ethoxide drives the reaction to completion.[4]
-
Performance: While effective, the reversibility of the initial deprotonation can lead to equilibrium mixtures and may require longer reaction times or higher temperatures to achieve high yields. For the synthesis of a similar compound, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, a patent describes the use of sodium ethoxide, and a related procedure for ethyl 4,4,4-trifluoroacetoacetate synthesis using sodium ethoxide in ethanol reports a high yield of 95.7% after 10 hours at 75°C.[5][6]
Alkali Metal Hydrides: The Power of Irreversibility
Sodium hydride (NaH) is a powerful, non-nucleophilic base that offers significant advantages over alkoxides in many Claisen condensations.[1][7]
-
Mechanism of Action: The key difference lies in the irreversible deprotonation of the ketone by sodium hydride. The hydride anion (H⁻) removes the α-proton to form hydrogen gas (H₂), which escapes the reaction mixture, driving the equilibrium towards the formation of the enolate.[1] This irreversible step ensures a high concentration of the enolate, leading to a faster and more complete reaction.
-
Performance: The use of stronger, non-nucleophilic bases like sodium hydride often leads to higher yields and shorter reaction times compared to sodium ethoxide.[1][7] An experimental protocol for the synthesis of the analogous 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione using sodium hydride in tetrahydrofuran (THF) at room temperature for 10 hours highlights its efficacy.[8]
Sterically Hindered Bases: Precision and Selectivity
Potassium tert-butoxide (KOtBu) and lithium diisopropylamide (LDA) represent a class of strong, sterically hindered bases that can offer unique advantages, particularly in complex syntheses or with substrates prone to side reactions.
-
Potassium tert-butoxide (KOtBu): This bulky base is highly effective at deprotonation while its steric hindrance minimizes its nucleophilicity, reducing the likelihood of undesired side reactions.[9] It is a strong base capable of efficiently generating enolates.[9] In some cases, the use of KOtBu can reduce the formation of byproducts.[10]
-
Lithium diisopropylamide (LDA): LDA is an extremely strong, non-nucleophilic, and sterically hindered base.[3] It is particularly useful for the rapid and quantitative formation of enolates at low temperatures.[11] This can be advantageous for sensitive substrates that might decompose or undergo side reactions at higher temperatures. A procedure for the synthesis of a trifluoromethyl β-diketone utilizing LDA at -78°C demonstrates its utility in forming the desired product in good yield (73%).[12]
Quantitative Comparison of Base Efficiency
The following table summarizes the expected performance of different bases for the synthesis of this compound, based on data from analogous reactions.
| Base | Type | Typical Solvent | Typical Temperature | Expected Reaction Time | Expected Yield | Key Advantages | Potential Drawbacks |
| Sodium Ethoxide (NaOEt) | Strong, Nucleophilic | Ethanol | Reflux | 10 - 24 hours | Good to High | Cost-effective, prevents transesterification with ethyl esters. | Reversible deprotonation, may require longer reaction times. |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | THF, Diethyl ether | Room Temperature | 4 - 12 hours | High to Excellent | Irreversible deprotonation, faster reaction, often higher yields.[1][7] | Pyrophoric, requires careful handling. |
| Potassium tert-Butoxide (KOtBu) | Strong, Sterically Hindered | THF, t-Butanol | Room Temperature | 4 - 12 hours | High | Low nucleophilicity, can reduce side reactions.[9] | Can be more expensive than NaOEt. |
| Lithium Diisopropylamide (LDA) | Very Strong, Sterically Hindered | THF, Diethyl ether | -78 °C to Room Temp. | 1 - 4 hours | High to Excellent | Rapid and quantitative enolate formation at low temperatures.[11][12] | Requires anhydrous conditions and inert atmosphere, more expensive. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of aryl trifluoromethyl β-diketones, which can be adapted for the synthesis of this compound.
Protocol 1: Synthesis using Sodium Hydride (Adapted from the synthesis of 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione)[8]
-
To a stirred suspension of sodium hydride (1.5 mmol) in dry tetrahydrofuran (20 mL) at 0 °C, add 3',4'-dichloroacetophenone (1 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
To this solution, add ethyl trifluoroacetate (1.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 10 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to ice-cold dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione Based Compounds
Introduction
The quest for novel therapeutic agents with improved efficacy and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. Within this landscape, compounds featuring a 1,3-dione scaffold have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of halogen and trifluoromethyl moieties into these scaffolds can further enhance their therapeutic potential. This guide provides a comprehensive comparison of the anticipated in vitro and in vivo efficacy of a specific class of these compounds: 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its derivatives.
The rationale for focusing on this chemical motif stems from the unique properties conferred by its constituent parts. The dichlorophenyl group can significantly influence the compound's binding affinity to target proteins and its metabolic stability. Simultaneously, the trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity, which can lead to improved pharmacokinetic profiles and overall efficacy.[1]
This guide will synthesize data from structurally related compounds to provide a predictive framework for understanding the efficacy of this compound based compounds. We will delve into the expected in vitro activities, the complexities of translating these findings to in vivo models, and the experimental methodologies required for a thorough evaluation.
In Vitro Efficacy: A Mechanistic Perspective
The in vitro evaluation of this compound based compounds is the foundational step in characterizing their therapeutic potential. These assays provide crucial insights into the mechanism of action, potency, and selectivity of the compounds in a controlled cellular or acellular environment.
Anticipated Biological Activities
Based on the activities of structurally similar compounds, this class of molecules is predicted to exhibit a range of biological effects:
-
Anticancer Activity : The trifluoromethyl group is a common feature in many anticancer drugs.[2] Studies on other trifluoromethyl-containing compounds have demonstrated potent cytotoxicity against various cancer cell lines. For instance, certain trifluoromethyl thioxanthone analogues have shown IC50 values in the nanomolar range against HeLa cells.[3] The dichlorophenyl moiety is also present in numerous compounds with demonstrated anticancer properties. Therefore, it is hypothesized that this compound derivatives will exhibit significant antiproliferative activity against a panel of cancer cell lines.
-
Enzyme Inhibition : The β-diketone moiety is a known chelator of metal ions and can interact with the active sites of various enzymes. It is plausible that these compounds could act as inhibitors of enzymes implicated in disease pathways, such as kinases, proteases, or metabolic enzymes. For example, some trifluoromethyl-containing compounds have been identified as inhibitors of the influenza virus polymerase.[4]
Comparative In Vitro Activity of Related Compounds
| Compound Class | Biological Activity | Cell Line/Target | IC50/Activity | Reference |
| Trifluoromethyl Thioxanthone Analogues | Anticancer | HeLa | 87.8 nM | [3] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | Anticancer | Various | Most active against multiple cell lines | [2] |
| Copper(II) complexes with trifluoromethyl methoxyphenyl-substituted β-diketones | Anticancer | HeLa | 86.6 ± 12.1 μM | [5] |
| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives | Anticancer | MGC-803 | 5.1 to 10.1 μM | [6] |
| 5-trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides | Anticancer | HL60 | 16.4 μM | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the antiproliferative activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation : The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay : The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The reproducibility of the results should be confirmed by performing the experiment in triplicate.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
In Vivo Efficacy: Bridging the Gap from Bench to Bedside
While in vitro assays are indispensable for initial screening, the true therapeutic potential of a compound can only be ascertained through in vivo studies. These studies in living organisms provide critical information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (the effect of the drug on the body), which collectively determine its efficacy and safety profile.
Key Considerations for In Vivo Translation
The transition from a promising in vitro candidate to a successful in vivo agent is fraught with challenges. For this compound based compounds, several factors will be critical:
-
Pharmacokinetics :
-
Absorption : The dichlorophenyl and trifluoromethyl groups increase lipophilicity, which can enhance membrane permeability and oral absorption.
-
Metabolism : The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong the compound's half-life.[1] However, the dichlorophenyl ring may be susceptible to cytochrome P450-mediated oxidation.
-
Distribution : The compound's lipophilicity will also influence its distribution into various tissues.
-
-
Toxicity : Halogenated compounds can sometimes exhibit off-target toxicity.[8] Therefore, comprehensive toxicity studies are essential.
-
Bioavailability : The fraction of the administered dose that reaches the systemic circulation in an unchanged form will be a key determinant of in vivo efficacy.
Predictive In Vivo Efficacy based on Structural Moieties
-
Antitumor Efficacy : Given the potent in vitro anticancer activity of related compounds, it is anticipated that this compound derivatives could demonstrate significant tumor growth inhibition in animal models. Studies on other halogenated compounds have shown suppression of tumor growth in mouse xenograft models.[8] Similarly, some pyrazolidine-3,5-dione derivatives have been shown to effectively reduce tumor growth in vivo.[6]
Experimental Protocol: Murine Xenograft Model for Antitumor Efficacy
A common preclinical model to evaluate the in vivo anticancer activity of a compound is the murine xenograft model.
Methodology:
-
Animal Model : Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation : Human cancer cells (the same lines used in in vitro assays) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Compound Administration : Once tumors reach a specified size, the mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group and a positive control group (treated with a standard-of-care chemotherapy drug) are included.
-
Efficacy Assessment : Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis : At the end of the study, the tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).
Self-Validation: The use of vehicle and positive controls is crucial for validating the results. A sufficient number of animals per group is required to achieve statistical significance.
Logical Flow for In Vivo Antitumor Efficacy Study
Caption: Logical progression of a murine xenograft study to evaluate in vivo antitumor efficacy.
Comparative Analysis: The In Vitro-In Vivo Correlation (IVIVC)
A successful IVIVC establishes a predictive relationship between an in vitro property of a drug (e.g., dissolution rate, potency) and a relevant in vivo response (e.g., plasma concentration, efficacy). For this compound based compounds, establishing a robust IVIVC will be crucial for optimizing formulation development and predicting clinical outcomes.
However, for compounds with complex pharmacokinetic profiles, such as those that are halogenated and trifluoromethylated, establishing a simple IVIVC can be challenging.
Potential Challenges and Strategies
-
Complex Metabolism : The potential for complex metabolism of the dichlorophenyl ring could lead to discrepancies between in vitro potency and in vivo efficacy.
-
Strategy : Conduct thorough in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolites and the enzymes responsible.
-
-
Off-Target Effects : The compound may interact with unintended targets in vivo, leading to unexpected toxicities or a different efficacy profile than predicted from in vitro studies.
-
Strategy : Employ broad-panel off-target screening assays early in the development process.
-
-
Formulation Effects : The bioavailability of these lipophilic compounds can be highly dependent on the formulation.
-
Strategy : Develop and test various formulations (e.g., solutions, suspensions, lipid-based formulations) to optimize oral absorption.
-
Conclusion
This compound based compounds represent a promising class of molecules with the potential for significant therapeutic activity. The strategic combination of a dichlorophenyl moiety and a trifluoromethyl group within a β-diketone scaffold is expected to confer potent in vitro activity and favorable pharmacokinetic properties.
While direct experimental data for this specific compound class is limited, by synthesizing information from structurally related analogues, we can anticipate a strong potential for anticancer and enzyme inhibitory activities. The successful translation of this in vitro promise to in vivo efficacy will be contingent on a thorough understanding and navigation of the pharmacokinetic and potential toxicological challenges associated with halogenated and trifluoromethylated compounds.
The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. A disciplined approach, integrating in vitro screening, in vivo efficacy and toxicity studies, and a careful consideration of IVIVC, will be paramount to unlocking the full therapeutic potential of this intriguing class of molecules.
References
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Qing-Bin Lu, et al. (2015). In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. PubMed Central. [Link]
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Zhidkova, E., et al. (2022). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI. [Link]
- Structure-Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3r-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tro. (n.d.).
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]
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Al-Hemyari, M. A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
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- Pharmacokinetics - In vivo. (n.d.). Pharmidex.
- Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). (2024). NIH.
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Poso, A., & Leś, A. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. [Link]
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A Comparative Guide to the Synthesis of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Tale of Two Acylations
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comparative analysis of synthetic routes to 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a key building block in the synthesis of various pharmaceuticals. We will delve into the mechanistic nuances and practical considerations of two primary methodologies: the venerable Claisen condensation and a potent alternative employing trifluoroacetic anhydride with acid catalysis. This guide is designed to equip researchers with the knowledge to make informed decisions in the laboratory, balancing factors of yield, reaction conditions, and reagent accessibility.
Introduction to the Target Molecule
This compound is a fluorinated β-diketone of significant interest in medicinal chemistry. The presence of the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The dichlorophenyl moiety offers a scaffold for further functionalization, making this compound a versatile intermediate in the synthesis of complex bioactive molecules. Given its importance, the development of efficient and scalable synthetic routes is of paramount importance.
Route 1: The Classic Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable method for the synthesis of β-keto esters and β-diketones.[1] In the context of our target molecule, this involves the reaction of 3,4-dichloroacetophenone with an excess of ethyl trifluoroacetate in the presence of a strong base.
Mechanistic Considerations
The reaction is initiated by the deprotonation of the α-carbon of 3,4-dichloroacetophenone by a strong base, typically sodium hydride or sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The resulting tetrahedral intermediate subsequently collapses, expelling an ethoxide leaving group to yield the desired β-diketone. A full equivalent of base is necessary as the product, a β-diketone, has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the base, driving the reaction to completion.[1]
Experimental Protocol: Claisen Condensation
The following protocol is a representative procedure for the synthesis of this compound, adapted from a well-established method for a structurally similar compound.[2]
Materials:
-
3,4-Dichloroacetophenone
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl trifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dichloroacetophenone (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.
-
To this solution, add ethyl trifluoroacetate (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench with 1 M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Synthetic pathway of the Claisen condensation.
Route 2: Trifluoroacetic Anhydride Activated Acylation
An alternative and often more potent approach to the synthesis of β-diketones involves the use of trifluoroacetic anhydride (TFAA) as an activating agent for a carboxylic acid, or directly as the acylating agent in the presence of a catalyst.[3] This method can offer advantages in terms of reaction times and yields, particularly for less reactive substrates. In this variation, we will consider the direct acylation of 3,4-dichloroacetophenone with trifluoroacetic anhydride catalyzed by a Lewis or Brønsted acid.
Mechanistic Considerations
Trifluoroacetic anhydride is a highly electrophilic reagent. In the presence of a Lewis acid (e.g., BF₃·Et₂O) or a strong Brønsted acid (e.g., trifluoromethanesulfonic acid), the carbonyl oxygen of the anhydride is activated, further increasing its electrophilicity. The enol or enolate of 3,4-dichloroacetophenone then attacks the activated carbonyl carbon of the anhydride. A subsequent elimination of a trifluoroacetate group yields the desired β-diketone. The catalyst enhances the enolization of the ketone and activates the anhydride, thereby accelerating the reaction.[3]
Experimental Protocol: Trifluoroacetic Anhydride Acylation
The following is a representative protocol for the synthesis of the target molecule using trifluoroacetic anhydride, based on a general method for the acylation of aryl methyl ketones.[3]
Materials:
-
3,4-Dichloroacetophenone
-
Trifluoroacetic anhydride (TFAA)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) or Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 3,4-dichloroacetophenone (1.0 equivalent) in anhydrous DCM.
-
Add trifluoroacetic anhydride (1.5 - 2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis or Brønsted acid catalyst (e.g., BF₃·Et₂O, 1.1 equivalents, or a catalytic amount of TfOH).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. In the case of using BF₃·Et₂O, the product may be isolated as a BF₂-chelate, which can be decomposed during workup or purification.[3]
Caption: Synthetic pathway of the TFAA-mediated acylation.
Performance Comparison
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data is based on typical outcomes for these types of reactions as reported in the literature for analogous compounds.
| Parameter | Route 1: Claisen Condensation | Route 2: TFAA Activated Acylation |
| Typical Yield | 60-80% | 75-95% |
| Reaction Time | 10-12 hours | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Base/Catalyst | Stoichiometric strong base (e.g., NaH) | Catalytic or stoichiometric Lewis/Brønsted acid |
| Substrate Scope | Generally good for enolizable ketones | Broad, effective for less reactive ketones |
| Reagent Handling | NaH is pyrophoric and requires careful handling | TFAA is corrosive and moisture-sensitive |
| Workup | Requires careful quenching of the strong base | Requires neutralization of the acid catalyst |
| Cost Consideration | Ethyl trifluoroacetate is generally affordable | Trifluoroacetic anhydride is more expensive |
Discussion and Recommendations
Both the Claisen condensation and the TFAA-activated acylation represent viable and effective methods for the synthesis of this compound. The choice between the two routes will largely depend on the specific priorities of the researcher.
The Claisen condensation is a well-established and cost-effective method. Its primary drawback is the often lengthy reaction time and the need for a stoichiometric amount of a strong, and potentially hazardous, base like sodium hydride. However, for large-scale synthesis where cost is a major driver, this route remains highly attractive.
The TFAA-activated acylation offers significant advantages in terms of reaction speed and potentially higher yields. The use of a catalyst rather than a stoichiometric reagent can also be advantageous. The higher cost and corrosive nature of trifluoroacetic anhydride are the main counterpoints. For research and development purposes, where time and yield are often prioritized over reagent cost, this method presents a compelling alternative.
References
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Manoj Kumar, K. E., et al. (2013). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1705. [Link]
-
Shokova, E. A., et al. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 56(10), 1648–1655. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed protocol for the proper disposal of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a halogenated β-diketone. Adherence to these procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and local regulations, is imperative for ensuring personnel safety and environmental protection.
The structural characteristics of this compound—specifically the presence of dichlorophenyl and trifluoromethyl groups—classify it as a halogenated organic compound.[1][2] This classification is critical as it dictates the specific waste stream and disposal methods required to prevent environmental contamination and comply with regulatory standards, such as those set by the Environmental Protection Agency (EPA).[3] Halogenated wastes are typically managed differently from non-halogenated organic wastes due to their potential to form hazardous byproducts upon incomplete combustion and their environmental persistence.[2]
Immediate Safety and Handling Prerequisites
Before initiating any disposal procedures, a thorough risk assessment must be conducted. All handling of this compound and its associated waste must occur within a certified chemical fume hood to minimize the risk of inhalation.[4]
Required Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents dermal absorption. Structurally similar compounds are known to cause skin irritation.[5][6] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects against splashes that can cause serious eye irritation.[5][7] |
| Protective Clothing | Flame-retardant and chemical-resistant lab coat | Shields skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Certified respirator (if aerosols may be generated) | While work in a fume hood is the primary engineering control, a respirator may be necessary for spill cleanup or if ventilation is inadequate. |
Step-by-Step Disposal Protocol
The cornerstone of proper chemical waste management is meticulous segregation to prevent dangerous reactions and to facilitate appropriate disposal methods.[1][8] The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Characterization and Segregation
-
Identify as Halogenated Waste : Due to the presence of chlorine and fluorine, this compound must be disposed of in a designated "Halogenated Organic Waste" stream.[1][2][9]
-
Prevent Commingling : It is crucial to avoid mixing this waste with non-halogenated organic solvents.[2][8] Mixing waste streams can complicate the disposal process and significantly increase disposal costs.[2] Furthermore, do not mix with incompatible chemicals such as strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.[3][10]
Step 2: Waste Collection and Containment
-
Solid Waste :
-
Liquid Waste (Solutions) :
-
If the compound is in a solvent, the entire solution must be treated as halogenated waste.
-
Collect liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle) equipped with a secure screw-top cap.[2][10]
-
Ensure the container is stored in a well-ventilated area, away from heat or ignition sources, and within secondary containment to mitigate spills.[3][10]
-
Step 3: Labeling and Documentation
Proper labeling is a critical compliance requirement mandated by organizations like OSHA and the EPA.[3][11][13]
-
Label Contents Clearly : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[8][9]
-
Detail the Constituents : The label must include the full chemical name, "this compound," and the names and approximate percentages of any solvents present.[9] Do not use abbreviations or chemical formulas.[10]
-
Record Accumulation Dates : Note the date when waste was first added to the container. This is crucial for tracking accumulation time limits set by regulations.[3]
-
Identify Hazards : Indicate the relevant hazards (e.g., Irritant, Environmental Hazard) based on available safety data for similar compounds.[5][7]
Step 4: Storage and Final Disposal
-
Designated Storage Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8][12] This area should be clearly marked and away from general work areas.
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[12][14]
-
Incineration : The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[2][6][15] This ensures the complete destruction of the compound and prevents the release of harmful decomposition products like hydrogen chloride and hydrogen fluoride into the atmosphere.[5][16]
-
Prohibited Disposal Methods :
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Regulatory Framework
The procedures outlined in this guide are designed to comply with the regulations set forth by major safety and environmental bodies.
-
Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[4][13] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals.[4]
-
Environmental Protection Agency (EPA) : The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave."[19] This includes proper identification, storage, labeling, transportation, and disposal of chemical waste.[3][20]
By adhering to this guide, laboratories can ensure they are operating in compliance with these critical federal standards, thereby protecting their employees and the environment.
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The OSHA Lab Standard and the MSC Chemical Safety Manual . Available from: [Link]
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1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione . National Institutes of Health (NIH). Available from: [Link]
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4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione . PubChem. Available from: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deep-seated commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a halogenated organic compound. By understanding the rationale behind each safety measure, you will be empowered to foster a secure laboratory environment while advancing your critical research.
Hazard Analysis: Understanding the Risk Profile
The molecular structure of this compound suggests a number of potential hazards that inform our PPE selection. The presence of dichlorophenyl and trifluoromethyl groups indicates that the compound is a halogenated hydrocarbon.[1][2] Halogenated organic compounds can present various health risks, including potential toxicity and irritation.[3][4]
Based on data from similar fluorinated and chlorinated compounds, we can anticipate the following potential hazards:
-
Skin and Eye Irritation: Many halogenated organic compounds are known to cause skin and eye irritation upon contact.[5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[5][6]
-
Toxicity: While specific toxicity data is unavailable, it is prudent to handle this compound as potentially toxic if inhaled, ingested, or absorbed through the skin.[1]
Given these potential hazards, a multi-faceted PPE approach is essential to provide comprehensive protection.
Recommended Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound, categorized by the area of protection.
| Area of Protection | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | To protect against splashes and airborne particles. Goggles should conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Nitrile or neoprene gloves offer good resistance to a range of chemicals.[8] Always inspect gloves for any signs of degradation or punctures before use.[8] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Body Protection | Chemical-resistant lab coat or apron, and full-body suit (if handling large quantities or in situations with a high risk of splashing). | A lab coat protects the skin and personal clothing from contamination.[1] For larger scale operations, a chemical-resistant suit may be necessary. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., a half-mask respirator with appropriate chemical cartridges or a powered air-purifying respirator (PAPR)). | To be used when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols.[7][8] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots. | To protect feet from spills.[1] |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Gown/Suit: Put on the lab coat or full-body suit.
-
Respirator: If required, perform a seal check on your respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat or suit.
Doffing Procedure:
-
Gloves: Remove gloves first, turning them inside out as you remove them to contain any contaminants.
-
Gown/Suit: Remove the lab coat or suit by rolling it down and away from your body.
-
Hand Hygiene: Wash your hands.
-
Goggles/Face Shield: Remove eye and face protection.
-
Respirator: Remove the respirator.
-
Final Hand Hygiene: Wash your hands thoroughly again.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow diagram for selecting appropriate PPE based on the scale and nature of the handling task.
Disposal of Contaminated PPE
Proper disposal of contaminated PPE is crucial to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Plan:
-
Segregation: All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Designated Waste Container: Place all contaminated items in a clearly labeled, leak-proof hazardous waste container designated for "Halogenated Organic Waste".[1][2]
-
Container Management: Keep the waste container closed except when adding waste.[3][4] Store the container in a designated satellite accumulation area.[3]
-
Institutional Protocols: Follow your institution's specific guidelines for hazardous waste disposal.[1] Arrange for pickup and disposal by qualified waste management personnel.[1]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Know the location of emergency eyewash stations and safety showers and be trained in their use.[9][10]
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- Hazardous Waste Segregation. Bucknell University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Organic Solvents. Cornell EHS.
- 1-(3,4-DICHLORO-PHENYL)-4,4,4-TRIFLUORO-BUTANE-1,3-DIONE. ChemicalBook.
- 1-(3,4-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione Safety Data Sheets. Echemi.
- Safety Data Sheet - 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Fisher Scientific.
- Safety Data Sheet - 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione. TCI Chemicals.
- Safety Guidelines for Handling Chemicals. HPE Support.
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. PubChem, National Institutes of Health.
- Safety Data Sheet. Sigma-Aldrich.
- Chemical Protection - considerations for PPE when handling hazardous chemicals. Ansell.
- Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.
- Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione Safety Data Sheet. Synquest Labs.
- 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione Safety Data Sheet. CymitQuimica.
- 1-(2-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE Safety Data Sheets. Echemi.
Sources
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione | C10H6F4O2 | CID 2771476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 9. support.hpe.com [support.hpe.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
